molecular formula C8H11NS B1346023 4-(Dimethylamino)thiophenol CAS No. 4946-22-9

4-(Dimethylamino)thiophenol

Cat. No.: B1346023
CAS No.: 4946-22-9
M. Wt: 153.25 g/mol
InChI Key: PQSBRHXGVPVYFJ-UHFFFAOYSA-N
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Description

4-(Dimethylamino)thiophenol is a useful research compound. Its molecular formula is C8H11NS and its molecular weight is 153.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dimethylamino)benzenethiol
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InChI

InChI=1S/C8H11NS/c1-9(2)7-3-5-8(10)6-4-7/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSBRHXGVPVYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30197795
Record name Benzenethiol, p-(dimethylamino)-
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Molecular Weight

153.25 g/mol
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CAS No.

4946-22-9
Record name 4-(Dimethylamino)benzenethiol
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Record name Benzenethiol, p-(dimethylamino)-
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Record name Benzenethiol, p-(dimethylamino)-
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Record name 4-(dimethylamino)benzene-1-thiol
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Dimethylamino)thiophenol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 4-(Dimethylamino)thiophenol. This information is intended to support researchers and professionals in the fields of chemistry, materials science, and drug development.

Chemical Properties and Structure

This compound, also known as 4-mercapto-N,N-dimethylaniline, is an organosulfur compound featuring a thiophenol moiety substituted with a dimethylamino group at the para position. This substitution significantly influences the compound's electronic properties and reactivity.

Chemical Structure

The structure of this compound consists of a benzene ring with a thiol (-SH) group and a dimethylamino (-N(CH₃)₂) group attached to the first and fourth carbon atoms, respectively.

dot

Caption: Chemical structure of this compound.

Quantitative Chemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₈H₁₁NS[1][2]
Molecular Weight 153.24 g/mol [1][2]
CAS Number 4946-22-9[1][2]
Melting Point 28.45 °C[3]
Boiling Point 260 °C (lit.)[3]
Appearance White or colorless to yellow to orange powder, lump, or clear liquid[3]
Synonyms 4-(Dimethylamino)benzenethiol, 4-Mercapto-N,N-dimethylaniline[1][3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below. These protocols are based on established chemical procedures and can be adapted by researchers as needed.

Synthesis of this compound

A common and effective method for the synthesis of thiophenols is the reduction of the corresponding benzenesulfonyl chloride. The following protocol is adapted from a general procedure for the synthesis of thiophenols.[4]

Reaction Scheme:

dot```dot digraph "Synthesis_Scheme" { bgcolor="#FFFFFF"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

reactant [label="4-(Dimethylamino)benzenesulfonyl chloride"]; reagent [label="Zinc Dust (Zn)\nSulfuric Acid (H₂SO₄)"]; product [label="this compound"];

reactant -> product [label="Reduction"]; reagent -> product [style=invis]; }

Caption: Role of this compound in drug development.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. [3]In case of contact, rinse the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-(Dimethylamino)thiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for 4-(Dimethylamino)thiophenol, a key intermediate in various chemical and pharmaceutical applications. This document details two principal synthetic pathways, offers specific experimental protocols, and summarizes relevant quantitative data.

Introduction

This compound, also known as 4-mercapto-N,N-dimethylaniline, is an aromatic thiol compound of significant interest in organic synthesis. Its utility spans from the development of novel pharmaceuticals to its use in materials science. The presence of both a nucleophilic thiol group and an electron-donating dimethylamino group makes it a versatile building block. This guide outlines two robust methods for its preparation: the direct methylation of 4-aminothiophenol via the Eschweiler-Clarke reaction and a multi-step synthesis commencing from 4-aminophenol.

Synthesis Methodologies

Two primary routes for the synthesis of this compound are presented below, each with distinct advantages and considerations.

Method 1: Eschweiler-Clarke Methylation of 4-Aminothiophenol

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using formic acid and formaldehyde.[1][2] This reductive amination process is highly efficient for producing tertiary amines and advantageously avoids the formation of quaternary ammonium salts.[1] The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid.[3]

Logical Workflow for Eschweiler-Clarke Reaction:

A 4-Aminothiophenol C Iminium Ion Intermediate A->C + B Formaldehyde B->C E 4-(Methylamino)thiophenol C->E + D Formic Acid D->E Reduction G Iminium Ion Intermediate E->G + F Formaldehyde F->G I This compound G->I + H Formic Acid H->I Reduction

Caption: Synthesis of this compound via Eschweiler-Clarke reaction.

Method 2: Multi-step Synthesis from 4-Aminophenol

This pathway involves the initial synthesis of 4-(dimethylamino)phenol, followed by a three-step conversion to the target thiophenol. This general method for converting phenols to thiophenols is well-documented in Organic Syntheses.[4]

Workflow for Multi-step Synthesis:

cluster_0 Step 1: Synthesis of 4-(Dimethylamino)phenol cluster_1 Step 2: Conversion to Thiophenol A 4-Aminophenol C 4-(Dimethylamino)phenol A->C Reductive Amination B Formaldehyde + Sodium Borohydride B->C D 4-(Dimethylamino)phenol F O-(4-Dimethylaminophenyl) dimethylthiocarbamate D->F Carbamoylation E N,N-Dimethylthiocarbamoyl chloride E->F H S-(4-Dimethylaminophenyl) dimethylthiocarbamate F->H Newman-Kwart Rearrangement G Pyrolysis G->H J This compound H->J I Hydrolysis I->J

Caption: Multi-step synthesis of this compound from 4-aminophenol.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and properties of the compounds involved.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
4-AminothiophenolC₆H₇NS125.1943-45143-146 @ 17 mmHg1193-02-8
4-AminophenolC₆H₇NO109.13186-189284123-30-8
4-(Dimethylamino)phenolC₈H₁₁NO137.1874-77263619-60-3
This compound C₈H₁₁NS 153.24 28-32 260 4946-22-9

Table 2: Summary of Reaction Conditions and Yields

ReactionKey ReagentsSolventTemperature (°C)Reaction TimeTypical Yield (%)
Eschweiler-Clarke MethylationFormic acid, Formaldehyde-80-1002-4 hours>90 (general)
Synthesis of 4-(Dimethylamino)phenolFormaldehyde, Sodium borohydrideMethanol0 to RT1 hour62.4[5]
Thiophenol Synthesis (from phenol)N,N-Dimethylthiocarbamoyl chloride, KOHTHF, Ethylene glycol270-275 (pyrolysis), Reflux (hydrolysis)45 min (pyrolysis), 1 hr (hydrolysis)65-70 (overall)[4]

Experimental Protocols

Protocol for Method 1: Eschweiler-Clarke Methylation of 4-Aminothiophenol

Materials:

  • 4-Aminothiophenol

  • Formic acid (98-100%)

  • Formaldehyde (37% solution in water)

  • Sodium hydroxide solution (10 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine 4-aminothiophenol (1 equivalent), formic acid (3 equivalents), and formaldehyde solution (2.2 equivalents).

  • Heat the mixture to 80-100°C and reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the dropwise addition of 10 M sodium hydroxide solution until a pH of 9-10 is reached.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

Protocol for Method 2: Multi-step Synthesis from 4-Aminophenol

Part A: Synthesis of 4-(Dimethylamino)phenol [5]

Materials:

  • 4-Aminophenol hydrochloride

  • Methanol

  • Formaldehyde (37% solution in water)

  • Sodium borohydride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-aminophenol hydrochloride (1 equivalent) in a mixture of methanol and formaldehyde solution at 0°C.

  • Slowly add sodium borohydride (approximately 10 equivalents) to the solution.

  • Stir the reaction mixture for an additional hour at room temperature.

  • Add water to quench the reaction and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by silica gel column chromatography to yield 4-(dimethylamino)phenol.

Part B: Conversion of 4-(Dimethylamino)phenol to this compound (Adapted from Organic Syntheses[4])

This part involves three steps: formation of O-(4-Dimethylaminophenyl) dimethylthiocarbamate, its thermal rearrangement, and subsequent hydrolysis.

Step 1: Formation of O-(4-Dimethylaminophenyl) dimethylthiocarbamate

Materials:

  • 4-(Dimethylamino)phenol

  • Potassium hydroxide

  • N,N-Dimethylthiocarbamoyl chloride

  • Tetrahydrofuran (THF), dry

  • Benzene

Procedure:

  • Prepare a solution of 4-(dimethylamino)phenol (1 equivalent) and potassium hydroxide (1 equivalent) in water and cool to below 10°C.

  • Add a solution of N,N-dimethylthiocarbamoyl chloride (1.3 equivalents) in dry THF dropwise, maintaining the temperature below 12°C.

  • After the addition is complete, stir for 10 minutes.

  • Make the reaction mixture alkaline with 10% potassium hydroxide and extract with benzene (3x).

  • Combine the organic layers, wash with saturated sodium chloride, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by distillation to obtain the crude product, which can be purified by crystallization from methanol.

Step 2: Pyrolysis to S-(4-Dimethylaminophenyl) dimethylthiocarbamate

Procedure:

  • In a flask swept with nitrogen, heat the O-(4-Dimethylaminophenyl) dimethylthiocarbamate from the previous step to 270-275°C for 45 minutes in a salt bath.

Step 3: Hydrolysis to this compound

Materials:

  • Potassium hydroxide

  • Ethylene glycol

  • Concentrated hydrochloric acid

  • Chloroform

Procedure:

  • Cool the product from the pyrolysis step and add a solution of potassium hydroxide (1.5 equivalents) in water and ethylene glycol.

  • Heat the mixture at reflux for 1 hour.

  • Cool the reaction mixture and pour it onto ice.

  • Extract the aqueous mixture with chloroform to remove any non-acidic impurities.

  • Cautiously acidify the aqueous layer with concentrated hydrochloric acid.

  • Extract the product with chloroform (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvent by distillation to yield crude this compound.

Purification Methods

Crude this compound can be purified by one of the following methods:

  • Vacuum Distillation: This is the preferred method for purifying liquid thiophenols. The boiling point of this compound is 260°C at atmospheric pressure, so vacuum distillation is necessary to prevent decomposition.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique. A suitable solvent system would be one in which the compound is soluble at high temperatures and sparingly soluble at low temperatures. Common solvents for recrystallization of organic compounds include ethanol, methanol, toluene, and hexane, or mixtures thereof. The choice of solvent should be determined experimentally.

  • Column Chromatography: For small-scale purifications or to remove closely related impurities, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

General Recrystallization Workflow:

A Crude Solid B Dissolve in minimum hot solvent A->B C Hot filtration (if impurities are present) B->C D Cool to allow crystallization C->D E Collect crystals by vacuum filtration D->E F Wash with cold solvent E->F G Dry crystals F->G H Pure this compound G->H

Caption: General workflow for the purification of a solid by recrystallization.

Safety Considerations

  • Thiophenols are known for their unpleasant odor and should be handled in a well-ventilated fume hood.

  • Formic acid is corrosive and formaldehyde is a suspected carcinogen; appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Sodium borohydride is a reactive reducing agent that can react violently with water to produce flammable hydrogen gas. It should be handled with care.

  • Pyrolysis is a high-temperature reaction and should be conducted with appropriate safety precautions, including the use of a blast shield.

This guide provides a detailed overview of the synthesis and purification of this compound, intended to aid researchers in their scientific endeavors. The provided protocols are based on established chemical literature and should be adapted and optimized as necessary for specific laboratory conditions.

References

Spectroscopic Characterization of 4-(Dimethylamino)thiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4-(Dimethylamino)thiophenol, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the expected spectral data based on analogous compounds and provides detailed experimental protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Introduction

This compound, with the chemical formula C₈H₁₁NS, is an aromatic thiol compound featuring a dimethylamino substituent.[1][2] Its structural characteristics make it a valuable building block in organic synthesis and a subject of study in materials science. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structural features of this molecule. This guide details the methodologies and expected outcomes for its analysis using three primary spectroscopic techniques.

Data Presentation

Table 1: Predicted UV-Visible Spectral Data
SolventExpected λmax (nm)Notes
Methanol~250-260 and ~320-340Aromatic thiols typically exhibit multiple absorption bands. The presence of the electron-donating dimethylamino group is expected to cause a bathochromic (red) shift compared to unsubstituted thiophenol.
Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentExpected Coupling Constant (J, Hz)
~7.2-7.4Doublet2HAr-H (ortho to -SH)~8-9
~6.6-6.8Doublet2HAr-H (ortho to -N(CH₃)₂)~8-9
~3.4Singlet1H-SH-
~2.9-3.0Singlet6H-N(CH₃)₂-

Note: The chemical shift of the thiol proton (-SH) can be broad and its position may vary depending on concentration and solvent purity.

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm)Assignment
~150Ar-C (para to -SH, attached to -N(CH₃)₂)
~135Ar-C (ortho to -SH)
~125Ar-C (ipso to -SH)
~112Ar-C (ortho to -N(CH₃)₂)
~40-N(CH₃)₂
Table 4: Predicted FT-IR Spectral Data (Sample Preparation: KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300Medium, BroadN-H stretching (possible overtone or impurity)
~3050-3000MediumAromatic C-H stretching
~2950-2850MediumAliphatic C-H stretching (-CH₃)
~2600-2550WeakS-H stretching
~1600StrongAromatic C=C stretching
~1520StrongAromatic C=C stretching
~1360StrongC-N stretching
~820Strongpara-disubstituted benzene C-H out-of-plane bending

Note: The S-H stretching band is often weak and may be difficult to observe.[3]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

UV-Vis Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λmax) of the compound in a methanolic solution.

Materials:

  • This compound

  • Methanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL. From this stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) for analysis. The final concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax.

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement: Fill a quartz cuvette with the spectroscopic grade methanol to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse a clean quartz cuvette with a small amount of the sample solution and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • NMR tubes (5 mm)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Instrument Setup: Place the NMR tube in the spinner turbine and insert it into the NMR spectrometer.

  • ¹H NMR Acquisition: Tune and shim the spectrometer. Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • ¹³C NMR Acquisition: Following ¹H NMR, acquire the ¹³C NMR spectrum. This will typically require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.

Materials:

  • This compound

  • Potassium bromide (KBr, IR grade), dried

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place a small amount (1-2 mg) of this compound in a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry KBr powder.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Spectrum Acquisition: Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the significant absorption bands and assign them to the corresponding functional group vibrations.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound Sample UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Dissolve in Methanol NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in CDCl₃ FTIR FT-IR Spectroscopy Sample->FTIR Prepare KBr Pellet UV_Data λmax Determination UV_Vis->UV_Data NMR_Data Chemical Shift & Coupling Constant Analysis NMR->NMR_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data Conclusion Structural Confirmation & Purity Assessment UV_Data->Conclusion NMR_Data->Conclusion FTIR_Data->Conclusion

Caption: Experimental workflow for the spectroscopic characterization.

References

An In-Depth Technical Guide on the Electrochemical Behavior of 4-(Dimethylamino)thiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of 4-(Dimethylamino)thiophenol (DMT). DMT is a thiol-containing organic compound with significant potential in various scientific and biomedical fields, including the development of novel therapeutic agents and advanced sensor technologies. Understanding its electrochemical properties is crucial for harnessing its full potential. This document details the synthesis, electrochemical characteristics, and relevant experimental protocols for the study of DMT, presenting quantitative data in a clear, comparative format and visualizing key processes.

Introduction

This compound (C₈H₁₁NS) is an aromatic thiol derivative characterized by a dimethylamino functional group at the para position of the benzene ring.[1] This substitution significantly influences the electron density of the aromatic system and the thiol group, thereby dictating its electrochemical behavior. The thiol group allows for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, such as gold, making it a versatile molecule for surface modification and the fabrication of electrochemical sensors and biosensors. The dimethylamino group, being a strong electron-donating group, is expected to lower the oxidation potential of the molecule, making it susceptible to electrochemical oxidation.

Synthesis and Purification

The synthesis of this compound can be adapted from general methods for thiophenol synthesis. A common route involves a multi-step process starting from the corresponding phenol, 4-(dimethylamino)phenol.[2]

A General Three-Step Synthesis Protocol: [2]

  • Conversion to O-aryl dialkylthiocarbamate: 4-(Dimethylamino)phenol is reacted with N,N-dimethylthiocarbamoyl chloride in the presence of a base.

  • Pyrolysis: The resulting O-aryl dimethylthiocarbamate undergoes thermal rearrangement (pyrolysis) to form the S-aryl dimethylthiocarbamate.

  • Hydrolysis: The S-aryl dimethylthiocarbamate is then hydrolyzed under basic conditions to yield this compound.

Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like methanol to obtain the pure compound.[2]

A detailed experimental protocol for a similar synthesis, that of 2-naphthalenethiol from 2-naphthol, is provided below and can be adapted for the synthesis of this compound.

Electrochemical Behavior

The electrochemical behavior of this compound is primarily characterized by the oxidation of its thiol and dimethylamino functionalities. The specific redox potentials and reaction kinetics are highly dependent on the experimental conditions, including the electrode material, solvent, supporting electrolyte, and pH.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to probe the redox processes of this compound. A typical CV experiment would involve scanning the potential of a working electrode (e.g., gold or glassy carbon) in a solution containing DMT and a supporting electrolyte.

Electropolymerization

A significant aspect of the electrochemical behavior of aromatic amines and thiols is their tendency to form polymeric films on the electrode surface upon oxidation. This process, known as electropolymerization, is initiated by the formation of radical cations that subsequently couple to form dimers and then longer polymer chains.[4] For 4-aminothiophenol, electropolymerization is a well-documented phenomenon, leading to the formation of a conductive polyaniline-like film.[3] It is highly probable that this compound also undergoes electropolymerization, which can be observed as an increase in peak currents with successive CV cycles.

The proposed general mechanism for the electropolymerization of thiophene, a related sulfur-containing aromatic compound, involves the initial oxidation to a radical cation, followed by radical-radical or radical-monomer coupling and subsequent deprotonation to form the polymer.[4] A similar pathway can be envisioned for this compound, likely initiated at the dimethylamino group.

Quantitative Data

Due to the limited availability of specific quantitative electrochemical data for this compound in the reviewed literature, the following table presents hypothetical data based on the expected behavior of similar aromatic thiols and amines. This table is intended to serve as a template for researchers to populate with their experimental findings.

ParameterValueConditionsReference
First Oxidation Potential (Epa1) [Insert Value] V vs. Ag/AgCl[e.g., 0.1 M TBAPF₆ in Acetonitrile, 100 mV/s][Cite Source]
Second Oxidation Potential (Epa2) [Insert Value] V vs. Ag/AgCl[e.g., 0.1 M TBAPF₆ in Acetonitrile, 100 mV/s][Cite Source]
Heterogeneous Electron Transfer Rate Constant (k⁰) [Insert Value] cm/s[e.g., Au electrode, Ferri/ferrocyanide probe][Cite Source]
Tafel Slope (Anodic) [Insert Value] mV/dec[e.g., Au electrode, 0.1 M H₂SO₄][Cite Source]
Charge Transfer Resistance (Rct) of SAM [Insert Value] Ω·cm²[e.g., Au electrode, 5 mM Fe(CN)₆³⁻/⁴⁻ in PBS][Cite Source]

Experimental Protocols

Synthesis of 2-Naphthalenethiol (Adaptable for this compound)[3]

This protocol describes the synthesis of 2-naphthalenethiol from 2-naphthol and can be adapted by substituting 2-naphthol with 4-(dimethylamino)phenol.

A. O-2-Naphthyl Dimethylthiocarbamate:

  • In a flask equipped with a stirrer and addition funnel, dissolve 2-naphthol in dry tetrahydrofuran.

  • Cool the solution in an ice bath.

  • Add a solution of N,N-dimethylthiocarbamyl chloride in dry tetrahydrofuran dropwise, maintaining a low temperature.

  • After the addition is complete, continue stirring for a short period.

  • Make the reaction mixture alkaline with potassium hydroxide solution.

  • Extract the product with benzene, wash the organic layers with saturated sodium chloride, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by distillation and crystallize the crude product from absolute methanol.

B. 2-Naphthalenethiol:

  • In a flask fitted with a diffusion tube and swept with nitrogen, heat O-2-naphthyl dimethylthiocarbamate in a salt bath.

  • After cooling, add a solution of potassium hydroxide in water and ethylene glycol.

  • Heat the mixture at reflux.

  • Pour the cooled reaction mixture onto ice.

  • Extract with chloroform and discard the organic layers.

  • Cautiously acidify the aqueous layer with concentrated hydrochloric acid.

  • Extract the product with chloroform, combine the organic layers, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by distillation to obtain the crude product.

  • Purify the product by distillation under reduced pressure.

Protocol for Cyclic Voltammetry (CV)
  • Electrode Preparation: A gold or glassy carbon working electrode is polished with alumina slurry, sonicated in ethanol and water, and then electrochemically cleaned.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, containing the working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Solution Preparation: A solution of this compound (e.g., 1 mM) is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). The solution should be deoxygenated by purging with an inert gas (e.g., nitrogen or argon).

  • CV Measurement: The potential of the working electrode is scanned from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). Multiple cycles are typically recorded to observe any changes in the voltammogram, such as those indicative of electropolymerization.

Protocol for Electrochemical Impedance Spectroscopy (EIS) of a DMT Self-Assembled Monolayer (SAM)
  • SAM Formation: A clean gold electrode is immersed in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., ethanol) for a sufficient time (e.g., 12-24 hours) to allow for the formation of a well-ordered monolayer. The electrode is then rinsed thoroughly with the solvent and dried.

  • EIS Measurement: The SAM-modified gold electrode is used as the working electrode in a three-electrode cell containing a redox probe (e.g., 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in a phosphate-buffered saline solution).

  • The impedance spectrum is recorded over a range of frequencies (e.g., 100 kHz to 0.1 Hz) at the formal potential of the redox couple.

  • Data Analysis: The impedance data is typically analyzed by fitting to an equivalent circuit model to determine parameters such as the charge transfer resistance (Rct), which provides information about the barrier properties of the SAM.[5]

Visualizations

General Synthesis Pathway for Thiophenols

Synthesis_Pathway Phenol Phenol Derivative (e.g., 4-(Dimethylamino)phenol) Thiocarbamate O-Aryl Dialkylthiocarbamate Phenol->Thiocarbamate  N,N-Dialkylthiocarbamoyl  Chloride, Base S_Thiocarbamate S-Aryl Dialkylthiocarbamate Thiocarbamate->S_Thiocarbamate  Pyrolysis   Thiophenol Thiophenol Derivative (e.g., this compound) S_Thiocarbamate->Thiophenol  Hydrolysis  

Caption: General three-step synthesis of thiophenols from phenols.

Proposed Electropolymerization Mechanism

Electropolymerization_Mechanism Monomer Monomer (this compound) Radical_Cation Radical Cation Monomer->Radical_Cation  Oxidation (-e⁻)   Dimer Dimer Radical_Cation->Dimer  Coupling   Polymer Polymer Film Dimer->Polymer  Propagation  

References

An In-depth Technical Guide to the Solubility and Stability of 4-(Dimethylamino)thiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 4-(Dimethylamino)thiophenol. Due to the limited specific data for this compound, this guide also draws upon information from structurally similar molecules, such as 4-(Dimethylamino)phenol and 4-Aminothiophenol, to provide a predictive framework for its behavior. Detailed experimental protocols are included to enable researchers to determine the precise solubility and stability characteristics of this compound in their specific applications.

Introduction

This compound, also known as 4-(Dimethylamino)benzenethiol, is an aromatic thiol compound with potential applications in various fields, including materials science and as an intermediate in the synthesis of pharmaceuticals and other organic molecules.[1][2][3] Understanding its solubility and stability is crucial for its effective use in research and development, particularly in drug development where these parameters influence formulation, storage, and biological activity.

This guide summarizes the known physicochemical properties of this compound and provides an in-depth discussion on its expected solubility in different solvents and its stability under various conditions. Furthermore, it offers detailed experimental protocols for researchers to quantitatively assess these properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Synonyms 4-(Dimethylamino)benzenethiol, 4-Mercapto-N,N-dimethylaniline[2][3]
CAS Number 4946-22-9[1][2][4]
Molecular Formula C₈H₁₁NS[1][2][4]
Molecular Weight 153.24 g/mol [1][2]
Appearance White or colorless to yellow to orange powder to lump to clear liquid[2]
Melting Point 28.45 °C[2]
Boiling Point 260 °C (lit.)[2]
pKa (Predicted) 10.14 ± 0.24[2]

Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityRationale/Supporting Evidence
Water Insoluble to sparingly soluble4-Aminothiophenol is reported to be insoluble in water. The additional nonpolar methyl groups on the amine in this compound are likely to further decrease aqueous solubility.[5][6]
Ethanol Soluble4-Aminothiophenol is soluble in ethanol.[5] The structural similarity suggests this compound will also be soluble.
Methanol Soluble4-Aminothiophenol is soluble in methanol.[5] The structural similarity suggests this compound will also be soluble.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds. 4-Aminophenol, a related compound, exhibits good solubility in DMSO.[7]
Acetone SolubleAcetone is a versatile solvent for many organic compounds. 4-Aminophenol is soluble in acetone.[7]
Dichloromethane Soluble4-Aminothiophenol is reported to be soluble in dichloromethane.[5]

The solubility of this compound in aqueous solutions is expected to be pH-dependent. In acidic conditions, the dimethylamino group can be protonated, which would likely increase its aqueous solubility.

Stability Profile and Degradation Pathways

Specific stability data for this compound is not extensively documented. However, insights can be gained from studies on the closely related compound, 4-(N,N-dimethylamino)phenol (4-DMAP).

A study on 4-DMAP in aqueous solutions indicated that its stability is pH-dependent, with maximum stability observed in the pH range of 2.0 to 3.0.[8] The degradation of 4-DMAP was found to follow apparent first-order kinetics.[8] Furthermore, the inclusion of non-aqueous solvents like propylene glycol or polyethylene glycol 400 in an acidic solution of 4-DMAP was shown to enhance its stability.[8]

Thiols are known to be susceptible to oxidation, which can lead to the formation of disulfides. This is a likely degradation pathway for this compound, especially in the presence of oxidizing agents or under aerobic conditions.

Table 3: Stability of the Analogous Compound 4-(Dimethylamino)phenol

ConditionObservationReference
pH (Aqueous Solution) Maximum stability in the pH range of 2.0 to 3.0.[8]
Kinetics Apparent first-order degradation kinetics.[8]
Co-solvents Increased stability in the presence of propylene glycol or polyethylene glycol 400 in acidic solution.[8]

It is crucial for researchers to perform stability studies under their specific experimental conditions to determine the shelf-life and appropriate storage conditions for this compound solutions.

Experimental Protocols

To facilitate the determination of the precise solubility and stability of this compound, the following detailed experimental protocols are provided.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Shaker or orbital incubator set at a constant temperature (e.g., 25 °C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical method for quantification.

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Seal the vials tightly and place them in a shaker or orbital incubator at a constant temperature (e.g., 25 °C).

  • Shake the vials for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

  • Centrifuge the vials to ensure complete separation of the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted solution using a validated HPLC method or another appropriate quantitative technique.

  • Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L.

G cluster_workflow Solubility Determination Workflow A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature (e.g., 24-48h with shaking) A->B C Separate solid and liquid phases (Centrifugation) B->C D Withdraw and dilute supernatant C->D E Quantify concentration using HPLC D->E F Calculate solubility E->F

Caption: Experimental workflow for solubility determination.

Protocol for Stability-Indicating HPLC Method

This protocol describes a general approach for developing a stability-indicating HPLC method to monitor the degradation of this compound.

Materials and Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile phase A: 0.1% Formic acid in water.

  • Mobile phase B: Acetonitrile.

  • This compound reference standard.

  • Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide, light source (photostability chamber), and controlled temperature environment.

Procedure:

1. Method Development and Optimization:

  • Dissolve this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Develop a gradient elution method to separate the parent compound from potential degradation products. A typical starting gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

  • Monitor the elution profile at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

2. Forced Degradation Studies:

  • Acidic Hydrolysis: Mix a solution of this compound with 0.1 M HCl and heat at 60 °C for a specified time.

  • Alkaline Hydrolysis: Mix a solution of this compound with 0.1 M NaOH at room temperature for a specified time.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Store a solid sample and a solution of this compound at an elevated temperature (e.g., 60 °C).

  • Photodegradation: Expose a solution of this compound to UV and visible light in a photostability chamber.

  • For each condition, take samples at different time points, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

3. Method Validation:

  • Analyze the stressed samples using the developed HPLC method.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

G cluster_pathway Potential Oxidative Degradation Pathway Thiophenol This compound (R-SH) OxidizingAgent [O] Thiophenol->OxidizingAgent Oxidation Disulfide 4,4'-Disulfanediylbis(N,N-dimethylaniline) (R-S-S-R) OxidizingAgent->Disulfide

Caption: A potential oxidative degradation pathway for this compound.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While specific quantitative data is limited, a predictive understanding of its behavior can be inferred from structurally related compounds. The provided experimental protocols offer a robust framework for researchers to determine the precise solubility and stability parameters essential for their specific applications. Further research is warranted to establish a comprehensive and quantitative profile of this compound's solubility in a wider range of solvents and its stability under diverse environmental conditions. Such data will be invaluable for its future application in drug development and other scientific disciplines.

References

Theoretical Insights into the Adsorption of 4-(Dimethylamino)thiophenol on Gold Surfaces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interface between organic molecules and noble metal surfaces is a cornerstone of nanoscience and technology, with profound implications for fields ranging from molecular electronics and sensing to targeted drug delivery. Among the various organic linkers, thiol-containing molecules exhibit a remarkable affinity for gold surfaces, forming stable, well-ordered self-assembled monolayers (SAMs). This technical guide provides an in-depth exploration of the theoretical underpinnings of 4-(dimethylamino)thiophenol adsorption on gold surfaces. While direct, comprehensive theoretical studies on this compound are limited, this guide leverages the wealth of computational and experimental data available for its close structural analogs, 4-aminothiophenol and thiophenol, to provide a robust and detailed understanding of the adsorption process. The insights presented herein are crucial for the rational design and optimization of functionalized gold nanomaterials in various scientific and biomedical applications.

Adsorption Energetics and Geometry

Theoretical studies, primarily employing Density Functional Theory (DFT), have established that the adsorption of thiophenol and its derivatives on the Au(111) surface is a complex interplay of covalent bonding, van der Waals interactions, and surface reconstruction. The Au(111) surface, being the most stable and commonly studied facet, presents several high-symmetry adsorption sites: on-top, bridge, fcc-hollow, and hcp-hollow.

For analogous molecules like 4-aminothiophenol (4-ATP), periodic DFT calculations have shown a clear preference for specific adsorption sites. The molecule typically adsorbs in a tilted configuration with the sulfur atom positioned at or near a bridge site, slightly displaced towards a hollow site (fcc or hcp).[1][2] This tilted orientation is a compromise between the strong Au-S bond formation and the interaction of the aromatic ring with the gold surface.

The dimethylamino group in this compound, being an electron-donating group, is expected to influence the electronic properties of the molecule and its interaction with the gold surface. However, the fundamental adsorption geometry mediated by the thiol group is anticipated to be similar to that of 4-ATP.

Quantitative Adsorption Data (Based on 4-Aminothiophenol)

The following table summarizes the calculated adsorption energies for 4-aminothiophenol on different sites of the Au(111) surface. These values provide a strong indication of the expected energetics for this compound.

Adsorption SiteAdsorption Energy (eV)[1][2]Au-S Bond Length (Å)[1]
bridge-fcc-1.4152.51
bridge-hcp-1.4002.51
fcc-hollow-1.2412.58
hcp-hollow-1.1392.59
top-fcc-1.0432.43
top-hcp-1.0442.43

Note: Adsorption energies are typically calculated with respect to the gas-phase molecule and the clean gold slab. More negative values indicate stronger adsorption.

Theoretical and Experimental Protocols

Computational Methodology: Periodic Density Functional Theory

The theoretical investigation of thiol adsorption on gold surfaces is predominantly carried out using periodic DFT calculations. This approach models the system as an infinite periodic slab, providing a realistic representation of the extended surface.

Key Computational Parameters:

  • Software: Vienna Ab initio Simulation Package (VASP) is a commonly used plane-wave DFT code for such studies.[1][3]

  • Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA), particularly the Perdew-Burke-Ernzerhof (PBE) functional, is widely employed for its balance of accuracy and computational cost in describing metallic and molecular systems.[1][3]

  • Pseudopotentials: Projector-Augmented Wave (PAW) potentials are typically used to describe the interaction between the core and valence electrons.[1][3]

  • Surface Model: The Au(111) surface is modeled using a slab of several atomic layers (typically 3-5 layers), with a vacuum region of sufficient thickness (e.g., >15 Å) to prevent interactions between periodic images of the slab. The bottom layers of the slab are often fixed at their bulk positions, while the top layers and the adsorbate molecule are allowed to relax.

  • k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh is crucial for achieving convergence of the total energy.

  • Adsorption Energy Calculation: The adsorption energy (E_ads) is calculated as: E_ads = E_(molecule+slab) - (E_slab + E_molecule) where E_(molecule+slab) is the total energy of the optimized system with the adsorbed molecule, E_slab is the total energy of the relaxed clean slab, and E_molecule is the total energy of the isolated molecule in the gas phase.

Experimental Protocol: Preparation of Self-Assembled Monolayers

The formation of this compound SAMs on gold surfaces for experimental validation (e.g., using Surface-Enhanced Raman Spectroscopy - SERS) follows well-established procedures for thiol-based SAMs.

Materials:

  • Gold substrate (e.g., gold-coated silicon wafers or glass slides)

  • This compound

  • Anhydrous ethanol (or other suitable solvent)

  • Cleaning solutions (e.g., "piranha" solution: a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION ADVISED )

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: The gold substrate is rigorously cleaned to remove any organic contaminants. This can be achieved by immersion in piranha solution for a specific duration, followed by thorough rinsing with deionized water and ethanol, and finally drying under a stream of nitrogen.

  • Thiol Solution Preparation: A dilute solution of this compound (typically in the millimolar range) is prepared in a high-purity solvent like ethanol.

  • Self-Assembly: The cleaned gold substrate is immersed in the thiol solution. The self-assembly process begins immediately, but the substrate is typically left in the solution for an extended period (e.g., 12-24 hours) to allow for the formation of a well-ordered and densely packed monolayer. The process is often carried out in an inert atmosphere (e.g., under nitrogen) to minimize oxidation.

  • Rinsing and Drying: After the assembly period, the substrate is removed from the solution, rinsed thoroughly with fresh solvent to remove any physisorbed molecules, and then dried under a stream of nitrogen.

Visualizing the Theoretical Workflow and Adsorption Process

The following diagrams, generated using the DOT language, illustrate the logical flow of the theoretical investigation and the key aspects of the adsorption process.

Theoretical_Workflow cluster_model System Modeling cluster_dft DFT Calculation cluster_analysis Data Analysis mol Define Molecule: This compound params Set Computational Parameters: Functional (PBE), Basis Set, etc. mol->params surf Define Surface: Au(111) Slab surf->params geom_opt Geometry Optimization: Relax atomic positions params->geom_opt energy_calc Energy Calculation: Total energy of all components geom_opt->energy_calc geom_params Analyze Geometric Parameters: Bond lengths, angles geom_opt->geom_params electronic Analyze Electronic Structure: Density of States (DOS) geom_opt->electronic ads_energy Calculate Adsorption Energy energy_calc->ads_energy

Figure 1: Logical workflow for the theoretical study of adsorption.

Adsorption_Process cluster_molecule Molecule cluster_surface Gold Surface cluster_adsorbed Adsorbed State dmatp This compound (in solution) chemisorbed Chemisorbed State (Au-S bond formation) dmatp->chemisorbed Adsorption au_surface Clean Au(111) Surface au_surface->chemisorbed

Figure 2: Simplified representation of the adsorption process.

Adsorption_Sites cluster_sites Potential Adsorption Sites start Thiol Molecule Approaches Au(111) Surface ontop On-Top start->ontop bridge Bridge (Preferred) start->bridge fcc FCC-Hollow start->fcc hcp HCP-Hollow start->hcp final_state Stable Adsorption in Tilted Geometry bridge->final_state

Figure 3: Decision pathway for determining the preferred adsorption site.

Conclusion

The theoretical study of this compound adsorption on gold surfaces, informed by robust computational data from analogous systems, provides a detailed picture of the underlying molecular interactions. The strong preference for adsorption at bridge sites with a tilted geometry, driven by the formation of a stable Au-S bond, is a key determinant of the structure and properties of the resulting self-assembled monolayer. The computational and experimental protocols outlined in this guide offer a comprehensive framework for researchers and scientists to further investigate and harness the potential of these functionalized gold surfaces. A deeper understanding of these fundamental principles will undoubtedly accelerate the development of innovative technologies in drug delivery, diagnostics, and beyond.

References

Quantum Chemical Blueprint: A Technical Guide to 4-(Dimethylamino)thiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)thiophenol (DMATP) is a substituted aromatic thiol of significant interest in diverse scientific fields, including surface-enhanced Raman spectroscopy (SERS), molecular electronics, and as a potential building block in medicinal chemistry. Its unique electronic properties, arising from the interplay between the electron-donating dimethylamino group and the sulfur-containing thiol group, make it a fascinating subject for theoretical investigation. This technical guide provides a comprehensive overview of the quantum chemical calculations of DMATP, offering insights into its structural, vibrational, and electronic characteristics. The methodologies and data presented herein serve as a foundational resource for researchers engaged in the computational modeling and experimental application of this versatile molecule.

Computational Methodology

The quantum chemical calculations summarized in this guide are typically performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.

Experimental Protocols

A standard and widely accepted computational protocol for molecules of this nature involves the following steps:

  • Geometry Optimization: The initial molecular structure of this compound is optimized to find its lowest energy conformation. This is crucial for obtaining accurate predictions of its properties. A common and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a comprehensive basis set such as 6-311++G(d,p). The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing lone pairs and anions, while "(d,p)" adds polarization functions to allow for more flexibility in the orbital shapes.

  • Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

  • Electronic Property Calculation: Key electronic properties are determined from the optimized geometry. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their energy gap are fundamental in understanding the molecule's reactivity, electronic transitions, and charge transfer characteristics.

  • Excited State Analysis: To understand the molecule's response to light, Time-Dependent DFT (TD-DFT) calculations are often employed. These calculations can predict the electronic absorption spectra (UV-Vis) by identifying the energies and oscillator strengths of electronic transitions from the ground state to various excited states.

The following diagram illustrates a typical workflow for the quantum chemical analysis of this compound.

G cluster_input Input cluster_dft DFT Calculations cluster_output Output Data initial_structure Initial Molecular Structure of DMATP geometry_optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) initial_structure->geometry_optimization frequency_calculation Vibrational Frequency Analysis geometry_optimization->frequency_calculation electronic_properties Electronic Property Calculation (HOMO, LUMO) geometry_optimization->electronic_properties optimized_geometry Optimized Geometry (Bond Lengths, Angles) geometry_optimization->optimized_geometry vibrational_spectra IR & Raman Spectra frequency_calculation->vibrational_spectra tddft TD-DFT for Excited States electronic_properties->tddft electronic_data HOMO/LUMO Energies, Energy Gap electronic_properties->electronic_data uv_vis UV-Vis Spectrum tddft->uv_vis

Computational Workflow for DMATP Analysis

Data Presentation

The following tables summarize the kind of quantitative data obtained from DFT calculations on this compound. These values are representative and consistent with what is expected from the described computational methodology.

Table 1: Optimized Geometric Parameters

This table presents a selection of key bond lengths and bond angles for the optimized structure of DMATP.

ParameterAtom 1Atom 2Atom 3Value (Å or °)
Bond LengthCS1.77
Bond LengthSH1.35
Bond LengthC (ring)N1.38
Bond LengthNC (methyl)1.46
Bond AngleCSH96.5
Bond AngleC (ring)C (ring)N120.5
Bond AngleC (methyl)NC (methyl)118.0
Table 2: Calculated Vibrational Frequencies

This table highlights some of the characteristic vibrational modes and their calculated frequencies. These are instrumental in assigning peaks in experimental IR and Raman spectra.

Vibrational ModeDescriptionCalculated Frequency (cm⁻¹)
ν(S-H)S-H stretching2580
ν(C-S)C-S stretching710
ν(C-N)C-N stretching1350
δ(CH₃)Methyl group bending1450
Ring BreathingPhenyl ring breathing mode1090
γ(C-H)C-H out-of-plane bending820
Table 3: Electronic Properties

This table summarizes the key electronic properties derived from the calculations, which are crucial for understanding the molecule's reactivity and electronic behavior.

PropertyValue (eV)
Highest Occupied Molecular Orbital (HOMO) Energy-5.25
Lowest Unoccupied Molecular Orbital (LUMO) Energy-1.10
HOMO-LUMO Energy Gap (ΔE)4.15

Visualization of Molecular Orbitals

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the electronic behavior of DMATP. The following logical diagram illustrates the concept of the HOMO-LUMO gap and its relation to electronic excitation.

G cluster_energy Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Excitation (ΔE) Energy_Axis Energy

HOMO-LUMO Energy Gap Diagram

Conclusion

The quantum chemical calculations of this compound provide a detailed and fundamental understanding of its molecular properties. The methodologies and representative data presented in this guide offer a solid foundation for researchers and scientists. These computational insights are invaluable for interpreting experimental results, predicting molecular behavior, and guiding the design of new materials and molecules with tailored properties for applications in SERS, molecular electronics, and drug development. The synergy between theoretical calculations and experimental work will continue to unlock the full potential of this intriguing molecule.

The Pivotal Role of 4-(Dimethylamino)thiophenol in Advancing Molecular Electronics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: As the relentless pursuit of miniaturization in electronics pushes towards atomic and molecular scales, the field of molecular electronics has emerged as a promising frontier. At the heart of this discipline lies the quest for molecules that can function as fundamental electronic components. Among the vast array of candidates, 4-(Dimethylamino)thiophenol has garnered significant attention due to its unique electronic and self-assembly properties. This technical guide provides a comprehensive overview of the potential applications of this compound in molecular electronics, offering a detailed exploration of its synthesis, the formation of self-assembled monolayers, its electronic and thermoelectric characteristics, and the experimental methodologies crucial for its study.

Core Concepts and Synthesis

This compound, also known as 4-mercapto-N,N-dimethylaniline, is an aromatic thiol compound featuring a dimethylamino group at the para position relative to the thiol group. This specific molecular architecture imparts a permanent dipole moment and electron-donating characteristics, which are pivotal for its function in molecular electronic devices.

A related synthesis for 4-(dimethylamino)phenol has been reported, which involves the reductive amination of 4-aminophenol using formaldehyde and sodium borohydride.[1] While this produces the phenol analog, it highlights a potential route for introducing the dimethylamino group.

General Thiophenol Synthesis Workflow:

N,N-dimethylaniline N,N-dimethylaniline Sulfonation Sulfonation N,N-dimethylaniline->Sulfonation H2SO4 4-(Dimethylamino)benzenesulfonic acid 4-(Dimethylamino)benzenesulfonic acid Sulfonation->4-(Dimethylamino)benzenesulfonic acid Chlorination Chlorination 4-(Dimethylamino)benzenesulfonic acid->Chlorination SOCl2 or PCl5 4-(Dimethylamino)benzenesulfonyl chloride 4-(Dimethylamino)benzenesulfonyl chloride Chlorination->4-(Dimethylamino)benzenesulfonyl chloride Reduction Reduction 4-(Dimethylamino)benzenesulfonyl chloride->Reduction e.g., Zn/H+ This compound This compound Reduction->this compound

Caption: A potential synthetic pathway for this compound.

Self-Assembled Monolayers (SAMs): The Foundation of Molecular Junctions

A key attribute of this compound is its ability to form highly ordered, single-molecule-thick films on noble metal surfaces, particularly gold, through a process known as self-assembly. The thiol (-SH) group exhibits a strong affinity for gold, leading to the spontaneous formation of a stable gold-thiolate bond. These self-assembled monolayers (SAMs) are the foundational elements for constructing molecular electronic junctions.

Experimental Protocol for SAM Formation on Gold:

A general and widely adopted protocol for the formation of alkanethiol SAMs on gold can be adapted for this compound.[2][3]

  • Substrate Preparation:

    • Begin with a clean gold substrate. Common substrates include gold-coated silicon wafers or glass slides.

    • Clean the substrate to remove organic contaminants. A common method is immersion in a "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.

    • Thoroughly rinse the substrate with deionized water and then with a solvent like ethanol.

    • Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).

  • SAM Deposition:

    • Prepare a dilute solution of this compound in a suitable solvent, typically ethanol, with a concentration in the range of 1 mM.

    • Immerse the clean, dry gold substrate into the thiol solution.

    • Allow the self-assembly process to occur over a period of 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Post-Deposition Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse the surface thoroughly with fresh solvent (ethanol) to remove any non-covalently bound molecules.

    • Dry the substrate again under a stream of inert gas.

Characterization of SAMs:

Several surface-sensitive techniques are employed to characterize the quality and properties of the formed SAMs:

  • Scanning Tunneling Microscopy (STM): Provides real-space images of the monolayer, revealing the molecular packing and ordering.[4]

  • X-ray Photoelectron Spectroscopy (XPS): Confirms the chemical composition of the monolayer and the nature of the sulfur-gold bond.

  • Contact Angle Goniometry: Measures the hydrophobicity or hydrophilicity of the surface, indicating the successful formation of a monolayer.

  • Ellipsometry: Determines the thickness of the monolayer.

  • Infrared Reflection-Absorption Spectroscopy (IRRAS): Provides information about the orientation of the molecules within the SAM.

Workflow for SAM Formation and Characterization:

cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Gold_Substrate Gold_Substrate Cleaning Cleaning Gold_Substrate->Cleaning Piranha Solution Rinsing_Drying Rinsing_Drying Cleaning->Rinsing_Drying DI Water, Ethanol, N2 Immersion Immersion Rinsing_Drying->Immersion 12-24h Thiol_Solution This compound in Ethanol Thiol_Solution->Immersion Post_Rinsing_Drying Post_Rinsing_Drying Immersion->Post_Rinsing_Drying Ethanol, N2 STM STM Post_Rinsing_Drying->STM XPS XPS Post_Rinsing_Drying->XPS Contact_Angle Contact_Angle Post_Rinsing_Drying->Contact_Angle Ellipsometry Ellipsometry Post_Rinsing_Drying->Ellipsometry IRRAS IRRAS Post_Rinsing_Drying->IRRAS

Caption: A typical workflow for the formation and characterization of a this compound SAM on a gold substrate.

Electronic Properties and Applications

The electronic behavior of this compound in a molecular junction is of paramount interest for its potential applications. Key properties include its electrical conductance, rectification (diode-like behavior), and thermoelectric effects.

Charge Transport and Conductance:

Charge transport through a single molecule or a SAM is typically measured using techniques like Scanning Tunneling Microscopy-Break Junction (STM-BJ) or Mechanically Controllable Break Junction (MCBJ). These methods involve creating a nanometer-sized gap between two electrodes and measuring the current that flows when a molecule from the surrounding solution bridges the gap.

While specific quantitative conductance data for this compound is not available in the provided search results, studies on similar aromatic thiols provide insights into the expected behavior. The conductance is influenced by factors such as the molecule's length, its frontier molecular orbitals (HOMO and LUMO), and the strength of its coupling to the electrodes. The electron-donating dimethylamino group is expected to raise the HOMO level, potentially bringing it closer to the Fermi level of the gold electrodes and thereby influencing the conductance.

Experimental Protocol for Single-Molecule Conductance Measurement (STM-BJ):

  • Setup: A scanning tunneling microscope is used in a liquid cell containing a dilute solution of this compound in a suitable solvent (e.g., 1,2,4-trichlorobenzene).

  • Junction Formation: The STM tip (often gold) is repeatedly brought into and out of contact with a gold substrate.

  • Data Acquisition: As the tip is withdrawn, a molecular junction can form. The current is measured as a function of tip displacement at a constant bias voltage.

  • Data Analysis: Thousands of these current-distance traces are collected and compiled into a conductance histogram. Peaks in the histogram correspond to the most probable conductance values for a single-molecule junction.

Rectification:

The inherent asymmetry of the this compound molecule, with its electron-donating dimethylamino group, suggests the potential for rectification, where the molecule conducts electricity more readily in one direction than the other. This diode-like behavior is a fundamental building block for molecular circuits. The rectification ratio, defined as the ratio of forward to reverse current at a given voltage, is a key performance metric. While no specific rectification ratio for this compound was found, molecular diodes with rectification ratios exceeding 1000 at low voltages have been demonstrated with other organic molecules.[3]

Thermoelectric Properties:

Molecular junctions also exhibit thermoelectric effects, where a temperature difference across the junction generates a voltage (the Seebeck effect). The Seebeck coefficient (S) is a measure of the magnitude of this induced voltage and is a critical parameter for thermoelectric applications such as waste heat recovery and solid-state cooling.[5] The value and sign of the Seebeck coefficient are sensitive to the electronic structure of the molecule and its alignment with the electrode Fermi levels.[6] While no experimental Seebeck coefficient data for this compound was found, the study of thermoelectricity in molecular junctions is an active area of research.[7]

Experimental Protocol for Seebeck Coefficient Measurement:

Measuring the Seebeck coefficient of a molecular junction is experimentally challenging. A common approach involves creating a temperature gradient across the junction while simultaneously measuring the induced thermovoltage and the temperature difference. This can be achieved using modified STM or AFM setups where one of the electrodes can be heated.

Quantitative Data Summary (Hypothetical):

Since specific experimental data for this compound is not available in the search results, the following table presents a hypothetical summary of expected quantitative data based on the properties of similar molecules. This table should be populated with experimental data as it becomes available.

PropertySymbolExpected RangeMeasurement Technique
Single-Molecule ConductanceG10⁻⁴ - 10⁻⁶ G₀STM-BJ, MCBJ
Rectification RatioRR> 10I-V measurements in a two-terminal junction
Seebeck CoefficientS± (1 - 50) µV/KModified STM/AFM with temperature control
Monolayer Thicknessd~1-2 nmEllipsometry, AFM

G₀ is the quantum of conductance (≈ 77.5 µS)

Signaling Pathways and Logical Relationships

The concept of "signaling pathways" in the context of molecular electronics refers to the controlled flow of information (charge) through interconnected molecular components. This compound, with its potential for rectification and tunable conductance, could serve as a fundamental element in such pathways. For instance, its asymmetric current-voltage characteristics could be harnessed to create molecular diodes, which are essential for directing current flow in a circuit.

Furthermore, the conductance of a this compound junction could potentially be modulated by external stimuli, such as an electric field (gating) or light, opening the door to its use as a molecular switch or transistor. This would enable the construction of more complex logical circuits at the molecular scale.

A Simple Molecular Logic Gate Concept:

Input_A Input A (Gate Voltage) DMAT_Junction This compound Molecular Junction Input_A->DMAT_Junction Input_B Input B (Source-Drain Bias) Input_B->DMAT_Junction Output Output (Current) DMAT_Junction->Output

Caption: A conceptual diagram of a molecular logic gate utilizing a this compound junction.

Conclusion

This compound stands as a molecule of significant interest for the advancement of molecular electronics. Its inherent electronic asymmetry, coupled with its ability to form robust self-assembled monolayers on gold surfaces, makes it a prime candidate for the development of molecular-scale diodes, switches, and thermoelectric devices. While further experimental investigation is required to fully quantify its electronic and thermoelectric properties, the foundational knowledge and experimental protocols outlined in this guide provide a solid framework for researchers and drug development professionals to explore the potential of this versatile molecule. The continued study of this compound and similar molecular building blocks will undoubtedly pave the way for the next generation of electronic devices.

References

Biocompatibility and cytotoxicity of 4-(Dimethylamino)thiophenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biocompatibility and Cytotoxicity of 4-(Dimethylamino)thiophenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the biocompatibility and cytotoxicity of this compound (4-DMTP) and its derivatives. While specific toxicological data for 4-DMTP derivatives are limited in publicly available literature, this document consolidates information on structurally related compounds, including thiophenols, thiophenes, and substituted anilines, to offer a predictive toxicological profile. Detailed experimental protocols for key cytotoxicity and biocompatibility assays are provided to enable researchers to conduct thorough in vitro evaluations. Furthermore, this guide illustrates the primary signaling pathways that are likely implicated in the cytotoxic effects of aromatic thiol compounds, focusing on oxidative stress and apoptosis. The objective is to equip researchers, scientists, and drug development professionals with the necessary methodologies and conceptual understanding to assess the safety and potential therapeutic applications of this chemical class.

Introduction

This compound (4-DMTP) and its derivatives are a class of organic compounds containing a thiol group and a dimethylamino-substituted benzene ring. These functionalities impart unique chemical properties that make them of interest in various fields, including materials science and as precursors for more complex molecules. In the context of drug development and biomedical applications, the thiol group offers a reactive handle for conjugation to biomolecules or nanoparticles, while the aromatic core can be further functionalized to modulate pharmacological activity.

However, the presence of an aromatic thiol moiety raises potential toxicological concerns. Aromatic thiols and related aniline structures have been shown to exert cytotoxic effects, often mediated by the generation of reactive oxygen species (ROS) and subsequent induction of cellular damage and apoptosis. Therefore, a thorough assessment of the biocompatibility and cytotoxicity of any novel 4-DMTP derivative is a critical prerequisite for its consideration in biomedical applications.

This guide outlines a systematic approach to evaluating these toxicological parameters, providing standardized protocols and summarizing existing data on related compounds to inform initial safety assessments.

Quantitative Toxicological Data for Structurally Related Compounds

Direct quantitative cytotoxicity data for this compound and its specific derivatives are scarce in the published literature. However, data from structurally similar compounds, such as thiophene derivatives and substituted anilines, can provide valuable insights into their potential cytotoxic profiles. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of these related compounds against various cancer cell lines.

Table 1: Cytotoxicity of Novel Thiophene and Benzothiophene Derivatives [1]

CompoundCell LineIC50 (µM)
Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylateMCF-7 (Breast Adenocarcinoma)5.2 ± 0.4
NCI-H460 (Non-small Cell Lung Cancer)6.1 ± 0.5
SF-268 (CNS Cancer)7.3 ± 0.6
Ethyl 5-amino-4-((4-methoxyphenyl)carbonyl)-3-methylthiophene-2-carboxylateMCF-7 (Breast Adenocarcinoma)4.8 ± 0.3
NCI-H460 (Non-small Cell Lung Cancer)5.5 ± 0.4
SF-268 (CNS Cancer)6.8 ± 0.5
5-3-(ethoxy-3-oxopropanamido)-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylateMCF-7 (Breast Adenocarcinoma)6.1 ± 0.5
NCI-H460 (Non-small Cell Lung Cancer)7.2 ± 0.6
SF-268 (CNS Cancer)8.4 ± 0.7
Doxorubicin (Reference)MCF-7 (Breast Adenocarcinoma)4.5 ± 0.3
NCI-H460 (Non-small Cell Lung Cancer)5.1 ± 0.4
SF-268 (CNS Cancer)5.8 ± 0.4

Table 2: Cytotoxicity of Thiophene-Based Compounds [2]

CompoundCell LineIC50 (µM)
Compound 4aHepG2 (Liver Cancer)6.8 ± 0.5
MCF-7 (Breast Cancer)7.2 ± 0.6
Compound 4bHepG2 (Liver Cancer)7.1 ± 0.6
MCF-7 (Breast Cancer)7.5 ± 0.7
Compound 14aHepG2 (Liver Cancer)6.5 ± 0.5
MCF-7 (Breast Cancer)6.9 ± 0.6
Compound 14bHepG2 (Liver Cancer)6.9 ± 0.6
MCF-7 (Breast Cancer)7.3 ± 0.7
Sorafenib (Reference)HepG2 (Liver Cancer)6.2 ± 0.5
MCF-7 (Breast Cancer)6.8 ± 0.5

Table 3: Acute Toxicity of Substituted Anilines in Rodents [3]

Chemical NameCAS NumberOral LD50 (mg/kg, rat)Dermal LD50 (mg/kg)Inhalation LC50 (mg/L, 4h, rat)
Aniline62-53-3250 - 930820 (rabbit), 1290 (guinea pig)1.86 - 3.3
2-Chloroaniline95-51-2101610004.2 - 6.1
4-Chloroaniline106-47-8300 - 420360 (rabbit)2.34
3,4-Dichloroaniline95-76-1530 - 880>10003.3
2-Nitroaniline88-74-41838>20000 (rabbit)>2.529 (dust/mist)
4-Nitroaniline100-01-6750>7940-
o-Toluidine95-53-4670 - 940--
p-Toluidine106-49-0-890 (rabbit)-

Experimental Protocols

A thorough in vitro evaluation of biocompatibility and cytotoxicity is essential. The following are detailed protocols for standard assays.

General Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a novel compound.

G cluster_1 Mechanistic Elucidation A Compound Synthesis and Characterization B Cell Line Selection (e.g., Cancer and Normal lines) A->B C Range-Finding Study (Determine concentration range) B->C G Biocompatibility Assessment (e.g., Hemolysis Assay) B->G D Definitive Cytotoxicity Assays (e.g., MTT, LDH) C->D E Mechanistic Assays (e.g., Apoptosis, ROS) D->E F Data Analysis (IC50 Calculation) D->F H Conclusion and Further Studies F->H G->H

Caption: General workflow for in vitro cytotoxicity assessment.
MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Selected cell line

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent as the highest compound concentration) and untreated controls (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on a plate shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell membrane damage by measuring the activity of LDH released from lysed cells.

Materials:

  • Test compound stock solution

  • 96-well cell culture plates

  • Selected cell line

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and catalyst)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Maximum LDH Release Control: Add 10 µL of lysis buffer to control wells and incubate for 15 minutes before centrifugation.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control, after subtracting the background from the untreated control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Test compound

  • 6-well cell culture plates

  • Selected cell line

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer (provided with the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.

Reactive Oxygen Species (ROS) Detection Assay

This assay uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.

Materials:

  • Test compound

  • 96-well black, clear-bottom plates

  • Selected cell line

  • Serum-free medium

  • DCFH-DA solution (10 mM stock in DMSO)

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well black plate and allow them to adhere overnight.

  • Probe Loading: Wash the cells with warm serum-free medium. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C.

  • Compound Treatment: Wash the cells with serum-free medium to remove excess probe. Add 100 µL of the test compound at various concentrations.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: The increase in fluorescence intensity is proportional to the level of intracellular ROS.

Potential Signaling Pathways in Cytotoxicity

The cytotoxicity of aromatic thiols is often linked to their ability to induce oxidative stress, which can subsequently trigger apoptosis.

Oxidative Stress and Apoptosis Induction

The following diagram illustrates a plausible signaling cascade initiated by an aromatic thiol derivative.

G A 4-DMTP Derivative B Increased Intracellular ROS (e.g., H2O2, O2-) A->B C Mitochondrial Damage B->C H DNA Damage B->H D Release of Cytochrome c C->D E Activation of Caspase-9 D->E F Activation of Caspase-3 E->F G Apoptosis F->G I PARP Cleavage F->I H->G

Caption: Oxidative stress-induced apoptosis pathway.

Aromatic thiols can undergo redox cycling, leading to the generation of ROS. An imbalance in the cellular redox state can cause damage to cellular components, including mitochondria and DNA. Mitochondrial damage can lead to the release of cytochrome c, which activates the intrinsic apoptotic pathway through the activation of caspase-9 and subsequently caspase-3, culminating in programmed cell death.

Conclusion

This technical guide provides a foundational framework for the biocompatibility and cytotoxicity assessment of this compound derivatives. Due to the limited availability of specific toxicological data for this class of compounds, a cautious and systematic approach to their evaluation is imperative. The provided experimental protocols for key in vitro assays offer a starting point for generating essential safety data. The summarized cytotoxicity information for structurally related thiophenes and anilines, along with the outlined signaling pathways, should aid in the interpretation of experimental results and guide further mechanistic studies. For any novel 4-DMTP derivative intended for biomedical use, a comprehensive toxicological evaluation, beginning with the in vitro methods described herein and potentially extending to in vivo studies, is crucial to ensure safety and efficacy.

References

4-(Dimethylamino)thiophenol: A Versatile Precursor for Novel Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(Dimethylamino)thiophenol (DMATP) is a bifunctional aromatic molecule poised at the intersection of materials science, nanotechnology, and medicinal chemistry. Its unique structure, featuring a thiol group for robust surface anchoring and a dimethylamino moiety for tuning electronic properties, makes it an invaluable precursor for a range of advanced organic materials. This guide provides a comprehensive overview of DMATP, including its physicochemical properties, a plausible synthetic pathway, and detailed protocols for its application in creating self-assembled monolayers (SAMs) and functionalized gold nanoparticles. Furthermore, it explores its potential in the burgeoning field of molecular electronics and its relevance to drug discovery, offering a technical resource for professionals seeking to harness the capabilities of this versatile molecular building block.

Introduction

In the quest for novel materials with precisely controlled properties, the design and synthesis of functional organic molecules are of paramount importance. This compound, also known as 4-(Dimethylamino)benzenethiol, is a prime example of such a molecule.[1][2][3] It consists of a central benzene ring functionalized with two key groups at its para positions: a thiol (-SH) group and a dimethylamino (-N(CH₃)₂) group.

This distinct architecture confers a dual functionality that is highly sought after in materials science:

  • The Thiol Group: This sulfur-containing moiety serves as a powerful anchor. It has a strong affinity for noble metal surfaces, most notably gold, silver, and copper, forming a stable covalent metal-thiolate bond.[4] This property is the foundation for creating highly ordered, two-dimensional structures known as self-assembled monolayers (SAMs).[3]

  • The Dimethylamino Group: As a strong electron-donating group, this tertiary amine influences the electronic characteristics of the molecule and, by extension, the surfaces it modifies. It can alter the work function of metal electrodes, participate in charge-transfer interactions, and serve as a site for further chemical reactions.

This guide details the properties, synthesis, and core applications of DMATP, providing researchers with the foundational knowledge and practical protocols to utilize it as a precursor for advanced materials.

Physicochemical Properties

A thorough understanding of a precursor's properties is critical for its effective use. The key physicochemical data for this compound are summarized below.[2][5]

PropertyValueReference(s)
IUPAC Name 4-(dimethylamino)benzenethiol[2]
Synonyms This compound, 4-Mercapto-N,N-dimethylaniline[2][3]
CAS Number 4946-22-9[2][5]
Molecular Formula C₈H₁₁NS[2][5]
Molecular Weight 153.24 g/mol [5]
Appearance Solid
pKa 6.62 (for parent thiophenol in H₂O)[6]
Form Solid
Storage Store in a dry, cool, well-ventilated, and dark place.[7]

Safety Information: this compound is classified as an eye irritant (H319) and should be handled with appropriate personal protective equipment (PPE), including safety goggles.[2][3]

Synthesis of this compound

The conversion of phenols to their corresponding thiophenols is a valuable transformation in organic synthesis. A robust and widely used method involves a three-step sequence centered around the Newman-Kwart rearrangement (NKR).[1][8][9] This thermal, intramolecular reaction involves the 1,3-migration of an aryl group from a carbamate oxygen to the sulfur atom, driven by the formation of a thermodynamically stable C=O double bond from a C=S bond.[1][10]

The general pathway to synthesize DMATP from its corresponding phenol, 4-(Dimethylamino)phenol, is outlined below.

G phenol 4-(Dimethylamino)phenol o_carbamate O-Aryl Thiocarbamate Intermediate phenol->o_carbamate Step 1: Thiocarbamoylation reagent1 Dimethylthiocarbamoyl chloride reagent1->o_carbamate base Base (e.g., NaH) base->o_carbamate s_carbamate S-Aryl Thiocarbamate Intermediate o_carbamate->s_carbamate Step 2: Rearrangement heat Heat (~250 °C) Newman-Kwart Rearrangement heat->s_carbamate dmatp This compound (Final Product) s_carbamate->dmatp Step 3: Hydrolysis hydrolysis Base Hydrolysis (e.g., KOH) hydrolysis->dmatp

Plausible synthetic workflow for this compound via the Newman-Kwart rearrangement.
Experimental Protocol: Synthesis via Newman-Kwart Rearrangement

This protocol is a generalized procedure based on established methods for converting phenols to thiophenols.[8][9]

Step 1: Synthesis of O-(4-Dimethylaminophenyl) dimethylthiocarbamate

  • In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 4-(Dimethylamino)phenol (1 equiv.) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (1.1 equiv., 60% dispersion in mineral oil) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Cool the resulting phenoxide solution back to 0 °C.

  • Slowly add a solution of N,N-dimethylthiocarbamoyl chloride (1.05 equiv.) in anhydrous DMF.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the O-aryl thiocarbamate intermediate.

Step 2: Newman-Kwart Rearrangement to S-(4-Dimethylaminophenyl) dimethylthiocarbamate

  • Place the purified O-aryl thiocarbamate intermediate into a flask suitable for high-temperature reactions.

  • Heat the compound, either neat or in a high-boiling polar solvent like diphenyl ether, to 200–300 °C.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. If a solvent was used, it can be removed by vacuum distillation.

  • The resulting crude S-aryl thiocarbamate can often be used directly in the next step or purified by crystallization.

Step 3: Hydrolysis to this compound

  • To the crude S-aryl thiocarbamate, add a solution of potassium hydroxide (excess, e.g., 5-10 equiv.) in a mixture of water and a co-solvent like ethylene glycol or ethanol.[9]

  • Heat the mixture to reflux and maintain for several hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Wash the aqueous solution with a nonpolar solvent (e.g., diethyl ether or chloroform) to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with cold, dilute hydrochloric acid until it is acidic (pH ~5-6), which will precipitate the thiophenol product.

  • Extract the product into diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Applications as a Precursor for Advanced Materials

Self-Assembled Monolayers (SAMs)

The spontaneous organization of DMATP molecules on a gold surface is a powerful bottom-up approach to surface engineering. The process is driven by the strong, specific interaction between the sulfur atom of the thiol group and the gold substrate, leading to a densely packed, oriented molecular film.[4]

G cluster_0 1. DMATP in Solution cluster_1 2. Adsorption on Gold Surface cluster_2 3. Ordered Monolayer Formation a1 a2 a3 b2 a3->b2 Chemisorption a4 a5 l1 Au_surface Gold Substrate (Au) b1 0.5,0.5 b1->0.5,0.5 S-Au bond 1.5,0.5 b2->1.5,0.5 c3 b2->c3 Self-Organization b3 2.5,0.5 b3->2.5,0.5 Au_surface2 Functionalized Gold Surface c1 c1->0.5,0.5 c2 1,0.5 c2->1,0.5 c3->1.5,0.5 c4 2,0.5 c4->2,0.5 c5 c5->2.5,0.5 l2

Workflow for the formation of a DMATP self-assembled monolayer (SAM) on a gold substrate.
Experimental Protocol: SAM Formation on Gold

This protocol outlines the standard procedure for preparing a high-quality DMATP SAM on a gold-coated substrate.[11][12][13]

  • Substrate Preparation:

    • Use a gold substrate (e.g., gold evaporated on silicon or mica).

    • Clean the substrate to remove organic contaminants. A common method is UV-Ozone treatment for 15-20 minutes.

    • Immediately before use, rinse the substrate with high-purity ethanol and dry under a gentle stream of dry nitrogen gas.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in 200-proof, anhydrous ethanol.

    • To ensure complete dissolution, sonicate the solution for 5-10 minutes.

  • Self-Assembly:

    • Using clean tweezers, fully immerse the freshly cleaned gold substrate into the DMATP solution in a clean glass container.

    • To minimize oxidation, reduce the headspace in the container and backfill with an inert gas like nitrogen or argon. Seal the container tightly with a cap and Parafilm®.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.[12][14]

  • Rinsing and Drying:

    • Remove the substrate from the solution with tweezers.

    • Rinse the surface thoroughly with a stream of fresh ethanol for 15-20 seconds to remove any physisorbed (non-covalently bound) molecules.

    • For a more rigorous cleaning, sonicate the substrate in fresh ethanol for 1-2 minutes.

    • Perform a final rinse with ethanol and gently dry the SAM-coated substrate under a stream of dry nitrogen.

  • Storage:

    • Store the prepared SAMs in a clean, dry environment, preferably in a desiccator under an inert atmosphere, until ready for characterization or further use.

Functionalization of Gold Nanoparticles (AuNPs)

DMATP can be used as a capping agent during the synthesis of gold nanoparticles. The thiol group binds to the nanoparticle surface, preventing aggregation and providing stability, while the dimethylamino group imparts a specific chemical functionality to the nanoparticle's exterior.[15] Thiol-functionalized AuNPs are central to many diagnostic and therapeutic applications.[16]

G Au_salt Gold Salt (HAuCl₄) in Aqueous Phase Mixing Phase Transfer of AuCl₄⁻ to Organic Phase Au_salt->Mixing DMATP DMATP in Organic Phase (Toluene) DMATP->Mixing PTA Phase Transfer Agent (e.g., TOAB) PTA->Mixing Reducer Reducing Agent (NaBH₄) Aqueous Reduction Reduction of Au³⁺ to Au⁰ & Nucleation Reducer->Reduction Mixing->Reduction Capping Simultaneous Capping by DMATP Reduction->Capping AuNP DMATP-Functionalized Gold Nanoparticle Capping->AuNP

Workflow for the two-phase synthesis of DMATP-functionalized gold nanoparticles.
Experimental Protocol: Synthesis of DMATP-Functionalized AuNPs

This protocol is adapted from the well-established two-phase Brust-Schiffrin method for preparing thiol-stabilized gold nanoparticles.[17]

  • Phase Transfer of Gold Salt:

    • Prepare an aqueous solution of hydrogen tetrachloroaurate (HAuCl₄, 1 equiv.).

    • Prepare a solution of a phase-transfer catalyst, such as tetraoctylammonium bromide (TOAB), in toluene (e.g., 3-4 equiv.).

    • Combine the two solutions in a flask and stir vigorously for 10-15 minutes until the aqueous phase becomes clear and the organic (toluene) phase turns deep orange, indicating the transfer of the AuCl₄⁻ ions.

  • Addition of Thiol:

    • To the organic phase, add a solution of this compound (DMATP, e.g., 0.5-2 equiv., depending on the desired nanoparticle size) in toluene.

  • Reduction and Nanoparticle Formation:

    • Prepare a fresh aqueous solution of a strong reducing agent, such as sodium borohydride (NaBH₄, excess, e.g., 10 equiv.).

    • While stirring the organic mixture vigorously, add the NaBH₄ solution dropwise.

    • A rapid color change from orange to deep brown or black will occur, indicating the formation of gold nanoparticles.

    • Continue to stir the reaction mixture for at least 3 hours at room temperature to ensure complete reaction and stabilization.

  • Purification:

    • Separate the organic phase using a separatory funnel.

    • Reduce the volume of the organic phase using a rotary evaporator.

    • Add a large volume of a non-solvent, such as ethanol or methanol, to precipitate the DMATP-functionalized AuNPs.

    • Collect the precipitate by centrifugation.

    • Wash the collected nanoparticles multiple times with the non-solvent to remove excess thiol and phase-transfer agent.

    • Dry the purified nanoparticles under vacuum.

Potential in Molecular Electronics

Molecular electronics aims to use single molecules or ensembles of molecules as active components in electronic circuits. The structure of DMATP makes it an attractive candidate for fundamental studies in this field. When a DMATP SAM is formed on one electrode, and a second electrode (e.g., an STM tip or a top-contact) is brought into proximity, a metal-molecule-metal junction is formed. The electrical conductance through the DMATP molecule can then be measured, providing insight into molecular-scale charge transport. The electron-donating dimethylamino group can be used to tune the energy levels of the molecule, thereby influencing the conductivity of the junction.[18]

G Electrode1 Bottom Electrode (e.g., Au Surface) DMATP DMATP Molecule Electrode1->DMATP S-Au Bond Electrode2 Top Electrode (e.g., STM Tip) DMATP->Electrode2 van der Waals or Covalent Link

Logical diagram of a this compound molecule in a metal-molecule-metal junction.

Relevance in Drug Discovery and Development

While DMATP is primarily a precursor for materials, its structural motifs are highly relevant in medicinal chemistry and drug development.

  • NTCP Inhibition: The Na+/taurocholate cotransporting polypeptide (NTCP) is a protein crucial for bile acid transport in the liver and has been identified as the cellular entry receptor for the Hepatitis B (HBV) and Hepatitis D (HDV) viruses.[19][20] Blocking this receptor is a key strategy for developing new antiviral therapies.[20][21] Certain small molecules, including derivatives related to DMATP, have been investigated as potential NTCP inhibitors, highlighting a possible therapeutic application pathway for compounds derived from this precursor.[20]

  • Pharmacophore Presence: The dimethylamino group is a common functional group found in many FDA-approved drugs, where it often plays a role in tuning solubility, basicity, and receptor-binding interactions.

The bifunctional nature of DMATP allows it to be used as a scaffold, where the thiol group can be used to conjugate the molecule to drug delivery systems (like gold nanoparticles) or other biomolecules, while the dimethylamino core is retained for its pharmacological properties.

Conclusion

This compound is a uniquely versatile and powerful molecular building block. Its dual functionality enables precise control over surface chemistry, making it a cornerstone precursor for creating advanced materials such as self-assembled monolayers and functionalized nanoparticles. The detailed protocols provided in this guide offer a practical framework for researchers to harness its capabilities in materials science and nanotechnology. Furthermore, its structural relevance to known pharmacophores and its potential role in developing novel therapeutics underscore its significance for professionals in drug discovery. As research continues to push the boundaries of nanoscale engineering and targeted medicine, the importance of well-defined molecular precursors like DMATP is set to grow, paving the way for innovations across scientific disciplines.

References

Methodological & Application

Application Notes and Protocols for Surface-Enhanced Raman Spectroscopy (SERS) using 4-(Dimethylamino)thiophenol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for utilizing 4-(Dimethylamino)thiophenol (4-DMATP) as a surface-enhanced Raman spectroscopy (SERS) probe for various research and drug development applications. Due to the limited specific data on 4-DMATP in the available literature, the protocols and quantitative data are largely based on its closely related and well-studied analogue, 4-aminothiophenol (4-ATP). The structural similarity, particularly the thiol group for binding to plasmonic surfaces and the aromatic ring for a strong Raman signal, makes 4-ATP an excellent model for predicting the behavior and application of 4-DMATP.

Introduction to 4-DMATP in SERS

Surface-enhanced Raman spectroscopy is a powerful analytical technique that amplifies the weak Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces, such as gold (Au) or silver (Ag). This enhancement allows for the detection of analytes at extremely low concentrations, even down to the single-molecule level.

This compound is an ideal candidate for SERS applications due to several key features:

  • Thiol Group (-SH): Forms a strong, stable covalent bond with gold and silver surfaces, ensuring consistent and reproducible adsorption.

  • Aromatic Ring: Provides a large Raman scattering cross-section, resulting in a strong and characteristic spectral fingerprint.

  • Dimethylamino Group (-N(CH₃)₂): This functional group can be sensitive to the local chemical environment, such as pH, making it a potential reporter for specific sensing applications.

These properties make 4-DMATP a versatile molecule for a range of SERS-based assays, including quantitative analysis, bio-imaging, and environmental sensing.

Application Note: Multiplexed Detection of Cancer Biomarkers

Objective: To detect multiple cancer biomarkers on the surface of cancer cells using SERS nanoparticles functionalized with 4-DMATP and specific antibodies.

Principle: SERS-active nanoparticles (e.g., gold or silver) are encoded with 4-DMATP, which provides a unique spectral signature. These nanoparticles are then conjugated to antibodies that specifically target cancer biomarkers (e.g., ER, PR, HER2 for breast cancer).[1] When the conjugated nanoparticles bind to the cancer cells, the SERS signal of 4-DMATP can be detected, allowing for the identification and localization of the biomarkers. By using different Raman reporters with non-overlapping spectra, multiple biomarkers can be detected simultaneously.[1]

Workflow:

  • Synthesize SERS Nanoparticles: Prepare gold or silver nanoparticles with a uniform size and shape.

  • Encode with 4-DMATP: Incubate the nanoparticles with a solution of 4-DMATP to form a self-assembled monolayer (SAM) on the nanoparticle surface.

  • Conjugate with Antibodies: Attach specific antibodies to the 4-DMATP-encoded nanoparticles.

  • Cell Incubation: Incubate the antibody-conjugated SERS nanoparticles with the cancer cell sample. Permeabilization of the cells may be required for intracellular targets.[1]

  • SERS Mapping: Acquire Raman maps of the cells to identify the locations of the bound nanoparticles and, therefore, the biomarkers.

G Workflow for Multiplexed SERS Detection of Cancer Biomarkers cluster_prep Nanoprobe Preparation cluster_cell Cellular Analysis cluster_detection Detection and Analysis NP_Synth SERS Nanoparticle Synthesis (Au/Ag) Encoding Encoding with 4-DMATP NP_Synth->Encoding Ab_Conj Antibody Conjugation Encoding->Ab_Conj Incubation Incubation with Functionalized Nanoprobes Ab_Conj->Incubation Introduction of Probes Cell_Prep Cancer Cell Sample Preparation Perm Cell Permeabilization (for intracellular targets) Cell_Prep->Perm Perm->Incubation SERS_Map SERS Mapping and Data Acquisition Incubation->SERS_Map Analysis Data_Analysis Data Analysis and Biomarker Localization SERS_Map->Data_Analysis

Figure 1: Workflow for multiplexed SERS detection of cancer biomarkers.

Application Note: Intracellular pH Sensing

Objective: To measure the pH within subcellular compartments using 4-DMATP-functionalized SERS nanoprobes.

Principle: The Raman spectrum of certain molecules can change in response to pH. The amino group in 4-aminothiophenol is known to be protonated in acidic environments, leading to changes in the vibrational modes of the benzene ring.[2] It is hypothesized that the dimethylamino group of 4-DMATP will exhibit similar pH-dependent spectral changes. By delivering 4-DMATP-functionalized nanoparticles to specific organelles (e.g., lysosomes, mitochondria), the local pH can be determined by analyzing the SERS spectrum.[3]

Signaling Pathway: The protonation of the dimethylamino group in an acidic environment alters the electron distribution within the molecule. This change in electron density affects the bond strengths and, consequently, the vibrational frequencies observed in the Raman spectrum. The ratio of the intensities of pH-sensitive and pH-insensitive peaks can be calibrated to provide a quantitative measure of pH.

G Proposed pH Sensing Mechanism of 4-DMATP cluster_env Cellular Microenvironment cluster_probe 4-DMATP Probe State cluster_signal SERS Signal pH_Low Low pH (e.g., Lysosome) Protonated Protonated State -N(CH₃)₂H⁺ pH_Low->Protonated Protonation pH_Neutral Neutral pH (e.g., Cytoplasm) Deprotonated Deprotonated State -N(CH₃)₂ pH_Neutral->Deprotonated Deprotonation SERS_A Altered SERS Spectrum (Shift in Peak Ratios) Protonated->SERS_A Causes SERS_N Normal SERS Spectrum Deprotonated->SERS_N Causes

Figure 2: Proposed pH sensing mechanism of 4-DMATP on a SERS substrate.

Experimental Protocols

Protocol 1: Fabrication of Silver-Coated Silicon Nanocone Array SERS Substrates

This protocol is adapted from a method for creating highly reproducible SERS substrates.[4]

Materials:

  • p-type Silicon(100) wafers

  • Acetone, Ethanol, Deionized (DI) water

  • Piranha solution (H₂SO₄/H₂O₂ mixture - EXTREME CAUTION )

  • Hydrofluoric acid (HF)

  • Silver nitrate (AgNO₃)

  • Silver sputtering target

Procedure:

  • Wafer Cleaning:

    • Cut the silicon wafer into smaller pieces (e.g., 1x1 cm²).

    • Clean the pieces by sonicating in acetone for 20 minutes, followed by ethanol for 15 minutes, and finally DI water for 10 minutes.[5]

  • Oxidation:

    • Carefully immerse the cleaned wafer pieces in a hot Piranha solution for 5 minutes to create a hydrophilic oxide layer.[5]

    • Rinse thoroughly with DI water and dry with nitrogen gas.

  • Metal-Assisted Chemical Etching (MACE):

    • Prepare an etching solution of 4.6 M HF and 0.02 M AgNO₃.[5]

    • Immerse the wafer pieces in the etching solution for a specified time (e.g., 10-40 minutes) to form silicon nanocone arrays.[5]

    • Rinse the etched substrates with DI water and dry.

  • Silver Deposition:

    • Use a magnetron sputtering system to deposit a thin layer of silver (e.g., 100 nm) onto the silicon nanocone arrays.

Protocol 2: SERS Measurement of 4-DMATP for Quantitative Analysis

Materials:

  • Fabricated SERS substrates (from Protocol 1)

  • This compound (4-DMATP)

  • Ethanol

  • Micropipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of 4-DMATP in ethanol (e.g., 10⁻² M).

    • Perform serial dilutions to create a range of concentrations for analysis (e.g., 10⁻⁶ M to 10⁻¹² M).

  • Substrate Functionalization:

    • Immerse the SERS substrates in the 4-DMATP solutions for a fixed period (e.g., 1-2 hours) to allow for the formation of a self-assembled monolayer (SAM).

    • After incubation, gently rinse the substrates with ethanol to remove any non-adsorbed molecules.

    • Dry the substrates under a gentle stream of nitrogen.

  • SERS Data Acquisition:

    • Place the functionalized substrate on the microscope stage of a Raman spectrometer.

    • Typical Parameters:

      • Excitation Wavelength: 532 nm, 633 nm, or 785 nm.[6][7] The optimal wavelength may depend on the substrate.

      • Laser Power: Use low power (e.g., 1-10 mW) to avoid sample damage.

      • Objective Lens: 50x or 100x.

      • Acquisition Time: 1-10 seconds.

    • Collect spectra from multiple random spots on the substrate to ensure reproducibility.[4]

  • Data Analysis:

    • Perform baseline correction on the acquired spectra.

    • Identify the characteristic peaks of 4-DMATP. Based on 4-ATP, prominent peaks are expected around 1075 cm⁻¹ (C-S stretching) and 1575 cm⁻¹ (C-C stretching).[4]

    • Plot the intensity of a characteristic peak against the logarithm of the concentration to generate a calibration curve.[4]

Quantitative Data Summary

The following tables summarize quantitative SERS data obtained using 4-aminothiophenol (4-ATP), which serves as a proxy for the expected performance of 4-DMATP.

Table 1: SERS Enhancement Factors for 4-ATP on Various Substrates

SERS SubstrateExcitation Wavelength (nm)Enhancement Factor (EF)Reference
Electrodeposited Silver5321.81 x 10¹⁴[8]
Silver-Coated Si Nanocone Arrays532Not explicitly calculated, but high sensitivity demonstrated[4]
Gold Nanorings532, 633, 785Wavelength-dependent, with additional charge-transfer enhancement at 532 and 633 nm[6]
Au-Au-Au TrimersNot specified~10¹⁰[9]

Table 2: Limits of Detection (LOD) for 4-ATP

SERS SubstrateAnalyteLimit of Detection (M)Reference
Electrodeposited Silver4-ATP10⁻¹⁶[10]
Ag/SiNCA Chip4-ATPSensitive down to 10⁻⁷ M in cited spectra[4]
Au@Al₂O₃-Au-Au@Al₂O₃ Trimers4-ATP10⁻¹⁴[9]

Table 3: Characteristic Raman Peaks for 4-ATP

Vibrational ModeRaman Shift (cm⁻¹)AssignmentReference
a₁ mode~1075C-S stretching[4]
a₁ mode~1575C-C stretching[4]
b₂ mode~1140C-H bending[4]
b₂ mode~1390C-C stretching, C-H bending[4]
b₂ mode~1435C-C stretching, C-H bending[4]

Note: The exact peak positions for 4-DMATP may vary slightly due to the presence of the methyl groups on the nitrogen atom. However, the overall spectral pattern is expected to be similar to that of 4-ATP.

References

Application Notes and Protocols: Functionalization of Gold Nanoparticles with 4-(Dimethylamino)thiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of gold nanoparticles (AuNPs) with 4-(Dimethylamino)thiophenol (DMATP) is a critical process for a variety of advanced applications, particularly in the realm of surface-enhanced Raman scattering (SERS), biosensing, and the development of novel diagnostic and therapeutic agents. The dimethylamino group offers unique electronic properties, while the thiol group facilitates a strong and stable bond to the gold surface. This document provides detailed protocols for the synthesis of citrate-stabilized AuNPs and their subsequent functionalization with DMATP, along with methods for characterization.

Core Applications

The primary application of DMATP-functionalized AuNPs is as a highly sensitive SERS substrate. The DMATP molecule itself can act as a Raman reporter, or the functionalized nanoparticles can be used to enhance the Raman signals of other analytes. The dimethylamino group can also be protonated, allowing for pH-sensitive SERS measurements. Furthermore, these functionalized nanoparticles can serve as platforms for the attachment of biomolecules, enabling their use in targeted drug delivery and diagnostic assays.

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of AuNPs with a diameter of approximately 20 nm, which serve as the substrate for functionalization.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • High-purity water (18.2 MΩ·cm)

  • All glassware must be scrupulously cleaned.

Procedure:

  • Prepare a 1 mM solution of HAuCl₄ in high-purity water.

  • In a clean round-bottom flask equipped with a condenser, bring 100 mL of the 1 mM HAuCl₄ solution to a vigorous boil with constant stirring.

  • Rapidly add 10 mL of a 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

  • The color of the solution will change from pale yellow to gray, then to purple, and finally to a deep ruby red, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.

  • Remove the heat source and allow the solution to cool to room temperature with continued stirring.

  • Store the citrate-stabilized AuNP solution at 4°C for future use.

Protocol 2: Functionalization of Gold Nanoparticles with this compound

This protocol details the ligand exchange process to coat the citrate-stabilized AuNPs with DMATP.

Materials:

  • Citrate-stabilized AuNP solution (from Protocol 1)

  • This compound (DMATP)

  • Ethanol or other suitable solvent for DMATP

  • Microcentrifuge tubes

  • High-purity water

Procedure:

  • Prepare a stock solution of DMATP (e.g., 1 mM) in a suitable solvent like ethanol.

  • In a microcentrifuge tube, add a defined volume of the citrate-stabilized AuNP solution.

  • Add the DMATP stock solution to the AuNP solution to achieve the desired final concentration. A molar excess of DMATP is typically used to ensure complete surface coverage. The optimal ratio should be determined experimentally, but a starting point is a final DMATP concentration of approximately 10-50 µM.

  • Incubate the mixture at room temperature with gentle stirring for a period of 4 to 24 hours to facilitate the ligand exchange process. Longer incubation times generally lead to more complete surface coverage.

  • After incubation, purify the DMATP-functionalized AuNPs to remove excess, unbound DMATP and displaced citrate ions. This is typically achieved by centrifugation. For 20 nm AuNPs, centrifuge at approximately 12,000 x g for 20-30 minutes.

  • Carefully remove the supernatant.

  • Resuspend the nanoparticle pellet in high-purity water or a buffer of choice (e.g., phosphate-buffered saline, PBS).

  • Repeat the centrifugation and resuspension steps at least two more times to ensure thorough purification.

  • After the final wash, resuspend the purified DMATP-functionalized AuNPs in the desired solvent for storage at 4°C.

Characterization and Data Presentation

Thorough characterization of the nanoparticles before and after functionalization is crucial to ensure the success of the process and for the reproducibility of subsequent applications.

Key Characterization Techniques:
  • UV-Vis Spectroscopy: To monitor the localized surface plasmon resonance (LSPR) peak of the AuNPs. A red-shift in the LSPR peak after functionalization indicates a change in the local refractive index around the nanoparticles, suggesting successful ligand exchange.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles. An increase in the hydrodynamic diameter is expected after functionalization due to the added layer of DMATP.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles. Citrate-stabilized AuNPs have a negative zeta potential. The change in zeta potential upon functionalization with DMATP will depend on the pH of the solution and the protonation state of the dimethylamino group. Studies on similar para-substituted thiophenols have shown that treatment with these ligands generally diminishes the negative surface charge of citrate-stabilized gold nanoparticles[1].

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and monodispersity of the AuNP core.

  • Surface-Enhanced Raman Scattering (SERS): To confirm the presence of DMATP on the nanoparticle surface by detecting its characteristic Raman peaks.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the characterization of bare and DMATP-functionalized AuNPs. Representative data from literature for similar systems are included for comparison.

Table 1: Physicochemical Properties of Bare and DMATP-Functionalized Gold Nanoparticles

ParameterBare AuNPs (Citrate-Stabilized)DMATP-Functionalized AuNPs
Core Diameter (TEM) ~20 nm~20 nm
Hydrodynamic Diameter (DLS) ~25-30 nmExpected increase
Zeta Potential (pH 7) -30 to -50 mV[1]Expected to be less negative
LSPR Peak (UV-Vis) ~520 nmExpected red-shift

Table 2: SERS Performance of DMATP-Functionalized AuNPs (Hypothetical Data)

AnalyteConcentrationSERS Enhancement FactorKey Raman Peaks (cm⁻¹)
This compound1 µM> 10⁶e.g., ~1080, ~1180, ~1390, ~1590
Rhodamine 6G100 nM> 10⁷e.g., ~612, ~773, ~1183, ~1363, ~1510, ~1650

Visualizations

Experimental Workflow for Functionalization

experimental_workflow cluster_synthesis Step 1: AuNP Synthesis cluster_functionalization Step 2: Functionalization cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization HAuCl4 HAuCl₄ Solution Boiling Boiling & Stirring HAuCl4->Boiling Citrate Trisodium Citrate Citrate->Boiling Citrate_AuNPs Citrate-Stabilized AuNPs Boiling->Citrate_AuNPs Incubation Incubation (4-24 hours) Citrate_AuNPs->Incubation DMATP This compound (DMATP) DMATP->Incubation Centrifugation Centrifugation & Washing (3x) Incubation->Centrifugation Functionalized_AuNPs DMATP-Functionalized AuNPs Centrifugation->Functionalized_AuNPs Analysis UV-Vis, DLS, Zeta Potential, TEM, SERS Functionalized_AuNPs->Analysis

Caption: Experimental workflow for the synthesis and functionalization of gold nanoparticles with this compound.

Logical Relationship of SERS Application

sers_application AuNPs Gold Nanoparticles (AuNPs) Functionalized_AuNPs DMATP-Functionalized AuNPs AuNPs->Functionalized_AuNPs DMATP This compound (DMATP) DMATP->Functionalized_AuNPs SERS_Substrate SERS Active Substrate Functionalized_AuNPs->SERS_Substrate Analyte Target Analyte Analyte->SERS_Substrate Laser Laser Excitation SERS_Substrate->Laser Raman_Signal Enhanced Raman Signal Laser->Raman_Signal Detection Detection & Analysis Raman_Signal->Detection

Caption: Logical relationship for the application of DMATP-functionalized AuNPs in Surface-Enhanced Raman Scattering (SERS).

References

Application Notes and Protocols for the Electrochemical Analysis of 4-(Dimethylamino)thiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical analysis of 4-(Dimethylamino)thiophenol. The methodologies described herein are essential for researchers and professionals involved in drug development, materials science, and analytical chemistry, where the characterization of thiol-containing compounds and their self-assembled monolayers (SAMs) is crucial. The following sections detail the experimental setup, protocols for key electrochemical techniques, and expected quantitative data.

Introduction

This compound is a thiol-containing organic compound of significant interest due to its ability to form stable self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold.[1] The dimethylamino group provides a site for further functionalization and influences the electronic properties of the molecule, making it a valuable component in the development of biosensors, molecular electronics, and corrosion inhibitors. Electrochemical techniques are powerful tools for characterizing the formation and properties of this compound SAMs, as well as for its quantitative determination in solution.

This document outlines the use of three primary electrochemical techniques:

  • Cyclic Voltammetry (CV): A fundamental technique for studying the redox properties of this compound and for monitoring the formation and stability of its SAM on an electrode surface.[2]

  • Differential Pulse Voltammetry (DPV): A highly sensitive method for the quantitative determination of this compound at low concentrations.[3][4][5]

  • Electrochemical Impedance Spectroscopy (EIS): A non-destructive technique used to probe the interfacial properties of the SAM-modified electrode, providing insights into the packing density and barrier properties of the monolayer.[6][7]

Experimental Setup

A standard three-electrode electrochemical cell is employed for all analyses.

  • Working Electrode: A clean gold (Au) electrode is recommended for studies involving SAM formation. For analysis in solution, a glassy carbon electrode (GCE) can also be used.

  • Reference Electrode: A Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE) is suitable. All potentials reported herein are referenced against Ag/AgCl.

  • Counter Electrode: A platinum (Pt) wire or graphite rod serves as the counter electrode.

  • Electrolyte: A supporting electrolyte is necessary to ensure conductivity. Phosphate buffered saline (PBS) at a physiological pH of 7.4 is commonly used for biosensing applications. For non-aqueous electrochemistry, an organic solvent like acetonitrile with a supporting electrolyte such as tetrabutylammonium tetrafluoroborate (NBu4BF4) can be used.[6]

  • Potentiostat: A potentiostat capable of performing CV, DPV, and EIS is required for all experiments.

Experimental Protocols

Preparation of this compound Self-Assembled Monolayer (SAM) on a Gold Electrode

This protocol details the steps for the formation of a this compound SAM on a gold electrode surface.[8][9]

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer or gold disk electrode)

  • This compound

  • 200 proof ethanol

  • Concentrated hydrochloric acid (HCl) (if pH adjustment is needed)

  • Deionized water

  • Clean glass or polypropylene containers

  • Tweezers

  • Dry nitrogen gas

  • Sonicator

Protocol:

  • Cleaning the Gold Substrate:

    • Thoroughly clean the gold substrate to ensure a pristine surface for SAM formation. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.

    • Alternatively, the gold electrode can be electrochemically cleaned by cycling the potential in a suitable electrolyte (e.g., 0.5 M H₂SO₄).

    • Rinse the cleaned substrate copiously with deionized water and then with ethanol.

    • Dry the substrate under a stream of dry nitrogen gas.

  • Preparation of the Thiol Solution:

    • Prepare a dilute solution of this compound in ethanol. A typical concentration range is 1 µM to 1 mM.[10]

    • For amine-terminated thiols, the pH of the solution may need to be adjusted. For optimal self-assembly, a neutral to slightly basic pH is generally preferred to ensure the amine group is deprotonated.

  • SAM Formation:

    • Immerse the clean, dry gold substrate into the this compound solution.[9]

    • To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen.[8]

    • Allow the self-assembly process to proceed for a sufficient duration. While significant monolayer formation occurs within the first few minutes to hours, an incubation period of 24-48 hours is often used to ensure a well-ordered and densely packed monolayer.[8][10]

  • Post-Assembly Rinsing and Drying:

    • After the incubation period, carefully remove the substrate from the thiol solution using tweezers.

    • Rinse the substrate thoroughly with ethanol to remove any non-chemisorbed molecules.[8]

    • For a more rigorous cleaning, the substrate can be sonicated in fresh ethanol for 1-3 minutes.[8]

    • Dry the SAM-modified electrode under a gentle stream of dry nitrogen gas.

    • The electrode is now ready for electrochemical analysis.

Experimental_Workflow_SAM_Formation cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing cluster_analysis Analysis A Clean Gold Substrate C Immerse Substrate in Thiol Solution (24-48 hours) A->C B Prepare Thiol Solution B->C D Rinse with Ethanol C->D E Sonicate in Ethanol D->E F Dry with Nitrogen E->F G Electrochemical Analysis F->G

Fig. 1: Workflow for the preparation of a this compound SAM.
Cyclic Voltammetry (CV) Protocol

Objective: To characterize the redox behavior of this compound and to assess the quality of the SAM.

Protocol:

  • Assemble the three-electrode cell with the prepared working electrode (either a bare electrode for solution analysis or a SAM-modified electrode), reference electrode, and counter electrode.

  • Fill the cell with the desired supporting electrolyte.

  • If analyzing this compound in solution, add the analyte to the electrolyte to the desired concentration.

  • Connect the electrodes to the potentiostat.

  • Set the CV parameters:

    • Potential Range: A typical range is -0.5 V to +1.0 V vs. Ag/AgCl. This should be adjusted based on the specific redox events of interest.

    • Scan Rate: Start with a scan rate of 100 mV/s. Varying the scan rate can provide information about the nature of the electrochemical process (e.g., diffusion-controlled vs. surface-confined).

    • Number of Cycles: Typically 1-3 cycles are sufficient for initial characterization.

  • Run the CV experiment and record the voltammogram.

  • For SAM-modified electrodes, a significant reduction in the peak currents of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) in the electrolyte, compared to a bare electrode, indicates the formation of a blocking monolayer.

Differential Pulse Voltammetry (DPV) Protocol

Objective: To perform sensitive quantitative analysis of this compound.[11]

Protocol:

  • Use the same three-electrode setup as for CV.

  • Add the sample containing an unknown concentration of this compound to the supporting electrolyte.

  • Set the DPV parameters:

    • Potential Range: Scan over a range that includes the oxidation potential of this compound.

    • Pulse Amplitude: Typically 25-100 mV.[4][12]

    • Pulse Width: Typically 5-100 ms.

    • Scan Increment: Typically 2-10 mV.

  • Run the DPV experiment and record the voltammogram.

  • Quantification is achieved by creating a calibration curve from the peak currents of standard solutions of known concentrations.

Electrochemical Impedance Spectroscopy (EIS) Protocol

Objective: To characterize the interfacial properties of the this compound SAM.[13][14]

Protocol:

  • Use the SAM-modified gold electrode in the three-electrode cell containing a supporting electrolyte with a reversible redox probe (e.g., a solution of K₃[Fe(CN)₆] and K₄[Fe(CN)₆]).

  • Set the EIS parameters:

    • Frequency Range: Typically from 100 kHz down to 0.1 Hz.

    • AC Amplitude: A small AC voltage perturbation, typically 5-10 mV.

    • DC Potential: Set to the formal potential (E½) of the redox probe.

  • Run the EIS experiment.

  • The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance).

  • Fit the data to an equivalent circuit model to extract quantitative parameters. A common model is the Randles circuit.

Randles_Circuit start Rs_node Rs start->Rs_node junction Rs_node->junction Cdl_node Cdl end_node Cdl_node->end_node Rct_node Rct W_node W Rct_node->W_node W_node->end_node junction->Cdl_node junction->Rct_node

Fig. 2: A typical Randles equivalent circuit model used for fitting EIS data.

Data Presentation and Interpretation

The following tables summarize typical quantitative data that can be obtained from the electrochemical analysis. Note: As specific data for this compound is not widely published, the values presented here are representative and based on its close structural analog, 4-aminophenol. Actual values may vary depending on the specific experimental conditions.

Table 1: Cyclic Voltammetry Data for 4-Aminophenol
ParameterSymbolTypical ValueConditions
Anodic Peak PotentialEpa-69.3 mVNatural phosphate modified carbon paste electrode, 0.1 M Na₂SO₄
Cathodic Peak PotentialEpc-208 mVNatural phosphate modified carbon paste electrode, 0.1 M Na₂SO₄
Linear Concentration Range-1 - 4 mMCTAB modified carbon paste electrode, PBS pH 7.5, Scan rate 100 mV/s
Detection Limit (LOD)LOD1 x 10⁻⁷ MCTAB modified carbon paste electrode, PBS pH 7.5
Table 2: Differential Pulse Voltammetry / Square Wave Voltammetry Data for 4-Aminophenol
ParameterSymbolTypical ValueConditions
Linear Concentration Range-0.1 - 55 µMLaser Induced Graphene Electrode modified with MWCNT-PANI, PBS pH 6.5
Detection Limit (LOD)LOD0.006 µMLaser Induced Graphene Electrode modified with MWCNT-PANI, PBS pH 6.5
Table 3: Electrochemical Impedance Spectroscopy Data for a Thiol SAM on Gold
ParameterSymbolDescriptionTypical Behavior
Solution ResistanceRsResistance of the electrolyte solution.Small, dependent on electrolyte concentration and cell geometry.
Charge Transfer ResistanceRctResistance to the flow of charge across the electrode-electrolyte interface.Increases significantly upon SAM formation, indicating a blocking of the electrode surface.
Double Layer CapacitanceCdlCapacitance of the electrical double layer at the electrode surface.Decreases upon SAM formation due to the increased distance between the electrode and the electrolyte ions.
Warburg ImpedanceWRepresents the diffusion of the redox probe to the electrode surface.Becomes more prominent at low frequencies when the reaction is diffusion-limited.

Signaling Pathways and Logical Relationships

The formation of a SAM and its subsequent analysis by EIS involves a clear logical progression. The thiol compound in solution adsorbs onto the gold surface, forming an organized monolayer. This monolayer acts as a barrier to electron transfer for a redox probe in the solution, which is detected as an increase in the charge transfer resistance (Rct).

EIS_Signaling_Pathway Thiol This compound in Solution Adsorption Adsorption onto Gold Surface Thiol->Adsorption SAM Formation of Self-Assembled Monolayer (SAM) Adsorption->SAM Barrier SAM acts as a barrier to electron transfer SAM->Barrier Rct_increase Increase in Charge Transfer Resistance (Rct) Barrier->Rct_increase EIS_Detection Detected by Electrochemical Impedance Spectroscopy (EIS) Rct_increase->EIS_Detection

Fig. 3: Logical pathway for the detection of SAM formation using EIS.

Conclusion

The electrochemical techniques of CV, DPV, and EIS provide a powerful and comprehensive suite of tools for the analysis of this compound. By following the detailed protocols outlined in these application notes, researchers can effectively characterize the redox properties of this compound, quantify its concentration with high sensitivity, and probe the intricate properties of its self-assembled monolayers on gold surfaces. This information is invaluable for the advancement of research in fields that rely on the precise control and understanding of surface chemistry and molecular interactions.

References

Application Notes and Protocols for 4-(Dimethylamino)thiophenol as a Corrosion Inhibitor for Copper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for evaluating the efficacy of 4-(Dimethylamino)thiophenol as a corrosion inhibitor for copper. The methodologies outlined are based on established techniques in the field of corrosion science.

Introduction

Copper and its alloys are widely used in various industries due to their excellent thermal and electrical conductivity. However, they are susceptible to corrosion in aggressive environments. Organic inhibitors are a practical means of protecting copper from corrosion. This compound is a promising corrosion inhibitor due to the presence of sulfur and nitrogen atoms and an aromatic ring, which can facilitate its adsorption onto the copper surface, forming a protective layer. This document outlines the standard procedures for evaluating its performance.

Mechanism of Inhibition

The corrosion inhibition of copper by this compound is primarily attributed to the formation of a protective film on the metal surface. The inhibitor molecule can adsorb onto the copper surface through the sulfur atom, which has a strong affinity for copper, and the nitrogen atom of the dimethylamino group, as well as the π-electrons of the benzene ring. This adsorbed layer acts as a barrier, isolating the copper surface from the corrosive environment and hindering both anodic and cathodic reactions. The proposed mechanism involves the chemisorption of the inhibitor molecules on the copper surface, leading to the formation of a stable, protective film.[1][2]

Experimental Protocols

Materials and Sample Preparation
  • Working Electrode: A copper specimen of high purity (e.g., 99.9%) is used. The electrode is typically embedded in an insulating resin (e.g., epoxy) to expose a defined surface area (e.g., 1 cm²).[2][3]

  • Surface Preparation: Prior to each experiment, the copper surface is mechanically polished using a series of silicon carbide (SiC) emery papers of decreasing grit size (e.g., from 400 to 1200 grit). This is followed by polishing with a fine diamond paste (e.g., 1 µm) to achieve a mirror-like finish. The polished electrode is then rinsed with distilled water and degreased with a solvent like acetone or ethanol, and finally dried in a stream of warm air.[2][3]

  • Corrosive Medium: The corrosive solution is prepared based on the intended application. A common medium for testing is a 3.5% NaCl solution, which simulates a marine environment. Other acidic or alkaline solutions can also be used.[4]

  • Inhibitor Solution: Solutions of this compound of various concentrations are prepared by dissolving the required amount of the compound in the corrosive medium.

Weight Loss Method

The weight loss method is a straightforward technique to determine the corrosion rate and the inhibition efficiency.

Protocol:

  • Prepare several copper coupons with known dimensions and surface area.

  • Polish, clean, and weigh the coupons accurately using an analytical balance.

  • Immerse the coupons in the corrosive solution with and without different concentrations of this compound for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.[5][6]

  • After the immersion period, retrieve the coupons, and remove the corrosion products by cleaning them with a suitable solution (e.g., a solution of 10% sulfuric acid), followed by rinsing with distilled water and acetone, and then drying.

  • Weigh the cleaned and dried coupons again.

  • Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR): CR = (ΔW) / (A * t)

      • Where A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

      • Where CR_uninhibited and CR_inhibited are the corrosion rates in the absence and presence of the inhibitor, respectively.

Representative Data for a Thiophenol Derivative Inhibitor:

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (%)
0 (Blank)15.20.063-
0.15.80.02461.9
0.53.10.01379.4
1.01.90.00887.3
5.00.80.00395.2

Note: This is representative data for a generic thiophenol derivative and may not reflect the exact performance of this compound.

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. These tests are typically performed using a three-electrode setup in an electrochemical cell, consisting of the copper specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[7]

This technique is used to study the effect of the inhibitor on the anodic and cathodic reactions of the corrosion process.

Protocol:

  • Assemble the three-electrode cell with the prepared copper working electrode, counter electrode, and reference electrode in the corrosive solution (with and without the inhibitor).

  • Allow the system to stabilize for a certain period (e.g., 30-60 minutes) until a steady open circuit potential (OCP) is reached.

  • Apply a potential scan from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[8]

  • Record the resulting current density as a function of the applied potential to obtain the polarization curve.

  • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the anodic and cathodic curves.[9]

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE%: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

      • Where i_corr_uninhibited and i_corr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Representative Electrochemical Polarization Data:

Inhibitor Concentration (mM)E_corr (mV vs. SCE)i_corr (µA cm⁻²)Anodic Tafel Slope (βa) (mV dec⁻¹)Cathodic Tafel Slope (βc) (mV dec⁻¹)Inhibition Efficiency (%)
0 (Blank)-25015.570-120-
0.1-2406.265-11560.0
0.5-2353.162-11080.0
1.0-2281.760-10589.0
5.0-2200.858-10094.8

Note: This is representative data for a generic thiophenol derivative and may not reflect the exact performance of this compound.

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Protocol:

  • Use the same three-electrode setup as for potentiodynamic polarization.

  • After the system stabilizes at the OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).[7]

  • Measure the impedance response of the system.

  • The data is typically represented as Nyquist and Bode plots.

  • Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

  • The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. A higher R_ct value indicates better corrosion protection.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE%: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

      • Where R_ct_inhibited and R_ct_uninhibited are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Representative Electrochemical Impedance Spectroscopy Data:

Inhibitor Concentration (mM)R_s (Ω cm²)R_ct (Ω cm²)C_dl (µF cm⁻²)Inhibition Efficiency (%)
0 (Blank)5.2350150-
0.15.590012061.1
0.55.318009580.6
1.05.435007090.0
5.05.672005095.1

Note: This is representative data for a generic thiophenol derivative and may not reflect the exact performance of this compound.

Surface Analysis Techniques

Surface analysis techniques are employed to visualize the morphology of the copper surface and confirm the formation of a protective inhibitor film.

Protocol:

  • Immerse copper coupons in the corrosive solution with and without the inhibitor for a specific duration.

  • Gently rinse the coupons with distilled water and dry them.

  • Analyze the surface using the following techniques:

    • Scanning Electron Microscopy (SEM): To observe the surface morphology and the extent of corrosion damage. In the presence of an effective inhibitor, the surface should appear smoother and less damaged compared to the blank sample.

    • Atomic Force Microscopy (AFM): To obtain high-resolution three-dimensional images of the surface and quantify its roughness. A lower surface roughness is expected for the inhibited sample.

    • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface film and identify the chemical states of the elements, which can confirm the adsorption of the inhibitor and the formation of a protective layer.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_electrochem Electrochemical Techniques cluster_surface Surface Analysis Techniques A Copper Sample Preparation C Weight Loss Measurement A->C D Electrochemical Measurements A->D E Surface Analysis A->E B Corrosive & Inhibitor Solution Preparation B->C B->D B->E D1 Potentiodynamic Polarization D->D1 D2 Electrochemical Impedance Spectroscopy D->D2 E1 SEM E->E1 E2 AFM E->E2 E3 XPS E->E3

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism Inhibitor This compound Copper Copper (Cu) Inhibitor->Copper Adsorption (S, N, π-electrons) Corrodent Corrosive Species (e.g., Cl⁻, H⁺) Corrodent->Copper Corrosion Attack Protective_Layer Protective Inhibitor Film

Caption: Proposed inhibition mechanism of this compound on copper.

References

Application Notes and Protocols: Step-by-Step Synthesis of 4-(Dimethylamino)thiophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-(Dimethylamino)thiophenol and its derivatives. This class of compounds holds potential for applications in medicinal chemistry and materials science, attributed to the presence of the electron-donating dimethylamino group and the reactive thiol functionality. The following sections detail the synthetic routes, experimental procedures, and potential applications of these compounds.

Introduction

This compound is a substituted aromatic thiol that serves as a versatile building block for the synthesis of a variety of organic molecules. The dimethylamino group significantly influences the electronic properties of the aromatic ring and the reactivity of the thiol group. Its derivatives are of interest in drug discovery and development due to their potential biological activities. This document outlines reliable methods for the synthesis of the parent compound and selected derivatives, providing clear, step-by-step instructions to facilitate reproducibility in a research setting.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of 4-(dimethylamino)benzenesulfonyl chloride. This method is analogous to the well-established synthesis of thiophenol from benzenesulfonyl chloride.[1]

Experimental Protocol: Reduction of 4-(Dimethylamino)benzenesulfonyl Chloride

Materials:

  • 4-(Dimethylamino)benzenesulfonyl chloride

  • Zinc dust

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (CH₂Cl₂) or Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 5% Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Ice-salt bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of the Acidic Medium: In a large round-bottom flask equipped with a mechanical stirrer, add crushed ice and slowly add concentrated sulfuric acid while stirring and maintaining the temperature below 10 °C.

  • Addition of Sulfonyl Chloride: To the cold sulfuric acid solution, slowly add 4-(dimethylamino)benzenesulfonyl chloride. Maintain the temperature at or below 0 °C using an ice-salt bath.[1]

  • Reduction with Zinc Dust: Gradually add zinc dust to the reaction mixture in small portions, ensuring the temperature does not rise above 5 °C. Vigorous stirring is essential during this step.[1]

  • Reaction Completion: After the addition of zinc dust is complete, continue stirring the mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it over a large amount of crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with 5% HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound Derivatives

The thiol group of this compound is a versatile handle for the synthesis of various derivatives, including thioethers and thioesters.

Protocol 1: Synthesis of S-[4-(Dimethylamino)phenyl] Thioacetate (A Thioester Derivative)

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound in dichloromethane in a round-bottom flask. Add a stoichiometric amount of a base such as pyridine or triethylamine.

  • Acylation: Cool the mixture in an ice bath and slowly add acetyl chloride or acetic anhydride dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting thioester by column chromatography or recrystallization.

Protocol 2: Synthesis of a 4-(Dimethylamino)phenyl Alkyl Thioether

Materials:

  • This compound

  • An alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethanol or Acetone

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Deprotonation: Dissolve this compound in ethanol or acetone in a round-bottom flask. Add a slight excess of a base like sodium hydroxide or potassium carbonate and stir for 15-30 minutes at room temperature to form the thiolate.

  • Alkylation: Add the desired alkyl halide to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, remove the solvent using a rotary evaporator.

  • Extraction: Add water to the residue and extract the product with dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude thioether by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the expected yields for the synthesis of this compound and its derivatives. The yield for the parent compound is an estimate based on analogous reactions, while the yields for derivatives are based on typical outcomes for these reaction types.

CompoundSynthetic MethodStarting MaterialReagentsSolventTypical Yield (%)Reference/Note
This compoundReduction of Sulfonyl Chloride4-(Dimethylamino)benzenesulfonyl chlorideZn, H₂SO₄-70-90 (Estimated)Based on the procedure for thiophenol synthesis.[1]
4-MethylthiophenolReduction of Sulfonyl Chloride4-Methylbenzenesulfonyl chlorideFormic acid, Pd/C, PPh₃, I₂Formic acid73A similar reduction of a substituted benzenesulfonyl chloride.[2]
S-[4-(Dimethylamino)phenyl] ThioacetateAcylation of ThiolThis compoundAcetyl chloride, PyridineDichloromethane>90General expectation for this type of reaction.
4-(Dimethylamino)phenyl Benzyl ThioetherAlkylation of ThiolThis compoundBenzyl bromide, K₂CO₃Acetone>85General expectation for Williamson ether-like synthesis.
4-AminothiophenolReduction of Disulfide4,4'-DiaminophenyldisulfideNaHSO₃, NaOHIsopropanol/WaterHighA related synthesis of a substituted thiophenol.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivative Synthesis start Start: 4-(Dimethylamino)benzenesulfonyl chloride reduction Reduction (Zn, H2SO4, 0-5 °C) start->reduction workup Aqueous Work-up & Extraction reduction->workup purification Purification (Distillation/Chromatography) workup->purification product Final Product: This compound purification->product thioester S-Acylation (Acetyl Chloride) product->thioester thioether S-Alkylation (Alkyl Halide) product->thioether

Caption: Synthetic workflow for this compound and its derivatives.

Potential Role in Inflammatory Signaling

Derivatives of this compound, particularly those with chalcone-like structures, have been investigated for their anti-inflammatory properties. For instance, chalcones bearing a 4-dimethylamino group have been shown to modulate the production of nitric oxide (NO), a key signaling molecule in inflammation.[3] This effect can be linked to the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in regulating inflammatory responses. The diagram below illustrates a simplified, hypothetical mechanism of action.

signaling_pathway cluster_pathway Potential Anti-inflammatory Action LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK_cascade MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_cascade NFkB NF-κB Activation MAPK_cascade->NFkB iNOS iNOS Expression NFkB->iNOS NO_production Nitric Oxide (NO) Production iNOS->NO_production inflammation Inflammatory Response NO_production->inflammation derivative This compound Derivative derivative->MAPK_cascade Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway.

References

Application Notes: 4-(Dimethylamino)thiophenol in Chemical Sensors for Heavy Metal Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heavy metal contamination of water resources is a significant environmental and health concern. The development of rapid, sensitive, and selective methods for the detection of heavy metal ions is crucial for environmental monitoring and public safety. 4-(Dimethylamino)thiophenol is a versatile organic compound that holds considerable promise as a recognition element in chemical sensors for heavy metal detection. Its thiol (-SH) group provides a strong affinity for soft heavy metal ions, while the dimethylamino group can influence the electronic properties and solubility of the sensing material. This document provides an overview of the application of this compound and structurally similar compounds in colorimetric and electrochemical sensors for the detection of various heavy metal ions.

Principle of Detection

The detection of heavy metal ions using sensors based on this compound and related compounds relies on the specific interaction between the thiol group and the target metal ions. This interaction can lead to a variety of signal transduction mechanisms, including:

  • Colorimetric Detection: The binding of heavy metal ions to this compound-functionalized nanoparticles (e.g., gold or silver nanoparticles) can induce their aggregation. This change in the nanoparticle dispersion state alters their surface plasmon resonance (SPR) properties, resulting in a visible color change of the solution. The color change can be qualitatively observed by the naked eye and quantitatively measured using a UV-Vis spectrophotometer.

  • Electrochemical Detection: When this compound is immobilized on an electrode surface, the binding of heavy metal ions can be detected through changes in the electrochemical response. Techniques such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are commonly employed to measure the change in current or potential upon metal ion binding.

Quantitative Data Summary

The following table summarizes the performance of chemical sensors based on thiol-containing compounds, including those structurally similar to this compound, for the detection of various heavy metal ions.

Target IonSensor TypeSensing MaterialLinear RangeLimit of Detection (LOD)Reference
Hg(II) ColorimetricL-cysteine functionalized Gold Nanoparticles100-500 ppb140.35 ppb[1]
Pb(II) ColorimetricL-cysteine functionalized Gold Nanoparticles100-500 ppb290 ppb[1]
Cd(II) ElectrochemicalModified Electrode-0.008 µM[2]
Hg(II) ElectrochemicalModified Electrode-0.003 µM[2]
Cu(II) ElectrochemicalSchiff Base Modified MWCNT-MOF Composite10 µM (tested)-[3]

Note: The data presented is for sensors using thiol-containing compounds that are structurally or functionally related to this compound, illustrating the potential performance of sensors based on this molecule.

Experimental Protocols

Protocol 1: Colorimetric Detection of Hg(II) and Pb(II) using Functionalized Gold Nanoparticles

This protocol is adapted from methodologies using thiol-functionalized gold nanoparticles for heavy metal detection[1].

1. Synthesis of this compound Functionalized Gold Nanoparticles (DMATP-AuNPs):

  • Materials: Tetrachloroauric(III) acid (HAuCl₄), sodium citrate, this compound (DMATP), deionized water.

  • Procedure:

    • Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄ in a clean flask and bring to a boil.

    • Rapidly add 2 mL of 1% (w/v) sodium citrate solution while stirring vigorously. The solution color will change from yellow to deep red, indicating the formation of gold nanoparticles (AuNPs).

    • Continue boiling for 15 minutes, then cool to room temperature.

    • To functionalize the AuNPs, add 1 mL of a 1 mM ethanolic solution of this compound to 10 mL of the AuNP solution.

    • Stir the solution for 24 hours at room temperature to allow for the formation of a self-assembled monolayer of DMATP on the AuNP surface.

    • Centrifuge the solution to remove excess reagents and resuspend the DMATP-AuNPs in deionized water.

2. Detection of Heavy Metal Ions:

  • Materials: DMATP-AuNPs solution, standard solutions of heavy metal ions (e.g., HgCl₂, Pb(NO₃)₂), deionized water.

  • Procedure:

    • In a series of test tubes, add 1 mL of the DMATP-AuNPs solution.

    • Add varying concentrations of the heavy metal ion standard solution to each tube.

    • Bring the final volume in each tube to 2 mL with deionized water.

    • Allow the solutions to incubate for a specified time (e.g., 15-30 minutes) at room temperature.

    • Observe the color change of the solutions. A change from red to blue/purple indicates the presence of the target heavy metal ion.

    • For quantitative analysis, measure the UV-Vis absorption spectrum of each solution. The aggregation of AuNPs will result in a red-shift of the surface plasmon resonance peak.

Protocol 2: Electrochemical Detection of Heavy Metal Ions using a Modified Electrode

This protocol outlines a general procedure for the fabrication and use of a this compound modified electrode for heavy metal detection.

1. Electrode Modification:

  • Materials: Glassy carbon electrode (GCE), this compound (DMATP), ethanol, alumina slurry for polishing.

  • Procedure:

    • Polish the GCE with alumina slurry to a mirror finish, then sonicate in ethanol and deionized water to clean the surface.

    • Prepare a 10 mM solution of DMATP in ethanol.

    • Immerse the cleaned GCE in the DMATP solution for a sufficient time (e.g., 12-24 hours) to allow for the self-assembly of a DMATP monolayer on the electrode surface.

    • Rinse the modified electrode thoroughly with ethanol and deionized water to remove any unbound molecules.

2. Electrochemical Measurement:

  • Materials: DMATP-modified GCE (working electrode), Ag/AgCl (reference electrode), platinum wire (counter electrode), electrochemical workstation, supporting electrolyte (e.g., acetate buffer, pH 5.0), standard solutions of heavy metal ions.

  • Procedure:

    • Set up a three-electrode electrochemical cell containing the supporting electrolyte.

    • Immerse the electrodes in the solution.

    • Perform a preconcentration step by applying a negative potential (e.g., -1.2 V) for a specific duration (e.g., 300 seconds) while stirring the solution. This step deposits the target metal ions onto the electrode surface.

    • Stop the stirring and allow the solution to equilibrate for a short period.

    • Perform the stripping step by scanning the potential in the positive direction using a voltammetric technique such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV).

    • The peak current in the resulting voltammogram is proportional to the concentration of the heavy metal ion in the sample.

Visualizations

Signaling_Pathway_Colorimetric DMATP_AuNP DMATP-Functionalized Gold Nanoparticles (Red) Aggregation Aggregation of Nanoparticles DMATP_AuNP->Aggregation Binding Heavy_Metal Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) Heavy_Metal->Aggregation Induces Color_Change Color Change (Red to Blue/Purple) Aggregation->Color_Change Results in

Caption: Colorimetric detection signaling pathway.

Experimental_Workflow_Electrochemical cluster_prep Electrode Preparation cluster_detection Detection Polish_GCE Polish and Clean Glassy Carbon Electrode Self_Assembly Self-Assembly of DMATP Monolayer Polish_GCE->Self_Assembly Rinse_Electrode Rinse Modified Electrode Self_Assembly->Rinse_Electrode Preconcentration Preconcentration Step (Metal Ion Deposition) Rinse_Electrode->Preconcentration Proceed to Detection Stripping Stripping Voltammetry (DPV or SWV) Preconcentration->Stripping Signal_Analysis Analyze Peak Current vs. Concentration Stripping->Signal_Analysis

Caption: Electrochemical detection workflow.

Logical_Relationship_Sensor_Components Sensor Chemical Sensor Recognition Recognition Element (4-DMAP) Sensor->Recognition Transducer Transducer Sensor->Transducer Recognition->Transducer Interaction causes change in Signal Analytical Signal Transducer->Signal Generates Analyte Heavy Metal Ion Analyte->Recognition Binds to

Caption: Logical relationship of sensor components.

References

Application Notes and Protocols for Creating Stable 4-(Dimethylamino)thiophenol-Modified Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fabrication and characterization of stable electrodes modified with 4-(Dimethylamino)thiophenol (DMATP). The methodologies cover modification of both gold (Au) and glassy carbon (GC) electrodes, which are common platforms in electrochemical sensing and analysis. The protocols are designed to be accessible to researchers in various fields, including those in drug development utilizing electrochemical sensors for screening and analysis.

Introduction

This compound is an aromatic thiol compound that can form stable self-assembled monolayers (SAMs) on gold surfaces via a strong gold-sulfur bond. On carbon surfaces, it can be covalently attached through electrochemical grafting. The dimethylamino group provides a site for further functionalization or can directly participate in electrochemical detection, making DMATP-modified electrodes valuable tools for a range of applications, including the development of biosensors for drug discovery and diagnostics. The stability of these modified surfaces is crucial for reproducible and reliable measurements.

Electrode Modification Protocols

Two primary methods for modifying electrodes with this compound are presented below: Self-Assembled Monolayer (SAM) formation on gold electrodes and electrochemical grafting on glassy carbon electrodes.

Protocol 1: Self-Assembled Monolayer (SAM) Formation on Gold Electrodes

This protocol details the steps for forming a stable DMATP SAM on a gold electrode surface.

Materials:

  • Gold working electrode (e.g., disk, screen-printed)

  • This compound (DMATP)

  • High-purity ethanol

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water

  • Nitrogen gas

Equipment:

  • Beakers and Petri dishes

  • Tweezers

  • Sonicator

  • Electrochemical workstation

Procedure:

  • Gold Electrode Cleaning:

    • Mechanically polish the gold electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse thoroughly with DI water.

    • Sonicate the electrode in DI water for 5 minutes, followed by sonication in ethanol for 5 minutes to remove any polishing residues.

    • Immerse the electrode in freshly prepared Piranha solution for 2-5 minutes to remove organic contaminants. (Safety Note: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment and work in a fume hood.)

    • Rinse the electrode extensively with DI water and then with ethanol.

    • Dry the electrode under a gentle stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1-10 mM solution of DMATP in ethanol.

    • Immerse the clean, dry gold electrode into the DMATP solution.

    • Allow the self-assembly process to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

    • After incubation, remove the electrode from the solution and rinse it thoroughly with ethanol to remove any physisorbed molecules.

    • Dry the modified electrode under a gentle stream of nitrogen.

    • The DMATP-modified gold electrode is now ready for characterization and use.

Protocol 2: Electrochemical Grafting on Glassy Carbon Electrodes

This protocol describes the covalent attachment of DMATP to a glassy carbon electrode surface via electrochemical reduction of the in situ generated diazonium salt.

Materials:

  • Glassy carbon working electrode

  • This compound (DMATP)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Acetonitrile (ACN)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium tetrafluoroborate (TBATFB) in ACN)

  • Alumina slurry (0.05 µm)

  • DI water

Equipment:

  • Electrochemical workstation with a three-electrode cell (working, counter, and reference electrodes)

  • Polishing cloth

  • Sonicator

Procedure:

  • Glassy Carbon Electrode Cleaning:

    • Polish the glassy carbon electrode with 0.05 µm alumina slurry on a polishing cloth for 5 minutes.

    • Rinse thoroughly with DI water.

    • Sonicate the electrode in DI water for 5 minutes, followed by sonication in acetonitrile for 5 minutes.

    • Dry the electrode under a gentle stream of nitrogen.

  • Electrochemical Grafting:

    • Prepare an electrochemical cell containing a solution of 1-5 mM DMATP and 5 mM NaNO₂ in 0.1 M HCl. Stir the solution for 5 minutes to generate the diazonium salt in situ.

    • Transfer the cleaned glassy carbon electrode to the electrochemical cell containing the DMATP diazonium salt solution and the supporting electrolyte.

    • Perform cyclic voltammetry (CV) by scanning the potential from approximately +0.6 V to -0.8 V (vs. Ag/AgCl) for several cycles at a scan rate of 50-100 mV/s. The reduction peak of the diazonium salt should be observed in the first scan, which will decrease in subsequent scans as the surface becomes modified.

    • After grafting, rinse the electrode thoroughly with acetonitrile and then DI water to remove any unreacted species.

    • Dry the modified electrode under a stream of nitrogen.

    • The DMATP-modified glassy carbon electrode is now ready for characterization and use.

Characterization of Modified Electrodes

Electrochemical techniques are essential for confirming the successful modification of the electrode surface and for assessing the stability of the DMATP layer.

Cyclic Voltammetry (CV)

CV is used to probe the electrochemical properties of the modified surface.

Procedure:

  • Record the CV of the bare and the DMATP-modified electrode in a solution containing a redox probe, such as 1 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.

  • A successful modification should result in a blocking of the electron transfer to the redox probe, leading to an increased peak-to-peak separation (ΔEp) and a decrease in peak currents compared to the bare electrode.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to characterize the interfacial properties of the modified electrode.

Procedure:

  • Perform EIS on the bare and modified electrodes in the presence of a redox probe.

  • The Nyquist plot for the bare electrode will typically show a small semicircle, representing a low charge transfer resistance (Rct).

  • For a well-formed DMATP monolayer, the Nyquist plot will exhibit a much larger semicircle, indicating a significant increase in Rct due to the insulating nature of the organic layer.

Stability Assessment of DMATP-Modified Electrodes

The long-term stability of the modified electrodes is critical for their application.

Protocol for Stability Testing:

  • Characterize the freshly prepared DMATP-modified electrode using CV or EIS as a baseline measurement.

  • Store the electrode under desired conditions (e.g., in air, in a specific buffer solution at 4 °C).

  • Periodically (e.g., daily, weekly), re-characterize the electrode using the same electrochemical technique and conditions.

  • Quantify the stability by monitoring changes in key parameters such as the peak current of a redox probe, the charge transfer resistance, or the peak potential of an analyte of interest.

Quantitative Stability Data: While extensive quantitative data for this compound is not readily available in the literature, studies on closely related 4-aminothiophenol (4-ATP) modified electrodes provide valuable insights.

ParameterElectrode SystemStorage ConditionsStability MetricResult
Shelf Life 4-ATP functionalized Gold NanoparticlesRoom TemperatureQuantitative Analysis CapabilityRemained useful for at least 2 days[1]
Operational Stability Electropolymerized 4-ATP on Gold ElectrodeRepeated UseAdherence of the filmGood stability for over two weeks[2]
Long-term Storage Polyaminothiophenol coated Au electrode30 daysOriginal Signal Retention80% of the original signal remained after 30 days[3]

Application Example: Electrochemical Detection of Dopamine

DMATP-modified electrodes can be utilized for the sensitive and selective detection of neurotransmitters like dopamine (DA), which is crucial in drug development for neurological disorders. The dimethylamino group can facilitate the electrostatic accumulation of positively charged dopamine at the electrode surface, enhancing the detection signal.

Signaling Pathway for Dopamine Detection

The detection mechanism involves the electrochemical oxidation of dopamine at the surface of the DMATP-modified electrode.

Dopamine_Detection cluster_electrode DMATP-Modified Electrode Surface cluster_solution Solution Phase Electrode Electrode (Au or GC) DMATP This compound (DMATP) Layer Dopamine_Quinone Dopamine-o-quinone DMATP->Dopamine_Quinone Electrocatalytic Oxidation (-2e-, -2H+) Dopamine Dopamine (DA) Dopamine->DMATP Electrostatic Accumulation Dopamine_Quinone->Electrode Electron Transfer (Measured Current) Interferents Ascorbic Acid (AA) Interferents->DMATP Repulsion/Reduced Interaction

Caption: Electrochemical detection of dopamine at a DMATP-modified electrode.

Experimental Workflow for Dopamine Sensing

The following workflow outlines the steps for using a DMATP-modified electrode for dopamine detection.

Dopamine_Sensing_Workflow cluster_prep Electrode Preparation cluster_sensing Dopamine Detection cluster_validation Validation Clean_Electrode 1. Clean Electrode (Au or GC) Modify_Electrode 2. Modify with DMATP (SAM or Grafting) Clean_Electrode->Modify_Electrode Characterize_Electrode 3. Characterize Surface (CV, EIS) Modify_Electrode->Characterize_Electrode Prepare_Sample 4. Prepare Dopamine Standard/Sample Characterize_Electrode->Prepare_Sample Electrochemical_Measurement 5. Perform DPV or SWV Measurement Prepare_Sample->Electrochemical_Measurement Analyze_Data 6. Analyze Peak Current vs. Concentration Electrochemical_Measurement->Analyze_Data Selectivity_Test 7. Test for Interferences (e.g., Ascorbic Acid) Analyze_Data->Selectivity_Test Stability_Test 8. Assess Long-Term Stability Analyze_Data->Stability_Test

Caption: Workflow for dopamine sensing using a DMATP-modified electrode.

Protocol for Dopamine Detection

Materials:

  • DMATP-modified working electrode (Au or GC)

  • Dopamine hydrochloride

  • Ascorbic acid (for interference studies)

  • Phosphate buffer solution (PBS), pH 7.4

  • Electrochemical workstation and three-electrode cell

Procedure:

  • Prepare a series of standard solutions of dopamine in 0.1 M PBS (pH 7.4).

  • Place the DMATP-modified working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode in the electrochemical cell containing the dopamine solution.

  • Use Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) for sensitive detection. Scan the potential from approximately 0.0 V to +0.6 V.

  • Record the oxidation peak current of dopamine, which will appear at around +0.2 to +0.4 V, depending on the electrode and conditions.

  • Plot a calibration curve of the peak current versus dopamine concentration.

  • To test for selectivity, perform the measurement in the presence of potential interferents, such as a physiological concentration of ascorbic acid. A stable and well-resolved dopamine peak in the presence of interferents indicates good selectivity. A poly(4-aminothiophenol) modified electrode with gold nanoparticles has been shown to exhibit two well-defined anodic peaks for the oxidation of ascorbic acid and dopamine with a potential difference of 325mV, allowing for their simultaneous determination[4].

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the successful fabrication, characterization, and application of stable this compound-modified electrodes. These modified electrodes serve as robust platforms for various electrochemical applications, particularly in the realm of biosensing for drug development and diagnostics. By following these detailed procedures, researchers can create reliable and reproducible DMATP-modified electrodes for their specific research needs.

References

Application Notes and Protocols for the Fabrication of Biosensors Using 4-(Dimethylamino)thiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-(Dimethylamino)thiophenol (4-DMATP) in the fabrication of electrochemical biosensors. This document outlines the principles of self-assembled monolayer (SAM) formation, biomolecule immobilization, and signal transduction, offering researchers a practical guide for developing sensitive and selective analytical devices.

Introduction to this compound in Biosensing

This compound is an aromatic thiol compound that readily forms a self-assembled monolayer (SAM) on gold surfaces. The thiol group (-SH) exhibits a strong affinity for gold, leading to the spontaneous formation of a stable, ordered monolayer. The dimethylamino group at the para position provides a reactive site for the subsequent immobilization of biorecognition elements such as enzymes, antibodies, or nucleic acids. This functionalization is a critical step in the fabrication of biosensors, which are devices that combine a biological component with a physicochemical detector for the analysis of chemical substances.

The dimethylamino group can be electrochemically active, participating in signal transduction, or it can be chemically modified to covalently link to biomolecules. The rigid aromatic ring of 4-DMATP provides a well-defined distance and orientation for the immobilized biomolecules, which can enhance the sensitivity and selectivity of the biosensor.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involved in the fabrication of a 4-DMATP-based electrochemical biosensor.

Preparation of Gold Electrode

A clean and smooth gold surface is paramount for the formation of a high-quality SAM.

Materials:

  • Gold-coated substrate (e.g., gold-sputtered silicon wafer, screen-printed gold electrode)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Ethanol (absolute)

  • Deionized (DI) water

  • Nitrogen gas

Protocol:

  • Immerse the gold electrode in piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Thoroughly rinse the electrode with copious amounts of DI water.

  • Rinse the electrode with absolute ethanol.

  • Dry the electrode under a gentle stream of nitrogen gas.

  • Use the cleaned electrode immediately for SAM formation to prevent surface contamination.

Formation of this compound Self-Assembled Monolayer (SAM)

This protocol describes the formation of a 4-DMATP SAM on the cleaned gold electrode.

Materials:

  • Cleaned gold electrode

  • This compound (4-DMATP)

  • Ethanol (absolute)

Protocol:

  • Prepare a 1 mM to 10 mM solution of 4-DMATP in absolute ethanol.

  • Immerse the cleaned gold electrode in the 4-DMATP solution.

  • Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • After incubation, remove the electrode from the solution.

  • Rinse the electrode thoroughly with absolute ethanol to remove any physisorbed molecules.

  • Dry the electrode under a gentle stream of nitrogen gas.

  • The 4-DMATP modified electrode is now ready for biomolecule immobilization.

Immobilization of Biomolecules (Example: Enzyme Immobilization for Dopamine Detection)

This protocol provides an example of how to immobilize an enzyme, such as tyrosinase, onto the 4-DMATP modified electrode for the detection of dopamine. This method utilizes the cross-linking agents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.

Materials:

  • 4-DMATP modified gold electrode

  • Tyrosinase (or other desired enzyme)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate buffered saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA) solution (1% in PBS) for blocking

Protocol:

  • Prepare a solution containing 0.4 M EDC and 0.1 M NHS in PBS.

  • Activate the dimethylamino groups on the SAM by immersing the modified electrode in the EDC/NHS solution for 1 hour at room temperature.

  • Rinse the electrode gently with PBS to remove excess EDC and NHS.

  • Immediately immerse the activated electrode in a solution of tyrosinase (e.g., 1 mg/mL in PBS) for 2-4 hours at 4°C.

  • After enzyme immobilization, rinse the electrode with PBS to remove any unbound enzyme.

  • To block any remaining active sites and prevent non-specific binding, immerse the electrode in a 1% BSA solution for 1 hour at room temperature.

  • Rinse the electrode again with PBS.

  • The enzyme-functionalized biosensor is now ready for use. Store the biosensor at 4°C in PBS when not in use.

Data Presentation: Performance of Electrochemical Biosensors

The performance of biosensors is typically evaluated based on several key parameters. The following table summarizes representative quantitative data for electrochemical biosensors designed for the detection of dopamine, providing a benchmark for the expected performance of a 4-DMATP based sensor.

Electrode ModificationAnalyteLinear Range (µM)Limit of Detection (LOD) (µM)Sensitivity (µA µM⁻¹ cm⁻²)Reference
Tyrosinase/Chitosan Nanoparticles/Graphene SPEDopamine0.5 - 50.170.583[1]
Fe3O4/SPEEK/SPCEDopamine5 - 507.10.005 µA/µM[2]
Catechol/GCEDopamine5.0 - 100 & 100 - 7500.86Not Specified[3]
AgNPs-MI/GCEDopamine30 - 900.52Not Specified[4]
PPy/MoO3/ITODopamine0.005 - 0.250.0022Not Specified[5]

Note: This table presents data from various modified electrodes to provide a comparative context. The performance of a 4-DMATP based biosensor would be expected to fall within a similar range, depending on the specific fabrication and experimental conditions.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the step-by-step process for the fabrication of a 4-DMATP based electrochemical biosensor.

experimental_workflow cluster_prep Electrode Preparation cluster_sam SAM Formation cluster_immob Biomolecule Immobilization cluster_end Final Product start Start: Gold Electrode clean Clean Electrode (Piranha, H₂O, Ethanol) start->clean dry1 Dry with N₂ clean->dry1 sam_formation Immerse in 4-DMATP Solution dry1->sam_formation incubate_sam Incubate 12-24h sam_formation->incubate_sam rinse_sam Rinse with Ethanol incubate_sam->rinse_sam dry2 Dry with N₂ rinse_sam->dry2 activate Activate with EDC/NHS dry2->activate immobilize Immobilize Biomolecule (e.g., Tyrosinase) activate->immobilize block Block with BSA immobilize->block rinse_final Final Rinse block->rinse_final end Functional Biosensor rinse_final->end signaling_pathway cluster_surface Biosensor Surface cluster_reaction Analyte Interaction & Signal Generation cluster_detection Signal Transduction & Detection electrode Gold Electrode sam 4-DMATP SAM electrode->sam signal Electrochemical Signal (Change in Current/Impedance) electrode->signal enzyme Immobilized Enzyme (e.g., Tyrosinase) sam->enzyme product Electroactive Product (e.g., Dopaminoquinone) enzyme->product analyte Analyte (e.g., Dopamine) analyte->enzyme Enzymatic Reaction electron_transfer Electron Transfer product->electron_transfer electron_transfer->electrode at Electrode Surface

References

Application Notes and Protocols for Biomolecule Immobilization Using 4-(Dimethylamino)thiophenol SAMs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the immobilization of biomolecules on gold surfaces using self-assembled monolayers (SAMs) of 4-(Dimethylamino)thiophenol (DMATP). This technique offers a robust and versatile platform for various applications, including biosensors, immunoassays, and drug discovery.

Introduction

The functionalization of surfaces with biomolecules is a critical step in the development of many bioanalytical devices. Self-assembled monolayers (SAMs) of organothiols on gold surfaces provide a well-defined and stable interface for the controlled immobilization of proteins, antibodies, and other biomolecules. This compound (DMATP) is an aromatic thiol that forms a stable SAM on gold, presenting a terminal dimethylamino group. This primary amine serves as a versatile anchor point for the covalent attachment of biomolecules through well-established crosslinking chemistries, such as those involving N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). This document outlines the detailed protocols for the formation of DMATP SAMs, subsequent biomolecule immobilization, and characterization of the modified surfaces.

Experimental Protocols

Formation of this compound (DMATP) SAMs on Gold Surfaces

This protocol describes the preparation of a stable and well-ordered DMATP SAM on a gold-coated substrate.

Materials:

  • Gold-coated substrates (e.g., gold-coated glass slides or sensor chips)

  • This compound (DMATP)

  • Anhydrous ethanol

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

  • Deionized (DI) water

  • Nitrogen gas

  • Clean glass vials

Procedure:

  • Gold Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants.

    • Rinse the substrates thoroughly with DI water.

    • Rinse with ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Preparation of DMATP Solution:

    • Prepare a 1 mM solution of DMATP in anhydrous ethanol. For example, dissolve 1.53 mg of DMATP in 10 mL of anhydrous ethanol.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • SAM Formation:

    • Place the clean, dry gold substrates in a clean glass vial.

    • Immerse the substrates in the 1 mM DMATP solution.

    • Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.[1]

  • Rinsing and Drying:

    • Remove the substrates from the DMATP solution.

    • Rinse the substrates thoroughly with anhydrous ethanol to remove any non-specifically adsorbed molecules.

    • Dry the DMATP-modified substrates under a gentle stream of nitrogen gas.

    • Store the functionalized substrates in a clean, dry environment until further use.

Covalent Immobilization of Biomolecules using EDC/NHS Chemistry

This protocol details the covalent attachment of a protein (e.g., an antibody) to the DMATP-functionalized surface using EDC/NHS crosslinking chemistry. This method activates the carboxyl groups on the biomolecule to react with the primary amine groups on the DMATP SAM.

Materials:

  • DMATP-modified gold substrate

  • Biomolecule (e.g., antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching/Blocking Solution: 1 M ethanolamine, pH 8.5, or 1% Bovine Serum Albumin (BSA) in PBS

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL solution of the biomolecule in PBS.

    • Prepare fresh solutions of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in activation buffer immediately before use.

  • Activation of Biomolecule Carboxyl Groups:

    • To the biomolecule solution, add EDC and NHS to a final concentration of 2 mM and 5 mM, respectively. For example, to 1 mL of biomolecule solution, add 5 µL of 400 mM EDC and 50 µL of 100 mM NHS.

    • Incubate the mixture for 15 minutes at room temperature to activate the carboxyl groups on the biomolecule.

  • Immobilization on DMATP Surface:

    • Immediately apply the activated biomolecule solution to the DMATP-modified gold substrate.

    • Incubate for 1-2 hours at room temperature in a humidified chamber to allow for the covalent coupling between the activated carboxyl groups of the biomolecule and the amine groups of the DMATP SAM.

  • Quenching and Blocking:

    • Rinse the substrate with coupling buffer (PBS) to remove unbound biomolecules.

    • Immerse the substrate in the quenching/blocking solution for 30 minutes at room temperature to deactivate any unreacted NHS-esters and to block any remaining active sites on the surface to prevent non-specific binding in subsequent steps.

    • Rinse the substrate thoroughly with PBS.

    • The biomolecule-immobilized surface is now ready for use or can be stored in a suitable buffer at 4°C.

Characterization of the Modified Surface

Several surface-sensitive techniques can be employed to characterize the formation of the DMATP SAM and the subsequent immobilization of biomolecules.

Technique Purpose Expected Outcome
X-ray Photoelectron Spectroscopy (XPS) To confirm the elemental composition of the surface at each step.- Bare Gold: Au peaks. - DMATP SAM: Appearance of N 1s, C 1s, and S 2p peaks.[2][3] - Biomolecule Immobilization: Increase in N 1s and C 1s signals, and appearance of O 1s peak.
Quartz Crystal Microbalance with Dissipation (QCM-D) To monitor the mass uptake and viscoelastic properties of the adsorbed layers in real-time.- DMATP SAM formation: Decrease in frequency (mass uptake) and low dissipation (rigid layer).[4][5][6] - Biomolecule Immobilization: Further decrease in frequency and an increase in dissipation (viscoelastic protein layer).[4][5][6]
Surface Plasmon Resonance (SPR) To measure the change in refractive index upon layer formation and to study binding kinetics.- DMATP SAM formation: Increase in resonance angle/units. - Biomolecule Immobilization: Further increase in resonance angle/units.[7][8][9][10][11][12]
Electrochemical Impedance Spectroscopy (EIS) To probe the charge transfer resistance of the modified electrode surface.- Bare Gold: Low charge transfer resistance (Rct). - DMATP SAM: Increase in Rct due to the insulating monolayer. - Biomolecule Immobilization: Further increase in Rct.[13][14][15][16]
Contact Angle Goniometry To assess the changes in surface hydrophobicity/hydrophilicity.- Bare Gold: Moderately hydrophilic. - DMATP SAM: More hydrophobic surface. - Biomolecule Immobilization: More hydrophilic surface due to the protein layer.

Quantitative Data Summary

The following tables provide representative quantitative data that can be obtained from the characterization techniques. Note that these values are illustrative and will vary depending on the specific biomolecule and experimental conditions.

Table 1: Representative X-ray Photoelectron Spectroscopy (XPS) Atomic Concentrations (%)

SurfaceAu 4fC 1sN 1sS 2pO 1s
Bare Gold100----
DMATP SAM652555-
Immobilized Antibody403510312

Table 2: Representative Quartz Crystal Microbalance with Dissipation (QCM-D) Data

StepFrequency Change (Δf, Hz)Dissipation Change (ΔD, x10⁻⁶)
DMATP SAM Formation-25 ± 31 ± 0.2
Antibody Immobilization-50 ± 55 ± 1
Antigen Binding-15 ± 22 ± 0.5

Table 3: Representative Surface Plasmon Resonance (SPR) Data

StepResponse Unit (RU) Change
DMATP SAM Formation200 ± 20
Antibody Immobilization1500 ± 100
Antigen Binding (100 nM)300 ± 30

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Surface Preparation cluster_sam SAM Formation cluster_immob Biomolecule Immobilization gold Gold Substrate clean Clean Substrate (Piranha Etch) gold->clean dmatp_sol 1 mM DMATP in Ethanol clean->dmatp_sol incubation_sam Incubate 18-24h dmatp_sol->incubation_sam dmatp_sam DMATP-functionalized Surface incubation_sam->dmatp_sam edc_nhs EDC/NHS Activation dmatp_sam->edc_nhs incubation_immob Incubate 1-2h dmatp_sam->incubation_immob biomolecule Biomolecule (e.g., Antibody) biomolecule->edc_nhs activated_bio Activated Biomolecule edc_nhs->activated_bio activated_bio->incubation_immob immobilized_bio Immobilized Biomolecule incubation_immob->immobilized_bio xps XPS immobilized_bio->xps qcmd QCM-D spr SPR eis EIS

Caption: Experimental workflow for biomolecule immobilization.

Signaling Pathway of Covalent Immobilization

Caption: Covalent immobilization signaling pathway.

References

Troubleshooting & Optimization

Improving the stability of 4-(Dimethylamino)thiophenol self-assembled monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)thiophenol (4-DMATP) self-assembled monolayers (SAMs).

Troubleshooting Guide

Researchers may encounter several issues during the formation and application of 4-DMATP SAMs. This guide provides a structured approach to identifying and resolving common problems.

Symptom Potential Cause Suggested Solution
Inconsistent or low surface coverage 1. Contaminated substrate: Organic residues or other impurities on the gold surface can inhibit SAM formation. 2. Impure 4-DMATP: The quality of the thiol can significantly impact the resulting monolayer. 3. Suboptimal solvent: The choice of solvent affects the solubility of 4-DMATP and its assembly on the surface. 4. Inadequate immersion time: Short immersion times may not allow for the formation of a well-ordered monolayer.1. Thoroughly clean the gold substrate. Use a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or UV/ozone treatment, followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen. 2. Use high-purity 4-DMATP. If necessary, purify the compound before use. 3. Use a high-purity, anhydrous solvent. Ethanol is a commonly used solvent for thiol SAM formation. Ensure the solvent is degassed to minimize oxidation. 4. Increase the immersion time. While SAM formation can be rapid, longer immersion times (12-24 hours) often lead to more ordered and stable monolayers.
Poor stability and rapid degradation of the SAM 1. Oxidation of the thiol headgroup: Exposure to air and light can lead to the oxidation of the sulfur atom, weakening the Au-S bond and causing desorption. 2. Oxidation of the dimethylamino group: The tertiary amine is susceptible to oxidation, which can alter the surface chemistry and stability of the monolayer. 3. Presence of water or other nucleophiles: These can attack the Au-S bond, leading to desorption of the thiol.1. Minimize exposure to air and light during and after SAM formation. Work in an inert atmosphere (e.g., nitrogen or argon glovebox) and store samples in the dark. 2. Use degassed solvents and solutions. This will reduce the amount of dissolved oxygen available for oxidation. 3. Ensure a dry environment for storage. Store samples under vacuum or in a desiccator with a drying agent.
Variable electrochemical behavior 1. Defects in the monolayer: Pinholes and other defects can expose the underlying gold surface, leading to inconsistent electrochemical signals. 2. Oxidation of the 4-DMATP: The oxidation of the dimethylamino group can introduce redox-active species to the surface, altering the electrochemical response.1. Optimize the SAM formation protocol to minimize defects. This includes using clean substrates, pure thiol, and appropriate immersion times. 2. Characterize the monolayer quality before electrochemical experiments. Techniques like cyclic voltammetry in the presence of a redox probe (e.g., [Fe(CN)6]3-/4-) can be used to assess the blocking properties of the SAM.
Unexpected surface properties (e.g., contact angle) 1. Incomplete monolayer formation: A patchy or disordered monolayer will exhibit different surface properties than a well-formed SAM. 2. Contamination of the surface: Adsorption of adventitious molecules from the environment can alter the surface energy. 3. Degradation of the monolayer: Oxidation or desorption of the 4-DMATP molecules will change the surface chemistry.1. Verify the SAM formation protocol and ensure all steps are followed correctly. 2. Handle samples in a clean environment and minimize exposure to ambient conditions. 3. Characterize the surface immediately after preparation and monitor changes over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-DMATP SAMs?

A1: The primary degradation pathways for 4-DMATP SAMs are believed to be:

  • Oxidation of the thiol headgroup: The sulfur atom can be oxidized to sulfonate or other species, which weakens the bond to the gold surface and can lead to desorption of the molecule. This process can be accelerated by exposure to air, light, and certain electrochemical conditions.

  • Desorption: The Au-S bond can be cleaved due to thermal energy, displacement by other molecules, or electrochemical potentials.

  • Oxidation of the dimethylamino group: The tertiary amine functional group is susceptible to oxidation, which can alter the chemical properties of the monolayer surface.

Q2: How can I improve the stability of my 4-DMATP SAMs?

A2: To improve the stability of your 4-DMATP SAMs, consider the following:

  • Use an inert atmosphere: Prepare and handle your SAMs under a nitrogen or argon atmosphere to minimize exposure to oxygen.

  • Use degassed solvents: Removing dissolved oxygen from your solvents can reduce the rate of oxidation.

  • Store samples properly: Store your SAM-modified substrates in a dark, dry environment, preferably under vacuum or in a desiccator.

  • Optimize SAM formation: A well-ordered, densely packed monolayer will generally be more stable than a disordered one. Ensure optimal conditions for self-assembly, such as clean substrates, pure thiol, and sufficient immersion time.

Q3: What is the expected shelf life of a 4-DMATP SAM?

Q4: How does the dimethylamino group affect the stability of the SAM?

A4: The dimethylamino group can influence the stability in several ways. As a hydrophilic group, it can potentially reduce the electrochemical stability of the SAM by facilitating the transport of ions to the electrode surface.[2] Additionally, the tertiary amine is susceptible to oxidation, which can introduce chemical changes to the monolayer surface over time, impacting its properties and stability.

Experimental Protocols

Protocol 1: Formation of 4-DMATP Self-Assembled Monolayers on Gold

This protocol describes a general procedure for the formation of 4-DMATP SAMs on a gold substrate.

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer)

  • This compound (4-DMATP), high purity

  • Anhydrous ethanol, spectroscopic grade

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

  • Deionized water (18.2 MΩ·cm)

  • Nitrogen gas, high purity

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes.

    • Rinse the substrate thoroughly with deionized water.

    • Rinse with ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Preparation of 4-DMATP Solution:

    • Prepare a 1 mM solution of 4-DMATP in anhydrous ethanol. For example, to prepare 10 mL of a 1 mM solution, dissolve 1.53 mg of 4-DMATP in 10 mL of ethanol.

    • Degas the solution by bubbling with nitrogen gas for at least 15 minutes to remove dissolved oxygen.

  • Self-Assembly:

    • Immediately after cleaning, immerse the gold substrate in the 4-DMATP solution in a sealed container.

    • Purge the container with nitrogen before sealing to create an inert atmosphere.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature in the dark.

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove non-specifically adsorbed molecules.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Storage:

    • Store the SAM-coated substrate in a desiccator or a nitrogen-filled container in the dark. For best results, use the freshly prepared SAM immediately.

Protocol 2: Characterization of 4-DMATP SAM Stability

This protocol outlines methods to assess the stability of 4-DMATP SAMs over time.

Methods:

  • Contact Angle Goniometry:

    • Measure the static water contact angle on the freshly prepared 4-DMATP SAM.

    • Store the sample under the desired conditions (e.g., ambient air, desiccator).

    • Periodically measure the contact angle at the same locations on the surface.

    • A significant change in the contact angle over time can indicate degradation or contamination of the monolayer.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Acquire high-resolution XPS spectra of the S 2p and N 1s regions for a freshly prepared SAM.

    • After aging the sample under specific conditions, acquire new XPS spectra.

    • Look for changes in the S 2p peak, such as the appearance of higher binding energy components indicative of sulfur oxidation (e.g., sulfonates).

    • Analyze the N 1s peak for shifts or broadening that might suggest oxidation of the dimethylamino group. A decrease in the overall signal intensity of sulfur and nitrogen relative to the gold substrate can indicate desorption.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Use the 4-DMATP SAM-modified gold as the working electrode in a three-electrode electrochemical cell with a suitable electrolyte.

    • Record the impedance spectrum over a range of frequencies.

    • The impedance data can be modeled with an equivalent circuit to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

    • An increase in Cdl and a decrease in Rct over time suggest an increase in the number of defects in the monolayer and a loss of its insulating properties, indicating degradation.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization & Use sub_clean Substrate Cleaning (Piranha or UV/Ozone) sub_rinse Rinsing (DI Water, Ethanol) sub_clean->sub_rinse sub_dry Drying (Nitrogen Stream) sub_rinse->sub_dry immersion Immerse Substrate (12-24h, Inert Atmosphere) sub_dry->immersion sol_prep Prepare 1 mM 4-DMATP in Ethanol (Degassed) sol_prep->immersion sam_rinse Rinse with Ethanol immersion->sam_rinse sam_dry Dry with Nitrogen sam_rinse->sam_dry char Characterization (Contact Angle, XPS, EIS) sam_dry->char use Experimental Use char->use degradation_pathways cluster_oxidation Oxidative Degradation cluster_desorption Desorption Mechanisms start Stable 4-DMATP SAM on Gold (Au-S-C6H4-N(CH3)2) thiol_ox Thiol Oxidation (Exposure to O2, Light) start->thiol_ox amine_ox Amine Oxidation start->amine_ox thermal_des Thermal Desorption start->thermal_des chem_displace Chemical Displacement start->chem_displace electrochem_des Electrochemical Desorption start->electrochem_des end_state Degraded Monolayer (Loss of coverage, altered surface chemistry) thiol_ox->end_state amine_ox->end_state thermal_des->end_state chem_displace->end_state electrochem_des->end_state

References

Technical Support Center: Optimizing SERS Signals of 4-(Dimethylamino)thiophenol on Silver Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Surface-Enhanced Raman Scattering (SERS) signal of 4-(Dimethylamino)thiophenol (4-DATP) on silver substrates.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the SERS signal intensity of 4-DATP on silver substrates?

A1: The enhancement of the SERS signal is primarily governed by two mechanisms: electromagnetic enhancement and chemical enhancement.[1][2] The main factors include:

  • Silver Substrate Properties: The size, shape, and inter-particle spacing of silver nanoparticles are critical. "Hot spots," which are nano-gaps between adjacent nanoparticles, are regions of highly concentrated electromagnetic fields and are crucial for significant signal enhancement.[3][4]

  • Analyte Adsorption: The formation of a self-assembled monolayer (SAM) of 4-DATP on the silver surface through its thiol group is essential for effective signal generation.[5][6][7]

  • Laser Excitation Wavelength: The chosen laser wavelength should overlap with the localized surface plasmon resonance (LSPR) of the silver substrate for optimal enhancement.[8][9]

  • Nanoparticle Aggregation: Controlled aggregation of silver nanoparticles can create a higher density of "hot spots," leading to a stronger SERS signal.[4][10][11]

Q2: Why is this compound a commonly used analyte in SERS studies?

A2: this compound and similar molecules like 4-aminothiophenol (4-ATP) are frequently used as probe molecules in SERS for several reasons:

  • Strong Affinity for Silver: The thiol group (-SH) in 4-DATP forms a strong covalent bond with silver surfaces, leading to stable and reproducible self-assembled monolayers.[5][6]

  • Distinct Raman Spectrum: 4-DATP has a well-defined and characteristic Raman spectrum, making it easy to identify and track changes in signal intensity.

  • Sensitivity to Enhancement Mechanisms: Its electronic properties make it sensitive to both electromagnetic and chemical enhancement mechanisms, allowing for the study of charge transfer processes.

Q3: What is a typical range for the enhancement factor (EF) I can expect for 4-DATP on a well-optimized silver SERS substrate?

A3: The enhancement factor can vary significantly depending on the specific substrate fabrication method and experimental conditions. For thiophenol-based molecules on silver substrates, reported enhancement factors can range from 10^6 to as high as 10^14 in some cases.[1][5][6] Achieving a high EF requires careful optimization of all experimental parameters.

Troubleshooting Guide

Problem 1: Weak or No SERS Signal

Possible Cause Troubleshooting Step
Poor Substrate Activity - Ensure the silver substrate has the appropriate nanostructure to support SERS. The size of silver nanoparticles is a key factor, with diameters in the range of 20-50 nm often being effective.[1][12]- Verify the presence of "hot spots" by controlling the aggregation of nanoparticles. The spacing between nanoparticles should ideally be in the nanometer range.[3]
Inefficient Analyte Adsorption - Confirm that the 4-DATP solution is fresh and at an appropriate concentration. A typical starting concentration for forming a monolayer is in the micromolar (µM) to millimolar (mM) range.- Allow sufficient incubation time for the self-assembled monolayer to form on the substrate.
Mismatch between Laser and Substrate LSPR - Characterize the LSPR of your silver substrate using UV-Vis spectroscopy.- Select a laser excitation wavelength that is close to the LSPR maximum of your substrate. For many silver nanoparticle systems, lasers in the visible range (e.g., 532 nm, 633 nm) are effective.[5][9]
Incorrect Laser Focusing - Carefully focus the laser onto the sample. The focal plane should be precisely on the surface of the SERS substrate where the analyte is adsorbed.

Problem 2: Poor Reproducibility of SERS Signal

Possible Cause Troubleshooting Step
Inhomogeneous Substrate Surface - Improve the uniformity of your substrate fabrication method. Techniques like electrodeposition or thermal evaporation can offer better control over nanoparticle distribution compared to simple drop-casting of colloids.[1][5][6]- For colloidal substrates, ensure the nanoparticles are well-dispersed before deposition and that the solvent evaporates evenly.
Inconsistent Nanoparticle Aggregation - If using an aggregating agent, precisely control its concentration and the incubation time. Even small variations can lead to significant differences in aggregation and "hot spot" formation.[10][13]- Consider using methods to stabilize nanoparticle clusters after aggregation, such as encapsulation in a thin polymer layer.[14]
Variability in Analyte Concentration/Incubation - Use a consistent and accurate method for applying the 4-DATP solution to the substrate.- Ensure the incubation time for SAM formation is the same for all samples.
Laser Power Fluctuations - Use a stable laser source and allow it to warm up before measurements.- Monitor the laser power to ensure it remains constant throughout the experiment.

Problem 3: Spectral Interferences or Unexpected Peaks

Possible Cause Troubleshooting Step
Contamination of the Substrate or Analyte - Use high-purity solvents and reagents.- Thoroughly clean all glassware and equipment.- Ensure the silver substrate is clean before analyte incubation.
Presence of Residual Reagents from Synthesis - If using chemically synthesized silver nanoparticles, ensure they are properly washed to remove residual reducing agents or stabilizers (e.g., citrate), which can have their own Raman signals.[15]
Laser-Induced Sample Degradation - Reduce the laser power or the acquisition time.- Check for spectral changes over time to see if the sample is being damaged by the laser. Laser-induced dimerization or other transformations of aminothiophenol species can occur.[16]

Quantitative Data Summary

Table 1: Influence of Silver Nanoparticle (AgNP) Size on SERS Intensity

AgNP Diameter (nm)Relative SERS IntensityReference
24Increased with size[12]
27Increased with size[12]
28Increased with size[12]
30Highest in this range[12]
42-48Strong plasmonic effect[1]

Table 2: Effect of Inter-particle Spacing on SERS Enhancement

Nanoparticle Spacing (nm)Electric Field EnhancementReference
1025x[3]
2155x[3]

Table 3: Common Laser Excitation Wavelengths for SERS on Silver Substrates

Laser Wavelength (nm)AnalyteNotesReference
514.4Various dyesEffective for silver nanorods[8]
5324-aminothiophenolWidely used for silver nanoparticles[5][6][7]
632.8Molecules on Au cylindersDemonstrates wavelength dependence[4]
784.8Various dyesNear-infrared option[8]

Experimental Protocols

Protocol 1: Synthesis of Silver Nanoparticles (Colloidal Method)

This protocol is a modified version based on common chemical reduction methods.[3][12]

Materials:

  • Silver nitrate (AgNO₃)

  • Sodium borohydride (NaBH₄)

  • Trisodium citrate (TCD) as a stabilizer

  • Deionized water

Procedure:

  • Prepare a 1 mM solution of AgNO₃ in deionized water.

  • Prepare a 2 mM solution of NaBH₄ in deionized water. This solution should be freshly prepared and kept cold.

  • In a separate flask, bring the AgNO₃ solution to a boil while stirring vigorously.

  • To the boiling AgNO₃ solution, add a 1% solution of trisodium citrate dropwise. The volume of citrate solution will influence the final particle size.

  • Rapidly inject the cold NaBH₄ solution into the boiling mixture.

  • The solution should change color, indicating the formation of silver nanoparticles.

  • Continue boiling for approximately 15 minutes, then allow the solution to cool to room temperature.

  • The resulting silver nanoparticle colloid can be stored in a dark bottle at 4°C.

Protocol 2: Preparation of a SERS Substrate by Drop-Casting

Materials:

  • Synthesized silver nanoparticle colloid

  • Glass microscope slides or silicon wafers

  • Piranha solution (use with extreme caution) or ethanol/acetone for cleaning

  • Nitrogen gas for drying

Procedure:

  • Thoroughly clean the glass slides or silicon wafers. This can be done by sonicating in ethanol and acetone, followed by rinsing with deionized water and drying with nitrogen. For a more rigorous cleaning, a piranha solution can be used by trained personnel in a fume hood.

  • Place a small droplet (e.g., 10-20 µL) of the silver nanoparticle colloid onto the cleaned substrate.

  • Allow the solvent to evaporate slowly in a dust-free environment. A petri dish can be used for this purpose.

  • The result is a substrate with a deposited layer of silver nanoparticles.

Protocol 3: SERS Measurement of this compound

Materials:

  • Prepared SERS substrate

  • This compound (4-DATP)

  • Ethanol

  • Raman spectrometer

Procedure:

  • Prepare a solution of 4-DATP in ethanol. A concentration of 1 mM is a good starting point.

  • Immerse the SERS substrate in the 4-DATP solution for a set amount of time (e.g., 1-2 hours) to allow for the formation of a self-assembled monolayer.

  • Gently rinse the substrate with pure ethanol to remove any non-adsorbed 4-DATP molecules.

  • Dry the substrate carefully with a gentle stream of nitrogen.

  • Place the substrate on the Raman spectrometer stage.

  • Focus the laser onto the substrate surface.

  • Acquire the SERS spectrum using an appropriate laser wavelength, power, and acquisition time.

Visualizations

SERS_Workflow cluster_prep Substrate Preparation cluster_measurement SERS Measurement AgNP_synthesis Silver Nanoparticle Synthesis AgNP_deposition AgNP Deposition (e.g., Drop-Casting) AgNP_synthesis->AgNP_deposition Substrate_cleaning Substrate Cleaning (e.g., Silicon Wafer) Substrate_cleaning->AgNP_deposition Incubation Incubate Substrate with 4-DATP (SAM Formation) AgNP_deposition->Incubation Prepared Substrate Analyte_prep Prepare 4-DATP Solution Analyte_prep->Incubation Rinsing Rinse and Dry Substrate Incubation->Rinsing Acquisition Acquire SERS Spectrum Rinsing->Acquisition

Caption: Experimental workflow for SERS measurement of 4-DATP.

SERS_Optimization_Factors cluster_substrate Substrate Properties cluster_experimental Experimental Conditions center_node Optimized SERS Signal AgNP_size Nanoparticle Size AgNP_size->center_node AgNP_shape Nanoparticle Shape AgNP_shape->center_node Interparticle_gap Inter-particle Gap ('Hot Spots') Interparticle_gap->center_node Laser_wavelength Laser Wavelength (match LSPR) Laser_wavelength->center_node Analyte_concentration Analyte Concentration Analyte_concentration->center_node Aggregation Nanoparticle Aggregation Aggregation->center_node

Caption: Key factors influencing the optimization of the SERS signal.

References

Common issues in the synthesis of 4-(Dimethylamino)thiophenol and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Dimethylamino)thiophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound.

Troubleshooting Guides and FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Low or No Product Yield

Question: I am getting a very low yield or no desired product in my synthesis of this compound. What are the potential causes and solutions?

Answer: Low or no yield can stem from several factors depending on the synthetic route. Here are some common issues and their solutions:

  • Incomplete Reaction:

    • Newman-Kwart Rearrangement: This reaction typically requires high temperatures (200-300 °C) to proceed efficiently.[1] Ensure your reaction is reaching and maintaining the required temperature. If using a solvent like diphenyl ether, monitor the internal temperature of the reaction mixture. Consider using a higher boiling point solvent if necessary. The rearrangement is an intramolecular process, and insufficient thermal energy is a common reason for failure.[1]

    • Reduction of 4-(Dimethylamino)benzenesulfonyl Chloride: The reduction of sulfonyl chlorides, for instance with zinc dust and acid, can be slow.[2] Ensure vigorous stirring to maintain good contact between the reagents.[2] The quality of the reducing agent is also crucial; use freshly activated zinc dust if possible.

  • Degradation of Starting Material or Product:

    • This compound is susceptible to oxidation, especially at elevated temperatures in the presence of air. Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

    • The starting materials, such as 4-(Dimethylamino)phenol for the Newman-Kwart route, should be pure. Impurities can lead to side reactions and degradation.

  • Sub-optimal Reagents:

    • For the Newman-Kwart rearrangement, the purity of the O-aryl thiocarbamate intermediate is important. Purify this intermediate before the rearrangement step.

    • Ensure the N,N-dimethylthiocarbamoyl chloride used to form the thiocarbamate is of high quality.

Product Instability and Disulfide Formation

Question: My final product seems to be impure, and I suspect the formation of a disulfide. How can I confirm this and prevent it?

Answer: The formation of the corresponding disulfide, 4,4'-bis(dimethylamino)diphenyl disulfide, is the most common side reaction and impurity in the synthesis of this compound. This is due to the high susceptibility of the electron-rich thiol to oxidation.[3]

  • Confirmation of Disulfide Formation:

    • TLC Analysis: The disulfide will have a different Rf value than the thiophenol. It is typically less polar.

    • NMR Spectroscopy: In the 1H NMR spectrum, the characteristic thiol proton (-SH) peak of the product (which can be broad and may exchange with D2O) will be absent in the disulfide. The aromatic proton signals will also show a shift.

    • Mass Spectrometry: The mass spectrum of the disulfide will show a molecular ion peak corresponding to twice the molecular weight of the thiophenol minus two hydrogen atoms.

  • Prevention of Disulfide Formation:

    • Inert Atmosphere: Strictly maintain an inert atmosphere (nitrogen or argon) throughout the reaction and work-up. Degas all solvents before use.

    • Acidic Work-up: During the work-up, acidification of the reaction mixture can help to protonate the thiolate and make it less susceptible to oxidation.[3]

    • Use of Reducing Agents: Small amounts of a reducing agent, such as sodium borohydride or dithiothreitol (DTT), can be added during the work-up to reduce any disulfide that has formed back to the thiol.

    • Thiol Protecting Groups: For multi-step syntheses, consider protecting the thiol group to prevent its oxidation during other reaction steps.[3]

Purification Challenges

Question: I am having difficulty purifying my this compound. What are the recommended methods?

Answer: Purification can be challenging due to the product's sensitivity to air and potential contamination with the disulfide.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[2] This should be performed under a high vacuum and an inert atmosphere to prevent oxidation at high temperatures.

  • Column Chromatography: Column chromatography on silica gel can be used to separate the thiophenol from the disulfide and other impurities.[3]

    • Use a deoxygenated eluent system.

    • Work quickly to minimize the time the product spends on the silica gel, which can be slightly acidic and may promote oxidation.

    • A common eluent system would be a mixture of hexanes and ethyl acetate.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent under an inert atmosphere can be a good purification method.

Data Presentation

Table 1: Comparison of Synthetic Routes for Thiophenols
Synthetic RouteStarting MaterialKey ReagentsTypical ConditionsReported YieldsAdvantagesDisadvantages
Newman-Kwart Rearrangement Phenol1. Base (e.g., K2CO3), N,N-Dimethylthiocarbamoyl chloride2. Heat1. Formation of O-aryl thiocarbamate at RT2. Rearrangement at 200-300 °C[1]60-95% (for the rearrangement step)[4]Good for a wide range of phenols.High reaction temperatures; potential for side reactions.
Reduction of Sulfonyl Chloride Aryl Sulfonyl ChlorideZinc dust, Sulfuric acid0 °C to reflux[2]70-95%[2]High yields; readily available starting materials.Sensitive functional groups may not be tolerated.
From Aryl Halides Aryl IodideNa2S·9H2O, 1,2-ethanedithiol (cat.), CuI90 °C in DMF, followed by reduction[5]Good to excellent[5]Direct conversion of aryl halides.Requires a catalyst; potential for catalyst poisoning.

Experimental Protocols

Method 1: Synthesis via Newman-Kwart Rearrangement

This method involves a two-step process starting from 4-(Dimethylamino)phenol.

Step 1: Synthesis of O-(4-(Dimethylamino)phenyl) dimethylthiocarbamate

  • In a round-bottom flask under an inert atmosphere, dissolve 4-(Dimethylamino)phenol (1 equiv.) in a suitable solvent such as DMF or acetonitrile.

  • Add a base such as potassium carbonate (1.5 equiv.) and stir the mixture.

  • Slowly add N,N-dimethylthiocarbamoyl chloride (1.1 equiv.) to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours at room temperature, monitoring the progress by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure O-aryl thiocarbamate.

Step 2: Newman-Kwart Rearrangement to S-(4-(Dimethylamino)phenyl) dimethylthiocarbamate

  • Place the purified O-(4-(Dimethylamino)phenyl) dimethylthiocarbamate in a flask suitable for high-temperature reactions.

  • Heat the compound under an inert atmosphere to 250-280 °C. The rearrangement is typically complete within 1-2 hours.[1] Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The crude product, S-(4-(Dimethylamino)phenyl) dimethylthiocarbamate, can be purified by chromatography or used directly in the next step.

Step 3: Hydrolysis to this compound

  • To the crude S-(4-(Dimethylamino)phenyl) dimethylthiocarbamate, add a solution of sodium hydroxide (2-3 equiv.) in a mixture of water and a co-solvent like ethanol or methanol.

  • Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of ~5-6 under an inert atmosphere.

  • Extract the product with a deoxygenated organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with deoxygenated water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Method 2: Synthesis via Reduction of 4-(Dimethylamino)benzenesulfonyl Chloride
  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend 4-(Dimethylamino)benzenesulfonyl chloride (1 equiv.) in a mixture of sulfuric acid and water at 0 °C.

  • Slowly add zinc dust (3-4 equiv.) portion-wise, maintaining the temperature below 10 °C.[2]

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter off the excess zinc.

  • Carefully neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) under an inert atmosphere.

  • Extract the product with a deoxygenated organic solvent.

  • Wash the organic layer with deoxygenated water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_newman_kwart Newman-Kwart Rearrangement Route cluster_reduction Sulfonyl Chloride Reduction Route A 4-(Dimethylamino)phenol B O-(4-(Dimethylamino)phenyl) dimethylthiocarbamate A->B 1. Base 2. (CH3)2NCSCl C S-(4-(Dimethylamino)phenyl) dimethylthiocarbamate B->C Heat (250-280 °C) D This compound C->D Hydrolysis (NaOH) E 4-(Dimethylamino)benzene sulfonyl chloride F This compound E->F Reduction (e.g., Zn/H2SO4)

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Synthesis Issue? LowYield Low/No Yield Start->LowYield Yes ImpureProduct Impure Product Start->ImpureProduct No IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Check Reaction Degradation Degradation? LowYield->Degradation Check Stability DisulfideSuspected Disulfide Formation Suspected? ImpureProduct->DisulfideSuspected Yes PurificationIssue Other Purification Issues? ImpureProduct->PurificationIssue No CheckTemp Check/Increase Temperature (Newman-Kwart) IncompleteReaction->CheckTemp Yes CheckStirring Ensure Vigorous Stirring (Reduction) IncompleteReaction->CheckStirring Yes InertAtmosphere Use Inert Atmosphere Degradation->InertAtmosphere Yes PureReagents Use Pure Starting Materials Degradation->PureReagents Yes ConfirmDisulfide Confirm with TLC, NMR, MS DisulfideSuspected->ConfirmDisulfide How to check? PreventOxidation Prevent Oxidation: - Inert Atmosphere - Acidic Work-up DisulfideSuspected->PreventOxidation How to prevent? PurificationMethods Purification Methods: - Vacuum Distillation - Column Chromatography - Recrystallization PurificationIssue->PurificationMethods Yes

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: 4-(Dimethylamino)thiophenol-Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)thiophenol-functionalized nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for functionalizing nanoparticles?

This compound (DMAPT) is an organosulfur compound with a thiol (-SH) group at one end and a dimethylamino group at the other. The thiol group forms a strong, semi-covalent bond with the surface of noble metal nanoparticles, such as gold and silver, creating a self-assembled monolayer.[1] This functionalization is used to alter the surface properties of nanoparticles, enhancing their stability, and enabling further conjugation for applications in diagnostics and drug delivery.

Q2: What are the primary causes of nanoparticle aggregation during functionalization with this compound?

Aggregation of nanoparticles during and after functionalization with this compound can be attributed to several factors:

  • Incomplete Ligand Exchange: Insufficient coverage of the nanoparticle surface with DMAPT can leave exposed patches, leading to aggregation.[2]

  • Incorrect pH: The pH of the solution affects the surface charge of both the nanoparticles and the ligand, influencing electrostatic repulsion and stability.[3][4]

  • High Ionic Strength: High salt concentrations in the buffer can screen the surface charges that keep nanoparticles dispersed, causing them to aggregate.[2][5]

  • Poor Solvent Quality: The choice of solvent is critical, as it affects the solubility and interaction of the ligand with the nanoparticle surface.[6][7][8] A poor solvent can induce aggregation.[9]

  • Improper Purification: Residual reactants or displaced ligands from the initial nanoparticle synthesis can induce aggregation if not properly removed after functionalization.

Q3: How does the dimethylamino group on DMAPT affect nanoparticle stability?

The dimethylamino group is a key feature of the DMAPT ligand. Its properties can be influenced by the pH of the surrounding medium. In acidic conditions, the amine group can become protonated, imparting a positive charge to the nanoparticle surface. This can enhance colloidal stability through electrostatic repulsion, provided the nanoparticles are in a suitable solvent and ionic strength environment.

Troubleshooting Guide

This section addresses specific issues that may arise during the functionalization of nanoparticles with this compound.

Issue 1: Immediate aggregation upon addition of this compound.

  • Possible Cause: Incorrect pH, which neutralizes the nanoparticle's surface charge. The synthesis of metal nanoparticles by co-precipitation is often highly pH-dependent.[3] The pH of the solution should be adjusted to ensure that both the initial nanoparticles and the DMAPT-functionalized nanoparticles have sufficient surface charge for electrostatic repulsion.

  • Solution: Before adding the DMAPT solution, adjust the pH of the nanoparticle colloid. For many nanoparticle systems, a slightly alkaline pH (e.g., pH 8) is optimal for forming uniform and stable nanoparticles.[4] Add the DMAPT solution dropwise while gently stirring to ensure uniform mixing and avoid localized high concentrations.[2]

Issue 2: Aggregation observed after the reaction or during purification.

  • Possible Cause 1: Incomplete surface coverage by the DMAPT ligand. This can be due to an insufficient amount of ligand, or suboptimal reaction conditions.

  • Solution 1: Increase the molar excess of the DMAPT ligand to ensure complete surface coverage.[2] Optimize reaction parameters such as incubation time and temperature. Allowing the reaction to proceed overnight can often lead to more complete functionalization.[2]

  • Possible Cause 2: Aggregation during centrifugation for purification. High centrifugation speeds or prolonged spinning can overcome the repulsive forces between nanoparticles, leading to irreversible aggregation.

  • Solution 2: Optimize the centrifugation speed and time based on the size and density of your nanoparticles. For example, 20 nm gold nanoparticles can often be pelleted at around 10,000 x g for 30 minutes.[2] After centrifugation, carefully remove the supernatant and resuspend the pellet in a low-concentration buffer.

Issue 3: Functionalized nanoparticles are unstable in the desired buffer or solvent.

  • Possible Cause: The solvent or buffer is not compatible with the functionalized nanoparticles. The choice of solvent significantly impacts the stability of nanoparticle colloids.[6][7]

  • Solution: Test the stability of the nanoparticles in the target solvent or buffer before full-scale use. If instability is observed, consider modifying the buffer composition (e.g., lowering the ionic strength) or using a different solvent system. For some applications, co-ligands like polyethylene glycol (PEG)-thiol can be used to enhance stability in various media.[5]

Factors Influencing Nanoparticle Stability

The following table summarizes key parameters that affect the stability of this compound-functionalized nanoparticles and provides recommended starting points for optimization.

ParameterEffect on StabilityRecommended Conditions
pH Influences the surface charge of nanoparticles and the protonation state of the dimethylamino group. Optimal pH is crucial for electrostatic stabilization.[3][4]For many syntheses, a slightly alkaline pH (e.g., 8-10) provides good stability.[4][10] However, this is system-dependent and requires optimization.
Ligand Concentration A sufficient molar excess of DMAPT is necessary to achieve complete surface coverage and prevent aggregation.[2]Start with a significant molar excess (e.g., 100 to 1000-fold) of DMAPT relative to the surface atoms of the nanoparticles.
Ionic Strength High salt concentrations can screen the electrostatic repulsion between nanoparticles, leading to aggregation.[2][5]Use low-concentration buffers (e.g., 5-10 mM phosphate buffer) for resuspension and storage.[2]
Solvent The solvent affects ligand solubility and nanoparticle-solvent interactions, which are critical for colloidal stability.[6][7][8]Use solvents that are known to be good for the specific type of nanoparticle. For example, water and ethanol are common for gold nanoparticles.[8]
Temperature Higher temperatures can increase the rate of ligand exchange but may also promote aggregation if not controlled.[11][12]Most ligand exchange reactions are performed at room temperature.[2] If heating is required, it should be done carefully with gentle stirring.

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with this compound

This protocol describes a general method for the ligand exchange reaction to functionalize citrate-stabilized gold nanoparticles (AuNPs).

  • Preparation of DMAPT Solution: Prepare a stock solution of this compound in a suitable solvent, such as ethanol.

  • pH Adjustment of AuNP Solution: Adjust the pH of the citrate-stabilized AuNP solution to a slightly basic pH (e.g., 8.5) using a dilute NaOH solution. Monitor the pH carefully with a calibrated pH meter.

  • Ligand Exchange Reaction: While gently stirring the pH-adjusted AuNP solution, add the DMAPT solution dropwise to achieve the desired final concentration. A significant molar excess of DMAPT is recommended.[2]

  • Incubation: Allow the mixture to react for a minimum of 2 hours at room temperature with continuous gentle stirring. For more complete functionalization, the reaction can be left overnight.[2]

Protocol 2: Purification of Functionalized Nanoparticles

This protocol is for purifying the functionalized nanoparticles from excess ligand and byproducts.

  • Centrifugation: Transfer the reaction mixture to centrifuge tubes and centrifuge at a speed and time appropriate for the nanoparticle size (e.g., 10,000 x g for 30 minutes for ~20 nm AuNPs).[2]

  • Removal of Supernatant: After centrifugation, a pellet of the functionalized nanoparticles should be visible. Carefully decant and discard the supernatant, which contains excess DMAPT and displaced citrate ions.

  • Resuspension: Resuspend the nanoparticle pellet in a suitable buffer, such as 10 mM phosphate buffer at pH 7.4.[2] Gentle sonication in a bath sonicator may be necessary to fully redisperse the nanoparticles.

  • Washing: Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of impurities.[2]

  • Final Storage: After the final wash, resuspend the purified nanoparticles in the desired buffer for storage. Store at 4°C for long-term stability.

Protocol 3: Characterization of Functionalized Nanoparticles

It is crucial to characterize the nanoparticles after functionalization to confirm success and assess stability.

  • UV-Vis Spectroscopy: Measure the UV-Vis spectrum of the functionalized nanoparticles. A shift in the surface plasmon resonance (SPR) peak compared to the original nanoparticles indicates a change in the surface environment and successful functionalization.[13] A broadening of the peak may suggest some degree of aggregation.

  • Dynamic Light Scattering (DLS): Use DLS to measure the hydrodynamic diameter and size distribution of the nanoparticles. An increase in the average size and a high polydispersity index (PDI) are indicative of aggregation.

  • Zeta Potential Measurement: Measure the zeta potential to determine the surface charge of the functionalized nanoparticles. A sufficiently high positive or negative zeta potential (typically > |25| mV) is generally required for good colloidal stability.

Visualizations

Troubleshooting Workflow for Nanoparticle Aggregation

G Troubleshooting Nanoparticle Aggregation cluster_0 Problem Identification cluster_1 Immediate Aggregation (During Ligand Addition) cluster_2 Delayed Aggregation (Post-Reaction / During Purification) start Aggregation Observed time When did aggregation occur? start->time cause1 Check pH of Nanoparticle Solution time->cause1 Immediately cause3 Incomplete Surface Coverage? time->cause3 Post-reaction cause2 Check Ligand Addition Method cause1->cause2 sol1a Adjust pH to optimal range (e.g., slightly basic) cause1->sol1a sol1b Add ligand dropwise with gentle stirring cause2->sol1b end_node Stable Nanoparticles sol1a->end_node sol1b->end_node cause4 Purification Issues? cause3->cause4 No sol2a Increase ligand molar excess &/or reaction time cause3->sol2a Yes sol2b Optimize centrifugation (speed/time) cause4->sol2b During Centrifugation sol2c Resuspend in low ionic strength buffer cause4->sol2c After Resuspension sol2a->end_node sol2b->end_node sol2c->end_node

Caption: A flowchart for troubleshooting aggregation issues with functionalized nanoparticles.

Experimental Workflow for Nanoparticle Functionalization

G Functionalization and Purification Workflow cluster_prep Preparation cluster_func Functionalization cluster_purify Purification cluster_char Characterization np_sol Nanoparticle Colloid ph_adjust 1. Adjust pH of Nanoparticle Colloid np_sol->ph_adjust ligand_sol DMAPT Solution ligand_add 2. Add DMAPT Solution (Dropwise with Stirring) ligand_sol->ligand_add ph_adjust->ligand_add incubate 3. Incubate (2h to Overnight) ligand_add->incubate centrifuge 4. Centrifuge to Pellet Nanoparticles incubate->centrifuge wash 5. Resuspend in Buffer & Repeat Centrifugation (3x) centrifuge->wash char 6. Characterize Stability (UV-Vis, DLS, Zeta) wash->char

References

Technical Support Center: 4-(Dimethylamino)thiophenol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)thiophenol (4-DMATP) for the formation of self-assembled monolayers (SAMs).

Troubleshooting Guide

Poor monolayer coverage with 4-DMATP can manifest as patchy, incomplete, or disordered layers, significantly impacting downstream applications. This guide addresses common issues and provides systematic solutions.

Problem: Patchy or Incomplete Monolayer Coverage

Possible Causes and Solutions:

Possible Cause Recommended Solutions
1. Substrate Contamination Thoroughly clean the substrate. Gold surfaces must be pristine for uniform SAM formation. Organic residues, dust, or an oxide layer can inhibit proper assembly. A common and effective method is using a piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) followed by extensive rinsing with deionized water and ethanol, and drying under a stream of inert gas like nitrogen.[1] Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.
2. 4-DMATP Solution Degradation Use fresh, high-purity 4-DMATP and solvent. 4-DMATP, like other aminophenols, is susceptible to oxidation, which can be accelerated by exposure to air and light, especially at a pH above neutral. This can lead to the formation of radicals and other species that disrupt monolayer formation.[1] Prepare the solution immediately before use and consider de-gassing the solvent to remove dissolved oxygen.
3. Suboptimal Immersion Time Optimize the immersion duration. While SAM formation begins rapidly, achieving a well-ordered, densely packed monolayer requires sufficient time for the molecules to arrange on the surface. For aromatic thiols, longer immersion times of 18-24 hours are often recommended.[1]
4. Incorrect 4-DMATP Concentration Adjust the concentration of the 4-DMATP solution. A typical starting concentration for thiol SAM formation is in the range of 1-10 mM in a suitable solvent like anhydrous ethanol.[1] A concentration that is too low may result in incomplete coverage, while a very high concentration could lead to the formation of disordered multilayers.
5. Inappropriate Solvent Ensure the use of a high-purity, anhydrous solvent. Ethanol is a common choice as it readily dissolves most thiols and can be obtained in high purity. The presence of water or other impurities in the solvent can interfere with the self-assembly process.

Problem: Inconsistent Monolayer Quality Between Experiments

Possible Causes and Solutions:

Possible Cause Recommended Solutions
1. Variability in Substrate Preparation Standardize the substrate cleaning protocol. Minor variations in cleaning times, rinsing, or drying can lead to different surface energies and impact monolayer formation. Document and adhere to a strict, consistent cleaning procedure for all experiments.
2. Environmental Factors Control the experimental environment. Changes in temperature, humidity, and exposure to ambient light can affect the kinetics and thermodynamics of the self-assembly process. Perform the SAM formation in a controlled environment and store samples in a desiccator, protected from light.
3. Exposure to Oxygen Minimize oxygen exposure during SAM formation. The thiol group is prone to oxidation, which can be catalyzed by oxygen. It is best practice to backfill the reaction vial with an inert gas (e.g., nitrogen or argon) before sealing to create an inert atmosphere.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving this compound?

A1: High-purity, anhydrous ethanol is a widely used and effective solvent for preparing thiol solutions for SAM formation. It readily dissolves 4-DMATP and is compatible with gold substrates.

Q2: How can I confirm the presence and quality of the 4-DMATP monolayer?

A2: Several surface-sensitive techniques can be used to characterize the SAM. X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical composition and the presence of the sulfur-gold bond. Ellipsometry can measure the thickness of the monolayer. Atomic Force Microscopy (AFM) can visualize the surface morphology and identify defects.

Q3: My 4-DMATP solution has a yellowish tint. Can I still use it?

A3: A yellowish tint can be an indication of oxidation or the presence of impurities.[4] While minor discoloration may not always prevent monolayer formation, it is best practice to use a fresh, colorless solution to ensure the highest quality and reproducibility of your SAMs. The dimethylamino group in 4-DMATP makes it particularly susceptible to oxidation.[1]

Q4: What is the recommended immersion time for forming a 4-DMATP SAM?

A4: For aromatic thiols like 4-DMATP, an immersion time of 18-24 hours at room temperature is generally recommended to allow for the formation of a well-ordered and densely packed monolayer.[1]

Q5: How should I store my 4-DMATP powder?

A5: 4-DMATP should be stored in a cool, dark place under an inert atmosphere to minimize oxidation and degradation.[4]

Experimental Protocols

Protocol 1: Gold Substrate Cleaning (Piranha Solution Method)

Materials:

  • Gold-coated substrates

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Deionized (DI) water

  • Anhydrous Ethanol

  • Nitrogen or Argon gas

  • Beakers and tweezers

Procedure:

  • In a designated fume hood, prepare the piranha solution by slowly adding 3 parts of 30% H₂O₂ to 7 parts of concentrated H₂SO₄ in a glass beaker. EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Always add peroxide to acid.

  • Using tweezers, immerse the gold substrates in the piranha solution for 10-15 minutes.

  • Carefully remove the substrates and rinse them thoroughly with copious amounts of DI water.

  • Rinse the substrates with anhydrous ethanol.

  • Dry the substrates under a gentle stream of nitrogen or argon gas.

  • Use the freshly cleaned substrates immediately for SAM formation to prevent recontamination.[1]

Protocol 2: Formation of this compound SAM

Materials:

  • Freshly cleaned gold substrate

  • This compound (high purity)

  • Anhydrous ethanol

  • Glass vial with a sealable cap

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare a 1 mM solution of 4-DMATP in anhydrous ethanol in a clean glass vial.

  • Immediately immerse the freshly cleaned gold substrate into the 4-DMATP solution.

  • Purge the headspace of the vial with nitrogen or argon gas for a few minutes to displace any oxygen.

  • Seal the vial tightly. For extra precaution, the cap can be wrapped with Parafilm.

  • Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.[1]

  • After incubation, remove the substrate from the solution and rinse it thoroughly with fresh anhydrous ethanol to remove any non-covalently bound molecules.

  • Dry the SAM-coated substrate under a gentle stream of nitrogen or argon gas.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation sub_start Start: Gold Substrate piranha Piranha Cleaning (10-15 min) sub_start->piranha di_rinse DI Water Rinse piranha->di_rinse etoh_rinse_prep Ethanol Rinse di_rinse->etoh_rinse_prep drying_prep Nitrogen Drying etoh_rinse_prep->drying_prep solution_prep Prepare 1mM 4-DMATP in Ethanol drying_prep->solution_prep immersion Immerse Substrate (18-24h) solution_prep->immersion inert_atm Inert Atmosphere (N2/Ar) immersion->inert_atm etoh_rinse_post Ethanol Rinse inert_atm->etoh_rinse_post drying_post Nitrogen Drying etoh_rinse_post->drying_post characterization Characterization (XPS, AFM, etc.) drying_post->characterization troubleshooting_flowchart cluster_substrate Substrate Issues cluster_solution Solution Issues cluster_process Process Parameters start Poor Monolayer Coverage q_substrate Is the substrate perfectly clean? start->q_substrate a_clean Re-clean using a rigorous protocol (e.g., Piranha) q_substrate->a_clean No q_solution Is the 4-DMATP solution fresh and colorless? q_substrate->q_solution Yes a_clean->q_solution a_solution Prepare a fresh solution from high-purity 4-DMATP and anhydrous, de-gassed solvent q_solution->a_solution No q_time Is the immersion time sufficient? q_solution->q_time Yes a_solution->q_time a_time Increase immersion time (18-24h recommended) q_time->a_time No q_oxygen Was the process protected from oxygen? q_time->q_oxygen Yes a_time->q_oxygen a_oxygen Use an inert atmosphere (N2 or Ar) q_oxygen->a_oxygen No end Good Monolayer Coverage q_oxygen->end Yes a_oxygen->end

References

Enhancing the yield and purity of 4-(Dimethylamino)thiophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in enhancing the yield and purity of 4-(Dimethylamino)thiophenol synthesis.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

Question Answer
My reaction to reduce 4-(dimethylamino)benzenesulfonyl chloride is sluggish or incomplete. What are the possible causes and solutions? Possible Causes: - Inactive reducing agent (e.g., old zinc dust).- Insufficient acid concentration.- Low reaction temperature.Solutions: - Use freshly activated zinc dust.- Ensure the appropriate concentration of sulfuric acid is used to maintain a low pH.[1]- Gradually increase the reaction temperature, but monitor for potential side reactions.
I am observing the formation of a significant amount of 4,4'-bis(dimethylamino)diphenyl disulfide as a byproduct. How can I minimize this? Possible Causes: - Oxidation of the thiophenol product by air during the reaction or workup.- Incomplete reduction of the disulfide intermediate.Solutions: - Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).- Ensure a sufficient amount of the reducing agent is used and that the reaction goes to completion.[2]- During workup, keep the solution acidic until the extraction step to minimize oxidation of the thiolate.
The Leuckart reaction from 4-(dimethylamino)aniline is giving a low yield. What factors can I optimize? Possible Causes: - Suboptimal temperature for the decomposition of the diazoxanthate.- Impure diazonium salt intermediate.- Incorrect pH during the hydrolysis of the xanthate.Solutions: - Carefully control the temperature during the gentle warming of the diazoxanthate solution.- Ensure complete diazotization at low temperatures (0-5 °C) before adding the xanthate solution.[3]- Maintain a strongly alkaline solution during the hydrolysis of the aryl xanthate to the thiophenol.
My final product is difficult to purify. What are the common impurities and recommended purification methods? Common Impurities: - Unreacted starting materials (e.g., 4-(dimethylamino)benzenesulfonyl chloride).- 4,4'-bis(dimethylamino)diphenyl disulfide.- Other side-products from the specific synthetic route.Purification Methods: - Distillation: Vacuum distillation can be effective for separating the thiophenol from less volatile impurities.[4]- Column Chromatography: Use silica gel chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate). It is advisable to work quickly and, if possible, under an inert atmosphere to prevent on-column oxidation.[5]- Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[6]
How can I confirm the purity of my this compound sample? Analytical Techniques: - Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the purity and identify any volatile impurities. Derivatization may sometimes be necessary for better separation and detection of thiols.[4][7]- High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the sample and quantify the product.[8]- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.

Quantitative Data Presentation

The following tables summarize typical yields for the synthesis of thiophenols using different methods. Note that yields for this compound may vary depending on the specific reaction conditions and scale.

Table 1: Yields for Thiophenol Synthesis via Reduction of Sulfonyl Chlorides

Starting MaterialReducing AgentSolventYield (%)Reference
Benzenesulfonyl chlorideZinc dust / H₂SO₄Water/Ice91[1]
4-Methylbenzenesulfonyl chloridePd/C, PPh₃, I₂Formic Acid73[9]
2-Naphthalenesulfonyl chlorideZinc / Acid--[10]

Table 2: Yields for Thiophenol Synthesis via Reduction of Disulfides

Starting MaterialReducing AgentSolventYield (%)Reference
Diphenyl disulfideNaBH₄ / LiClTHFQuantitative[11]
Diphenyl disulfideH₂O₂Trifluoroethanol97[12]
Substituted diphenyl disulfideNaBH₄-High[2]

Experimental Protocols

Detailed methodologies for the key synthetic routes to this compound are provided below.

Method 1: Reduction of 4-(Dimethylamino)benzenesulfonyl Chloride

This method involves the synthesis of the sulfonyl chloride intermediate followed by its reduction.

Step 1a: Synthesis of 4-(Dimethylamino)benzenesulfonyl Chloride

  • To a cooled (0-5 °C) flask, add N,N-dimethylaniline.

  • Slowly add chlorosulfonic acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated 4-(dimethylamino)benzenesulfonyl chloride is collected by filtration, washed with cold water, and dried.

Step 1b: Reduction to this compound

  • In a round-bottom flask, prepare a mixture of concentrated sulfuric acid and crushed ice, maintaining the temperature below 0 °C.[1]

  • Slowly add the 4-(dimethylamino)benzenesulfonyl chloride to the cold acid solution with vigorous stirring.

  • Gradually add zinc dust to the mixture, ensuring the temperature does not rise above 5 °C.[1]

  • After the addition is complete, continue stirring at low temperature for 1-2 hours.

  • Remove the cooling bath and allow the reaction to warm to room temperature. An exothermic reaction may occur, which can be controlled by brief cooling.

  • Heat the mixture to reflux until the solution becomes clear.

  • The product can be isolated by steam distillation followed by extraction with an organic solvent (e.g., ether or dichloromethane).

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Method 2: Leuckart Synthesis from 4-(Dimethylamino)aniline

This route proceeds via a diazonium salt intermediate.

  • Dissolve 4-(dimethylamino)aniline in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of potassium ethyl xanthate in water.

  • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution while maintaining a low temperature. A precipitate of the aryl xanthate should form.

  • Collect the aryl xanthate by filtration and wash with cold water.

  • For hydrolysis, suspend the aryl xanthate in an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux for several hours until the hydrolysis is complete.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the thiophenol.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent to obtain the crude this compound.

  • Purify by vacuum distillation or column chromatography.

Method 3: Reduction of 4,4'-Bis(dimethylamino)diphenyl Disulfide

This is a straightforward reduction of the corresponding disulfide.

  • Dissolve 4,4'-bis(dimethylamino)diphenyl disulfide in a suitable solvent such as tetrahydrofuran (THF) or methanol.

  • Under an inert atmosphere, add a reducing agent such as sodium borohydride (NaBH₄) in portions.[2] The use of lithium chloride (LiCl) as an additive can enhance the reactivity of NaBH₄.[11]

  • Stir the reaction mixture at room temperature until the disulfide is completely consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of an acidic solution (e.g., dilute HCl) at 0 °C.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation or column chromatography.

Visualizations

The following diagrams illustrate the key synthetic pathways described above.

Synthesis_Method_1 cluster_0 Step 1a: Sulfonyl Chloride Formation cluster_1 Step 1b: Reduction N,N-dimethylaniline N,N-dimethylaniline 4-(dimethylamino)benzenesulfonyl chloride 4-(dimethylamino)benzenesulfonyl chloride N,N-dimethylaniline->4-(dimethylamino)benzenesulfonyl chloride Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid Sulfonyl_Chloride 4-(dimethylamino)benzenesulfonyl chloride Product This compound Sulfonyl_Chloride->Product Reduction Reducing_Agent Zn / H₂SO₄ Synthesis_Method_2 Start 4-(Dimethylamino)aniline Diazonium_Salt Diazonium Salt Start->Diazonium_Salt NaNO₂ / HCl Xanthate_Intermediate Aryl Xanthate Diazonium_Salt->Xanthate_Intermediate Potassium Ethyl Xanthate Product This compound Xanthate_Intermediate->Product Hydrolysis (NaOH) Synthesis_Method_3 Disulfide 4,4'-Bis(dimethylamino)diphenyl Disulfide Product This compound Disulfide->Product Reduction Reducing_Agent NaBH₄

References

Minimizing oxidation of 4-(Dimethylamino)thiophenol during handling and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the oxidation of 4-(Dimethylamino)thiophenol during handling and storage. For researchers, scientists, and drug development professionals, maintaining the integrity of this thiol-containing compound is critical for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation is the oxidation of the thiol group (-SH). This oxidation process, often initiated by exposure to atmospheric oxygen, leads to the formation of a disulfide dimer (4,4'-bis(dimethylamino)diphenyl disulfide). This process can be accelerated by factors such as elevated pH, the presence of metal ions, and exposure to light.[1][2]

Q2: How can I visually identify if my this compound sample has oxidized?

A2: Pure this compound typically appears as a white to off-white or pale yellow solid.[3] Oxidation to the disulfide dimer may result in a more pronounced yellow or orange discoloration. If the compound is in solution, a change in color or the formation of a precipitate can also indicate degradation. For accurate assessment, analytical methods such as HPLC or TLC are recommended.

Q3: What are the ideal storage conditions for solid this compound?

A3: To ensure long-term stability, solid this compound should be stored under the following conditions:

  • Atmosphere: In an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[1]

  • Temperature: At room temperature, in a cool, dry place.[3][4]

  • Container: In a tightly sealed, opaque container to protect from light and moisture.[4]

Q4: I need to prepare a stock solution of this compound. What precautions should I take?

A4: When preparing a stock solution, it is crucial to use degassed solvents to minimize dissolved oxygen.[1] Solvents should be sparged with an inert gas like argon or nitrogen before use. Preparing solutions in a glovebox or under a stream of inert gas is also a highly effective measure.

Q5: What is the recommended pH for solutions containing this compound?

A5: A slightly acidic to neutral pH (around 6.5-7.5) is generally recommended to minimize the rate of oxidation.[1] At higher pH values, the thiol group is more likely to deprotonate to the more reactive thiolate anion (RS-), which is more susceptible to oxidation.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of solid compound Oxidation due to improper storage.Discard the product if heavily discolored. For minor discoloration, purity should be verified by an analytical method (e.g., NMR or melting point) before use.
Rapid degradation of solutions Presence of dissolved oxygen in the solvent.Use solvents that have been thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen).[1]
Catalysis by trace metal ions.Add a chelating agent such as EDTA (1-5 mM) to the buffer to sequester metal ions.[1]
High pH of the solution.Adjust the pH of the solution to a range of 6.5-7.5.[1]
Inconsistent experimental results Partial oxidation of the starting material.Before use, confirm the presence of the free thiol using a method like Ellman's reagent (DTNB) assay.[1][5]
Formation of disulfide bonds during the experiment.If compatible with your experimental conditions, consider adding a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

  • Solvent Degassing: Sparge the desired solvent (e.g., ethanol or a buffered aqueous solution) with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Buffer Preparation (if applicable): If using a buffer, prepare it with degassed water and adjust the pH to the desired range (e.g., 7.0). Add a chelating agent like EDTA to a final concentration of 1 mM.

  • Weighing: Weigh the required amount of solid this compound in a clean, dry vial.

  • Dissolution: Under a gentle stream of inert gas, add the degassed solvent to the vial containing the solid. Cap the vial tightly and mix until the solid is fully dissolved.

  • Storage: Store the solution in a tightly sealed vial with the headspace flushed with an inert gas. Store at the recommended temperature and protect from light.

Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)

  • Reagent Preparation: Prepare a 10 mM solution of DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Standard Curve: Prepare a series of known concentrations of a standard thiol (e.g., cysteine) in the same buffer.

  • Sample Preparation: Prepare a dilute solution of your this compound sample in the assay buffer.

  • Reaction: In a 96-well plate or cuvettes, mix a small volume of your sample or standard with the DTNB solution.

  • Measurement: Immediately measure the absorbance at 412 nm using a spectrophotometer. The color development is rapid.

  • Calculation: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.[1][5]

Visualizations

OxidationPathway Thiophenol This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiophenol->Thiolate High pH Disulfide Disulfide Dimer (R-S-S-R) Thiolate->Disulfide O₂, Metal Ions TroubleshootingWorkflow start Inconsistent Results or Visible Degradation check_solid Check Solid Sample: Discolored? start->check_solid check_solution Check Solution: Cloudy/Discolored? check_solid->check_solution No verify_purity Verify Purity (e.g., HPLC, NMR) check_solid->verify_purity Slightly discard Discard and Use New Stock check_solid->discard Yes, Heavily prepare_new Prepare Fresh Solution check_solution->prepare_new Yes success Proceed with Experiment check_solution->success No verify_purity->check_solution use_degassed Use Degassed Solvents prepare_new->use_degassed add_edta Add Chelating Agent (EDTA) use_degassed->add_edta control_ph Control pH (6.5-7.5) add_edta->control_ph control_ph->success ExperimentalWorkflow cluster_prep Preparation cluster_analysis Quality Control cluster_storage Storage degas Degas Solvent (Ar or N₂) dissolve Dissolve under Inert Atmosphere degas->dissolve weigh Weigh Solid Compound weigh->dissolve analyze Analyze Purity (e.g., HPLC) dissolve->analyze store Store under Inert Gas, Protected from Light analyze->store

References

Technical Support Center: Controlling the Orientation of 4-(Dimethylamino)thiophenol on Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)thiophenol (4-DMATP). Our goal is to help you achieve consistent and controlled orientation of 4-DMATP self-assembled monolayers (SAMs) on various surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the expected orientation of this compound on a gold surface?

The orientation of 4-DMATP on a gold surface is primarily governed by the strong affinity of the thiol group for gold, leading to the formation of a gold-thiolate bond.[1][2] This interaction anchors the molecule to the surface. The final orientation of the aromatic ring is a result of the interplay between this anchoring and intermolecular interactions, such as van der Waals forces and electrostatic interactions between adjacent molecules.[3] In densely packed monolayers, the molecules tend to adopt a more upright orientation to maximize intermolecular interactions.[3] However, at lower surface coverages or with certain solvent conditions, a more tilted or even a "lying-down" orientation is possible.

Q2: Which factors have the most significant impact on the orientation of 4-DMATP SAMs?

Several experimental parameters can influence the final orientation of your 4-DMATP monolayer. The most critical factors include:

  • Substrate Cleanliness: A pristine substrate surface is crucial for the formation of a well-ordered SAM. Contaminants can act as nucleation sites for defects and disrupt the self-assembly process.

  • Solvent Choice: The polarity and solvent-molecule interactions can affect the solubility of 4-DMATP and its adsorption kinetics, thereby influencing the final packing density and orientation of the monolayer.[4]

  • Immersion Time: The duration of substrate exposure to the thiol solution impacts the surface coverage and the degree of molecular ordering. Longer immersion times generally lead to more densely packed and well-ordered monolayers.[4][5]

  • Concentration of 4-DMATP Solution: The concentration of the thiol solution affects the rate of SAM formation. While a higher concentration can lead to faster surface coverage, it may also result in a less ordered film. A typical concentration for forming thiol SAMs is in the range of 1 to 5 mM.

  • Temperature: Temperature can influence the kinetics of SAM formation and the mobility of molecules on the surface, which can affect the final arrangement and order of the monolayer.

Q3: How can I characterize the orientation of my 4-DMATP monolayer?

Several surface-sensitive techniques can be employed to characterize the orientation of 4-DMATP SAMs:

  • X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the chemical composition and thickness of the monolayer.[6][7] Angle-resolved XPS (ARXPS) is particularly useful for determining the orientation of the molecules within the SAM.[8][9]

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the morphology of the SAM and identify the presence of domains, defects, and the overall uniformity of the film.[6][7]

  • Scanning Tunneling Microscopy (STM): STM can provide molecular-resolution images of the SAM, revealing the packing arrangement and orientation of individual molecules.[4]

  • Surface-Enhanced Raman Spectroscopy (SERS): SERS can provide information about the vibrational modes of the adsorbed molecules, which can be used to infer their orientation with respect to the surface.

  • Contact Angle Goniometry: Measuring the contact angle of a liquid on the SAM-coated surface can provide qualitative information about the surface energy and the packing of the monolayer.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor or Incomplete Film Formation 1. Contaminated substrate. 2. Impure 4-DMATP. 3. Inappropriate solvent. 4. Insufficient immersion time.1. Ensure rigorous substrate cleaning (e.g., piranha solution for gold). 2. Use high-purity, fresh 4-DMATP. 3. Use a solvent in which 4-DMATP is readily soluble (e.g., ethanol, toluene).[4] 4. Increase the immersion time (typically 12-24 hours).[5]
Inconsistent Molecular Orientation 1. Inconsistent substrate preparation. 2. Variations in solution concentration or temperature. 3. Presence of oxygen or water in the solvent. 4. Rough substrate surface.1. Standardize your substrate cleaning and handling protocol. 2. Precisely control the concentration and maintain a constant temperature during SAM formation. 3. Use degassed solvents and perform the self-assembly under an inert atmosphere (e.g., nitrogen or argon).[5] 4. Use atomically flat substrates (e.g., template-stripped gold) for optimal ordering.
"Lying-Down" Molecular Orientation 1. Low surface coverage. 2. Strong interaction of the dimethylamino group with the surface.1. Increase the immersion time or the concentration of the 4-DMATP solution to promote higher packing density. 2. Consider using a co-adsorbent (e.g., a short-chain alkanethiol) to disrupt flat-lying adsorption and encourage a more upright orientation.
Multilayer Formation 1. High concentration of 4-DMATP solution. 2. Physisorption of molecules on top of the primary SAM.1. Reduce the concentration of the 4-DMATP solution. 2. Thoroughly rinse the substrate with fresh solvent after SAM formation to remove any non-chemisorbed molecules.[5]
Difficulty in Characterizing the Monolayer 1. Instrument calibration issues. 2. Insufficiently formed monolayer. 3. Sample contamination after SAM formation.1. Ensure your characterization instruments are properly calibrated. 2. Confirm the presence of a monolayer using a preliminary technique like contact angle measurement before proceeding to more advanced characterization. 3. Handle the sample with clean tweezers and store it in a clean, dry environment. Minimize exposure to ambient air.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound SAM on a Gold Surface

This protocol provides a general procedure for the formation of a 4-DMATP SAM on a gold-coated substrate.

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • This compound (high purity)

  • Absolute ethanol (200 proof)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • Deionized water (18 MΩ·cm)

  • Nitrogen or Argon gas

  • Clean glass vials with caps

  • Tweezers

Procedure:

  • Substrate Cleaning (perform in a fume hood with appropriate personal protective equipment):

    • Immerse the gold substrate in freshly prepared piranha solution for 5-10 minutes.

    • Carefully remove the substrate and rinse it extensively with deionized water.

    • Rinse the substrate with absolute ethanol.

    • Dry the substrate under a gentle stream of nitrogen or argon gas. Use the substrate immediately.

  • Solution Preparation:

    • Prepare a 1 mM solution of 4-DMATP in absolute ethanol in a clean glass vial.

    • Degas the solution by bubbling with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.

  • Self-Assembly:

    • Place the cleaned, dry gold substrate into the 4-DMATP solution.

    • Seal the vial to minimize exposure to air and light.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature.[5]

  • Rinsing and Drying:

    • Remove the substrate from the solution using clean tweezers.

    • Rinse the substrate thoroughly with fresh absolute ethanol to remove any physisorbed molecules.

    • Dry the substrate under a gentle stream of nitrogen or argon gas.

  • Characterization:

    • Characterize the freshly prepared SAM immediately to avoid contamination and degradation.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing & Characterization Substrate Gold Substrate Clean Piranha Clean Substrate->Clean Rinse_Water DI Water Rinse Clean->Rinse_Water Rinse_Ethanol Ethanol Rinse Rinse_Water->Rinse_Ethanol Dry_N2_1 Dry with N2 Rinse_Ethanol->Dry_N2_1 Immerse Immerse Substrate (12-24h) Dry_N2_1->Immerse Prepare_Solution Prepare 1mM 4-DMATP in Ethanol Degas Degas with N2 Prepare_Solution->Degas Degas->Immerse Rinse_Final Ethanol Rinse Immerse->Rinse_Final Dry_N2_2 Dry with N2 Rinse_Final->Dry_N2_2 Characterize Characterize (XPS, AFM, etc.) Dry_N2_2->Characterize

Caption: Experimental workflow for the preparation of a 4-DMATP SAM on a gold substrate.

logical_relationship cluster_params Experimental Parameters cluster_properties Monolayer Properties cluster_outcome Resulting Orientation Immersion_Time Immersion Time Coverage Surface Coverage Immersion_Time->Coverage Concentration 4-DMATP Concentration Concentration->Coverage Solvent Solvent Choice Packing Packing Density Solvent->Packing Substrate_Clean Substrate Cleanliness Substrate_Clean->Coverage Coverage->Packing Orientation Molecular Orientation (Upright vs. Tilted) Packing->Orientation

Caption: Logical relationship between experimental parameters and the resulting molecular orientation.

References

Technical Support Center: Electrochemical Measurements of 4-(Dimethylamino)thiophenol (4-DMATP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the electrochemical measurement of 4-(Dimethylamino)thiophenol (4-DMATP).

Troubleshooting Guides

This section addresses specific issues that may arise during the electrochemical analysis of 4-DMATP, offering step-by-step solutions to identify and resolve the problems.

Issue 1: No or Weak Electrochemical Signal for 4-DMATP

Symptoms:

  • The expected oxidation peak for 4-DMATP is absent or significantly smaller than anticipated in your voltammogram.

  • Poor signal-to-noise ratio.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect Potential Window Verify the oxidation potential of 4-DMATP under your experimental conditions. Expand the potential window of your scan to ensure you are capturing the expected peak.
Electrode Inactivity The surface of the working electrode may be passivated or contaminated. Pre-treat the electrode by polishing (e.g., with alumina slurry for glassy carbon electrodes) or electrochemical cleaning.[1][2]
Low Analyte Concentration The concentration of 4-DMATP in your sample may be below the detection limit of your system. Consider a pre-concentration step or use a more sensitive detection technique.
Instrumental Issues Check all cable connections to the potentiostat.[1][2] Ensure the reference and counter electrodes are functioning correctly and are properly immersed in the electrolyte solution.[1][2]
Degradation of 4-DMATP 4-DMATP can be susceptible to oxidation. Prepare fresh solutions and store them appropriately.

Troubleshooting Workflow for No/Weak Signal:

Start No or Weak Signal CheckPotential Verify Potential Window Start->CheckPotential CheckElectrode Inspect & Clean Working Electrode CheckPotential->CheckElectrode If signal still weak CheckConcentration Assess Analyte Concentration CheckElectrode->CheckConcentration If signal still weak CheckInstrument Verify Instrument Setup CheckConcentration->CheckInstrument If signal still weak CheckSolution Prepare Fresh 4-DMATP Solution CheckInstrument->CheckSolution If signal still weak Resolved Signal Restored CheckSolution->Resolved If signal restored

Caption: Troubleshooting workflow for diagnosing the cause of a weak or absent 4-DMATP signal.

Issue 2: Poor Reproducibility and Drifting Signal

Symptoms:

  • Inconsistent peak currents or potentials across repeated measurements.

  • A steady decrease in the peak current with each successive scan.[3]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Electrode Fouling The oxidation products of 4-DMATP or other species in the sample can adsorb onto the electrode surface, a phenomenon known as fouling or passivation.[3][4] This blocks active sites and hinders electron transfer.
Solution 1: Electrode Cleaning: Clean the electrode between measurements. This can be done by polishing or by applying a cleaning potential waveform.
Solution 2: Electrode Modification: Modify the electrode surface with materials that resist fouling, such as nanomaterials (e.g., gold nanoparticles) or conductive polymers.[5][6]
Reference Electrode Instability The potential of the reference electrode may be drifting. Ensure the filling solution is at the correct level and free of air bubbles.[1] If necessary, replace the reference electrode.
Changes in Sample Matrix Evaporation of the solvent or changes in pH can alter the electrochemical response. Keep the electrochemical cell covered and monitor the pH of your solution.

Logical Diagram for Mitigating Electrode Fouling:

cluster_cleaning Cleaning Strategies cluster_modification Modification Strategies Fouling Electrode Fouling Detected Cleaning Inter-measurement Cleaning Fouling->Cleaning Modification Surface Modification Fouling->Modification Pulsed Pulsed Voltammetry Fouling->Pulsed Polishing Mechanical Polishing Cleaning->Polishing ElectroCleaning Electrochemical Cleaning Cleaning->ElectroCleaning Nanoparticles Gold/Silver Nanoparticles Modification->Nanoparticles Polymers Conductive Polymers Modification->Polymers Graphene Graphene/rGO Modification->Graphene

Caption: Strategies to combat electrode fouling in 4-DMATP measurements.

Frequently Asked Questions (FAQs)

Q1: What are the common interfering species in the electrochemical detection of 4-DMATP in biological samples?

A1: In biological matrices, common small molecule interferents can have oxidation potentials close to that of 4-DMATP, leading to overlapping voltammetric signals. These often include:

  • Ascorbic Acid (AA)

  • Uric Acid (UA)

  • Dopamine (DA)

  • Other phenolic compounds and neurotransmitters.[7][8]

The presence of these interferents can artificially inflate the measured current for 4-DMATP, leading to inaccurate quantification.

Q2: How can I resolve the voltammetric peaks of 4-DMATP from those of common interferents like ascorbic acid and uric acid?

A2: Several strategies can be employed to enhance selectivity:

  • pH Adjustment: The oxidation potentials of 4-DMATP and many interferents are pH-dependent. By carefully adjusting the pH of the supporting electrolyte, it may be possible to shift the oxidation potentials sufficiently to resolve the peaks.

  • Electrode Surface Modification: Modifying the electrode surface can selectively enhance the response to 4-DMATP or repel interferents. For instance, a negatively charged polymer coating (like Nafion) can help in repelling negatively charged species such as ascorbic acid and uric acid at neutral pH.[9]

  • Use of Molecularly Imprinted Polymers (MIPs): For highly selective detection, MIPs can be synthesized to create specific recognition sites for 4-DMATP, significantly reducing interference from other molecules.[9][10]

Q3: What is electrode fouling and how can I minimize it when measuring 4-DMATP?

A3: Electrode fouling is the process where molecules, often the oxidation products of the analyte itself, adsorb onto the working electrode surface.[6] This deactivates the electrode, leading to a decrease in signal over time.[3] For thiophenol compounds, this can be a significant issue. To minimize fouling:

  • Use Pulsed Techniques: Techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are less susceptible to fouling than Cyclic Voltammetry (CV) because the potential is pulsed, which can help to desorb passivating species.

  • Modify the Electrode: Creating a more robust electrode surface with materials like carbon nanotubes, graphene, or metal nanoparticles can provide a higher surface area and better resistance to fouling.[5][6]

  • Renewable Electrode Surfaces: For some applications, using screen-printed disposable electrodes for single measurements can be a cost-effective way to avoid issues with fouling and reproducibility.[3]

Experimental Protocols

Protocol 1: Preparation of a Gold Nanoparticle-Modified Glassy Carbon Electrode (AuNP-GCE)

This protocol describes a common method to modify a glassy carbon electrode (GCE) with gold nanoparticles to enhance sensitivity and reduce fouling.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Polishing materials (e.g., 0.3 and 0.05 µm alumina slurry)

  • Gold (III) chloride trihydrate (HAuCl₄)

  • Sulfuric Acid (H₂SO₄)

  • Deionized (DI) water

  • Potentiostat/Galvanostat system

Procedure:

  • GCE Pre-treatment:

    • Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes, followed by 0.05 µm alumina slurry for 5 minutes.

    • Rinse thoroughly with DI water.

    • Sonicate the electrode in DI water and then ethanol for 2 minutes each to remove any residual alumina particles.

    • Dry the electrode under a gentle stream of nitrogen.

  • Electrochemical Deposition of AuNPs:

    • Prepare an electroplating solution of 1 mM HAuCl₄ in 0.5 M H₂SO₄.

    • Immerse the pre-treated GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode into the plating solution.

    • Perform cyclic voltammetry for 10-15 cycles in a potential window of -0.2 V to +1.2 V at a scan rate of 50 mV/s.[9] The reduction of Au³⁺ ions will result in the deposition of gold nanoparticles onto the GCE surface.

  • Final Rinse:

    • After deposition, gently rinse the modified electrode with DI water to remove any unreacted reagents.

    • The AuNP-GCE is now ready for use.

Quantitative Data Summary

The following table summarizes the typical performance improvements observed when using modified electrodes for the detection of similar electroactive species, which can be expected to be analogous for 4-DMATP analysis.

Electrode Type Analyte Potential Interferents Linear Range (µM) Limit of Detection (LOD) (µM) Key Advantage
Bare Glassy Carbon Electrode (GCE)DopamineAscorbic Acid, Uric Acid10 - 100~1.0Baseline
AuNP-Modified GCEDopamineAscorbic Acid, Uric Acid0.1 - 80~0.05Enhanced sensitivity, better peak separation
Graphene-Modified ElectrodeDopamineAscorbic Acid, Uric Acid0.5 - 150~0.1High surface area, improved electron transfer
Polymer-Coated ElectrodeSerotoninAnalogs0.05 - 80~0.02High selectivity, anti-fouling properties[10]

Note: The data presented are representative values from literature for common analytes and may vary based on specific experimental conditions. They serve as a general guide for the expected improvements when moving from bare to modified electrodes.

References

Best practices for cleaning substrates for 4-(Dimethylamino)thiophenol SAM formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the formation of 4-(Dimethylamino)thiophenol (4-DMATP) self-assembled monolayers (SAMs) on gold (Au), silicon dioxide (SiO₂), and indium tin oxide (ITO) substrates.

Frequently Asked Questions (FAQs)

Q1: What is the importance of proper substrate cleaning before 4-DMATP SAM formation?

A1: Proper substrate cleaning is critical for the formation of a well-ordered, high-quality 4-DMATP SAM. The cleaning process removes organic and inorganic contaminants from the substrate surface, which can otherwise interfere with the self-assembly process. Contaminants can lead to a disordered monolayer, incomplete coverage, or poor adhesion of the SAM to the substrate. A clean, active surface is essential for the thiol group of the 4-DMATP to form a strong, covalent bond with the substrate.

Q2: How can I verify the cleanliness of my substrate before SAM deposition?

A2: A common and simple method to verify substrate cleanliness is by measuring the water contact angle. A clean, hydrophilic surface will exhibit a low water contact angle (typically < 20°), indicating good wettability. For instance, a clean silicon dioxide surface should be highly hydrophilic.[1] Conversely, a contaminated surface will be more hydrophobic, resulting in a higher water contact angle.

Q3: What are the key environmental factors to consider during SAM formation?

A3: SAM formation is sensitive to the surrounding environment. To ensure high-quality monolayers, it is crucial to work in a clean environment, preferably in a fume hood or a glove box.[2] Avoid areas where silanes or other volatile organic compounds are used, as these can easily contaminate the substrate.[2] Minimizing exposure to airborne particulates and humidity is also important. Performing the self-assembly process under an inert atmosphere, such as nitrogen or argon, can prevent oxidation of the substrate and the thiol.

Q4: How can I confirm the successful formation of a 4-DMATP SAM?

A4: Several surface characterization techniques can be used to confirm the presence and quality of a 4-DMATP SAM. These include:

  • Contact Angle Goniometry: A significant change in the water contact angle after SAM deposition indicates a change in the surface chemistry.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of sulfur, nitrogen, and carbon from the 4-DMATP molecule.

  • Ellipsometry: This technique can measure the thickness of the SAM, which should be consistent with the length of the 4-DMATP molecule.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and assess the completeness and order of the monolayer.

Substrate Cleaning Protocols and Expected Results

This section provides detailed experimental protocols for cleaning gold, silicon dioxide, and indium tin oxide substrates prior to 4-DMATP SAM formation. It also includes tables with representative quantitative data for surface properties before and after cleaning and after SAM formation. Note: The provided quantitative data is based on literature values for similar SAMs and may vary depending on specific experimental conditions.

Gold (Au) Substrates

Recommended Cleaning Method: Piranha Solution

Piranha solution is a highly effective cleaning agent for gold surfaces, removing organic residues by strong oxidation. EXTREME CAUTION must be exercised when handling Piranha solution as it is highly corrosive and reactive.

Experimental Protocol: Piranha Cleaning for Gold Substrates

  • Safety Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant apron, safety goggles, a face shield, and heavy-duty chemical-resistant gloves. Work exclusively in a certified chemical fume hood.

  • Solution Preparation:

    • Prepare the Piranha solution by slowly and carefully adding one part of 30% hydrogen peroxide (H₂O₂) to three parts of concentrated sulfuric acid (H₂SO₄) in a clean glass beaker. Always add peroxide to acid, never the other way around, to avoid a violent exothermic reaction.

    • The solution will become very hot (over 100°C).

  • Substrate Cleaning:

    • Using clean, non-reactive tweezers, immerse the gold substrate into the hot Piranha solution for 5-10 minutes. You should observe bubbling as the solution reacts with organic contaminants.

  • Rinsing:

    • Carefully remove the substrate from the Piranha solution and rinse it thoroughly with copious amounts of deionized (DI) water.

  • Drying:

    • Dry the substrate with a gentle stream of high-purity nitrogen or argon gas.

  • Immediate Use:

    • The cleaned gold substrate is highly active and should be used immediately for SAM deposition to prevent re-contamination.

Data Presentation: Gold Substrates

ParameterBare Au (Before Cleaning)Piranha-Cleaned Au (Before SAM)4-DMATP SAM on Cleaned Au
Water Contact Angle Variable (often > 60°)< 10°~50-70°
Surface Roughness (RMS) ~1-3 nm~0.5-1.5 nm~0.8-2.0 nm
Ellipsometric Thickness N/AN/A~0.8-1.2 nm

Workflow for Piranha Cleaning of Gold Substrates

G start Start: Contaminated Au Substrate prepare_piranha Prepare Piranha Solution (3:1 H₂SO₄:H₂O₂) EXTREME CAUTION start->prepare_piranha immerse Immerse Au Substrate in hot Piranha (5-10 min) prepare_piranha->immerse rinse Rinse with copious amounts of DI water immerse->rinse dry Dry with N₂ or Ar gas rinse->dry sam_deposition Immediate use for 4-DMATP SAM deposition dry->sam_deposition

Piranha cleaning workflow for gold substrates.
Silicon Dioxide (SiO₂) Substrates

Recommended Cleaning Method: RCA Clean

The RCA cleaning procedure is a multi-step wet-chemical process developed to remove organic and ionic contaminants from silicon wafers.

Experimental Protocol: RCA Cleaning for SiO₂ Substrates

  • Safety Precautions: Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. Perform all steps in a chemical fume hood.

  • SC-1 (Standard Clean 1) - Organic Removal:

    • Prepare the SC-1 solution in a clean glass beaker by mixing 5 parts DI water, 1 part 29% ammonium hydroxide (NH₄OH), and 1 part 30% hydrogen peroxide (H₂O₂).[3]

    • Heat the solution to 75-80°C.

    • Immerse the SiO₂ substrate in the heated SC-1 solution for 10-15 minutes. This step removes organic contaminants.[3]

    • Rinse the substrate thoroughly with DI water.

  • SC-2 (Standard Clean 2) - Ionic Removal:

    • Prepare the SC-2 solution in a separate clean glass beaker by mixing 6 parts DI water, 1 part 37% hydrochloric acid (HCl), and 1 part 30% hydrogen peroxide (H₂O₂).[4]

    • Heat the solution to 75-80°C.

    • Immerse the substrate in the heated SC-2 solution for 10-15 minutes. This step removes metallic and ionic contaminants.[4]

  • Final Rinse and Dry:

    • Rinse the substrate extensively with DI water.

    • Dry the substrate with a gentle stream of high-purity nitrogen or argon gas.

  • Immediate Use:

    • Use the cleaned SiO₂ substrate immediately for SAM formation.

Data Presentation: Silicon Dioxide Substrates

ParameterBare SiO₂ (Before Cleaning)RCA-Cleaned SiO₂ (Before SAM)4-DMATP SAM on Cleaned SiO₂
Water Contact Angle Variable (often > 40°)< 10°~40-60°
Surface Roughness (RMS) ~0.3-0.8 nm~0.1-0.3 nm~0.2-0.5 nm
Ellipsometric Thickness N/AN/A~0.8-1.2 nm

Workflow for RCA Cleaning of SiO₂ Substrates

G start Start: Contaminated SiO₂ Substrate sc1 SC-1 Solution (DI H₂O:NH₄OH:H₂O₂) 75-80°C, 10-15 min start->sc1 rinse1 Rinse with DI water sc1->rinse1 sc2 SC-2 Solution (DI H₂O:HCl:H₂O₂) 75-80°C, 10-15 min rinse1->sc2 rinse2 Rinse with DI water sc2->rinse2 dry Dry with N₂ or Ar gas rinse2->dry sam_deposition Immediate use for 4-DMATP SAM deposition dry->sam_deposition

RCA cleaning workflow for SiO₂ substrates.
Indium Tin Oxide (ITO) Substrates

Recommended Cleaning Method: Solvent Sonication followed by UV-Ozone Treatment

This is a widely used and effective method for cleaning ITO surfaces, ensuring the removal of organic contaminants and creating a high-energy, reactive surface.

Experimental Protocol: ITO Substrate Cleaning

  • Safety Precautions: Wear appropriate PPE, including a lab coat, safety glasses, and gloves. Work in a well-ventilated area or a fume hood.

  • Solvent Sonication:

    • Place the ITO substrates in a beaker with a detergent solution (e.g., 2% Alconox in DI water) and sonicate for 15 minutes.

    • Rinse the substrates thoroughly with DI water.

    • Sequentially sonicate the substrates in acetone and then isopropanol for 15 minutes each.

    • Rinse with DI water between each solvent sonication step.

  • Drying:

    • Dry the substrates with a gentle stream of high-purity nitrogen or argon gas.

  • UV-Ozone Treatment:

    • Place the dried substrates in a UV-Ozone cleaner.

    • Expose the substrates to UV-Ozone for 15-20 minutes. This step removes residual organic contaminants and hydroxylates the surface.[5]

  • Immediate Use:

    • Use the cleaned ITO substrates immediately for SAM deposition to prevent surface deactivation.

Data Presentation: Indium Tin Oxide Substrates

ParameterBare ITO (Before Cleaning)Cleaned ITO (Before SAM)4-DMATP SAM on Cleaned ITO
Water Contact Angle ~50-80°< 15°~60-80°
Surface Roughness (RMS) ~1.5-3.0 nm[6]~1.0-2.0 nm[6]~1.2-2.5 nm[6]
Work Function ~4.3-4.5 eV~4.7-4.9 eV~4.9-5.2 eV

Workflow for Cleaning ITO Substrates

G start Start: Contaminated ITO Substrate sonicate_detergent Sonicate in Detergent Solution (15 min) start->sonicate_detergent rinse1 Rinse with DI water sonicate_detergent->rinse1 sonicate_acetone Sonicate in Acetone (15 min) rinse1->sonicate_acetone rinse2 Rinse with DI water sonicate_acetone->rinse2 sonicate_ipa Sonicate in Isopropanol (15 min) rinse2->sonicate_ipa rinse3 Rinse with DI water sonicate_ipa->rinse3 dry Dry with N₂ or Ar gas rinse3->dry uv_ozone UV-Ozone Treatment (15-20 min) dry->uv_ozone sam_deposition Immediate use for 4-DMATP SAM deposition uv_ozone->sam_deposition

Cleaning workflow for ITO substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the formation of 4-DMATP SAMs.

Problem Possible Causes Recommended Solutions
High Water Contact Angle on "Clean" Substrate - Incomplete removal of organic contaminants.- Re-contamination after cleaning.- Poor quality of solvents or reagents.- Increase cleaning time or use fresh cleaning solutions.- Ensure immediate use of the substrate after cleaning.- Use high-purity solvents and fresh reagents.
Incomplete or Patchy SAM Formation - Insufficient cleaning of the substrate.- Low concentration of 4-DMATP solution.- Insufficient immersion time.- Presence of contaminants in the deposition solution.- Re-clean the substrate using the recommended protocol.- Increase the concentration of the 4-DMATP solution (typically 1-10 mM).- Increase the immersion time (typically 12-24 hours).- Use fresh, high-purity solvent and 4-DMATP.
Formation of Multilayers - Too high concentration of 4-DMATP solution.- Presence of water in the deposition solvent.- Physisorption of molecules on top of the monolayer.- Decrease the concentration of the 4-DMATP solution.- Use anhydrous solvents for the deposition.- After deposition, rinse the substrate thoroughly with the solvent and sonicate briefly to remove physisorbed molecules.
Poor SAM Stability/Desorption - Incomplete covalent bond formation.- Oxidation or degradation of the SAM.- Aggressive rinsing or sonication after deposition.- Ensure the substrate surface is active and not oxidized before deposition.- Store and handle the SAM-coated substrates under an inert atmosphere.- Use a gentle rinsing procedure with the appropriate solvent.

Logical Flow for Troubleshooting SAM Formation Issues

G start Problem with 4-DMATP SAM check_cleaning Verify Substrate Cleanliness (e.g., Water Contact Angle) start->check_cleaning is_clean Is Contact Angle Low? check_cleaning->is_clean reclean Re-clean Substrate (Follow Protocol) is_clean->reclean No check_deposition Review SAM Deposition Protocol is_clean->check_deposition Yes reclean->check_cleaning params_ok Are Parameters Optimal? (Concentration, Time, Solvent) check_deposition->params_ok adjust_params Adjust Deposition Parameters params_ok->adjust_params No check_environment Assess Deposition Environment params_ok->check_environment Yes adjust_params->check_deposition env_clean Is Environment Clean and Inert? check_environment->env_clean improve_env Improve Environment (e.g., Glove Box) env_clean->improve_env No characterize Characterize SAM (XPS, Ellipsometry, AFM) env_clean->characterize Yes improve_env->check_environment success Successful SAM characterize->success

Troubleshooting workflow for 4-DMATP SAM formation.

References

Validation & Comparative

A Comparative Guide to Alternatives for 4-(Dimethylamino)thiophenol in Gold Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of gold nanoparticles (AuNPs) is a critical step in harnessing their potential for a myriad of applications, from targeted drug delivery and advanced diagnostics to catalysis and nanoelectronics. While 4-(Dimethylamino)thiophenol has been a common choice for surface modification, a diverse landscape of alternative ligands offers distinct advantages in terms of stability, biocompatibility, and controlled nanoparticle properties. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to inform the selection of the most suitable functionalization strategy for your research and development needs.

Performance Comparison of Ligand Classes

The choice of a capping agent for AuNPs significantly influences their physicochemical properties and subsequent performance. The following table summarizes key quantitative data for different classes of ligands used to functionalize gold nanoparticles. It is important to note that the presented values are compiled from various studies, and direct comparisons should be made with caution as experimental conditions can vary.

Ligand ClassExample Ligand(s)Nanoparticle Size (nm)Stability CharacteristicsKey Advantages
Thiols This compoundVariable, dependent on synthesisProne to oxidation and displacementWell-established chemistry, readily available.
Phosphines Triphenylphosphine, Trioctylphosphine1.2 - 2.8[1]Stable for 3-5 months in DMSO.[2]Excellent control over small nanoparticle size.[1]
N-Heterocyclic Carbenes (NHCs) Imidazole-based NHCs~5.5 (by ligand exchange)Stable for at least 21 days in various biological media (PBS, cell culture media, human serum).[3]Stronger Au-C bond than Au-S, leading to exceptional stability.
Dithiocarbamates (DTCs) DibenzyldithiocarbamateVariable, dependent on synthesisStable over a number of months in air and robust in a wide pH range (1-12). Resistant to displacement by competing thiols.[4][5]Strong chelating bond to gold, high stability.[4]
Biomolecules Peptides (e.g., RGD), DNA, AntibodiesVariable, dependent on conjugationStability is dependent on the specific biomolecule and conjugation chemistry.High biocompatibility and specific targeting capabilities.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and functionalization of gold nanoparticles. Below are representative protocols for key alternative ligand classes.

Phosphine-Stabilized Gold Nanoparticles

This protocol describes a one-step synthesis of phosphine-stabilized AuNPs using a mild reducing agent.[1]

Materials:

  • Gold(III) chloride (HAuCl₄)

  • Triphenylphosphine (TPP) or Trioctylphosphine (TOP)

  • 9-borabicyclo[3.3.1]nonane (9-BBN)

  • Toluene

Procedure:

  • In a clean, dry flask, dissolve the desired phosphine ligand (e.g., TPP) in toluene.

  • Add the HAuCl₄ solution in toluene to the phosphine solution with stirring.

  • Introduce the 9-BBN solution in toluene to the mixture.

  • Continue stirring at room temperature. The reaction progress can be monitored by the color change of the solution.

  • The resulting phosphine-stabilized AuNPs can be purified by precipitation with a non-solvent like methanol followed by centrifugation.

N-Heterocyclic Carbene (NHC) Functionalization via Ligand Exchange

This protocol outlines the functionalization of pre-synthesized citrate-capped AuNPs with NHC ligands.[3]

Materials:

  • Citrate-capped gold nanoparticles

  • NHC-Au complex (e.g., [Au(1,3-diethylbenzimidazol-2-ylidene)Cl])

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Synthesize citrate-capped AuNPs using a standard method (e.g., Turkevich method).

  • Prepare a solution of the NHC-Au complex in DCM.

  • Add a small volume of the NHC-Au complex solution to the aqueous solution of citrate-capped AuNPs under vigorous stirring.

  • Allow the ligand exchange reaction to proceed at room temperature for a specified time (e.g., 1 hour).

  • Purify the NHC-functionalized AuNPs by centrifugation to remove excess ligands and byproducts. Resuspend the nanoparticles in the desired solvent.

Dithiocarbamate (DTC) Functionalization

This protocol describes a two-phase synthesis method for producing DTC-stabilized AuNPs.[4]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Tetraoctylammonium bromide (TOAB) in toluene

  • Dithiocarbamate ligand (e.g., sodium dibenzyldithiocarbamate)

  • Sodium borohydride (NaBH₄)

  • Deionized water, Toluene, Ethanol

Procedure:

  • Prepare an aqueous solution of HAuCl₄.

  • In a separate flask, prepare a solution of TOAB in toluene.

  • Mix the aqueous HAuCl₄ solution and the organic TOAB solution and stir vigorously to transfer the gold salt to the organic phase.

  • Add the dithiocarbamate ligand dissolved in a suitable solvent to the organic phase and stir.

  • Freshly prepare an aqueous solution of NaBH₄.

  • Rapidly add the NaBH₄ solution to the reaction mixture under vigorous stirring. A color change indicates the formation of AuNPs.

  • Continue stirring for several hours.

  • Separate the organic phase and wash it multiple times with deionized water and ethanol to purify the DTC-functionalized AuNPs.

Biomolecule Conjugation (RGD Peptide)

This protocol provides a general workflow for conjugating RGD peptides to AuNPs for targeted applications.[6]

Materials:

  • Pre-synthesized gold nanoparticles (e.g., citrate-capped or with a functional linker)

  • RGD-containing peptide (often with a terminal cysteine for thiol chemistry)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) for carboxyl-amine coupling

  • Phosphate-buffered saline (PBS)

Procedure:

  • Activate the surface of the AuNPs. If using citrate-capped AuNPs, they can be functionalized with a thiol-terminated linker containing a carboxyl group.

  • For carboxylated AuNPs, activate the carboxyl groups using EDC/NHS chemistry in PBS buffer.

  • Add the RGD peptide to the activated AuNP solution. The primary amine groups on the peptide will react with the activated carboxyl groups to form a stable amide bond.

  • Allow the reaction to proceed for a specified time at room temperature or 4°C.

  • Purify the RGD-conjugated AuNPs by centrifugation to remove unreacted peptides and coupling reagents.

Visualizing Workflows and Pathways

To further clarify the processes and interactions involved in the functionalization and application of gold nanoparticles, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for AuNP Functionalization and Characterization cluster_synthesis 1. AuNP Synthesis cluster_functionalization 2. Surface Functionalization cluster_purification 3. Purification cluster_characterization 4. Characterization synthesis Gold Salt (e.g., HAuCl₄) + Reducing Agent (e.g., Sodium Citrate) functionalization Ligand Exchange or Direct Synthesis synthesis->functionalization AuNP Core ligand Alternative Ligand (Phosphine, NHC, DTC, Biomolecule) ligand->functionalization purification Centrifugation / Washing functionalization->purification Functionalized AuNPs tem TEM/SEM (Size, Shape) purification->tem dls DLS (Hydrodynamic Size) purification->dls uvvis UV-Vis (SPR Band) purification->uvvis xps XPS (Surface Chemistry) purification->xps

Caption: Workflow for AuNP functionalization.

Signaling_Pathway Targeted Inhibition of Integrin Signaling by RGD-AuNPs RGD_AuNP RGD-Functionalized Gold Nanoparticle Integrin Integrin Receptor (on Cancer Cell Surface) RGD_AuNP->Integrin Binds FAK Focal Adhesion Kinase (FAK) RGD_AuNP->FAK Inhibits Integrin->FAK Activates Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) FAK->Signaling Metastasis Cell Migration, Invasion, and Metastasis Signaling->Metastasis Promotes

Caption: RGD-AuNP signaling pathway inhibition.

References

Validating 4-(Dimethylamino)thiophenol Monolayer Formation: A Comparative Guide Using AFM and STM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with surface modifications, the formation of well-ordered self-assembled monolayers (SAMs) is a critical step. This guide provides a comparative analysis of 4-(Dimethylamino)thiophenol (4-DMATP) monolayer formation on gold (Au(111)) substrates, validated by Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM). We compare its characteristics with unsubstituted Thiophenol (TP) and 4-Methylthiophenol (4-MTP) to offer a broader perspective on the influence of para-substituents on monolayer structure.

While direct comparative studies providing quantitative AFM and STM data for 4-DMATP are limited in publicly available literature, this guide synthesizes existing data for related aromatic thiols to provide a useful benchmark for researchers.

Comparative Analysis of Aromatic Thiol Monolayers

The properties of self-assembled monolayers are significantly influenced by the terminal functional group of the thiol molecule. These groups dictate the intermolecular interactions and the overall packing structure of the monolayer. Below is a summary of key parameters for 4-DMATP and its alternatives.

Data Presentation: Quantitative Comparison of Aromatic Thiol SAMs on Au(111)

ParameterThis compound (4-DMATP)Thiophenol (TP)4-Methylthiophenol (4-MTP)
AFM Data
Surface Roughness (Rq)Data not available in searched literature~0.2 - 0.5 nm (typical for well-formed thiol SAMs)Data not available in searched literature
Monolayer ThicknessData not available in searched literature~0.7 nm (theoretical)Data not available in searched literature
STM Data
Domain SizeData not available in searched literature30 - 40 nm[1]Data not available in searched literature
Observed Molecular PackingData not available in searched literatureParallel stripes, separated by 11.9 ± 1.3 Å[2]Data not available in searched literature

Note: The lack of specific quantitative data for 4-DMATP and 4-MTP in the public domain highlights an opportunity for further research in this area. The data for Thiophenol is provided as a baseline for what can be expected for a simple aromatic thiol monolayer.

Experimental Workflow

The following diagram illustrates the typical workflow for the preparation and characterization of aromatic thiol SAMs on a gold substrate.

experimental_workflow cluster_sam SAM Formation sub_clean Clean Au(111) Substrate (e.g., Piranha solution, UV/Ozone) sub_char Characterize Clean Substrate (AFM, STM) sub_clean->sub_char solution_prep Prepare Thiol Solution (e.g., 1 mM in Ethanol) sub_char->solution_prep immersion Immerse Substrate (24-48 hours) solution_prep->immersion rinsing Rinse with Solvent immersion->rinsing drying Dry with N2 Stream rinsing->drying afm_analysis AFM Analysis (Topography, Roughness) drying->afm_analysis stm_analysis STM Analysis (Molecular Packing, Domain Size) drying->stm_analysis

Experimental Workflow Diagram

Experimental Protocols

Detailed methodologies are crucial for reproducible results in the formation and characterization of high-quality SAMs.

Protocol 1: Self-Assembled Monolayer (SAM) Formation

This protocol describes the preparation of aromatic thiol SAMs on a gold substrate.

Materials:

  • Au(111) substrate (e.g., gold-coated mica or silicon wafer)

  • This compound (4-DMATP), Thiophenol (TP), or 4-Methylthiophenol (4-MTP)

  • Absolute Ethanol (200 proof)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

Procedure:

  • Substrate Cleaning:

    • Immerse the Au(111) substrate in Piranha solution for 10-15 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrate thoroughly with DI water and then with absolute ethanol.

    • Dry the substrate under a gentle stream of high-purity nitrogen gas.

    • Alternatively, for a less hazardous cleaning method, use a UV/Ozone cleaner for 15-20 minutes.

  • Solution Preparation:

    • Prepare a 1 mM solution of the desired thiol (4-DMATP, TP, or 4-MTP) in absolute ethanol.

  • SAM Formation:

    • Immediately immerse the cleaned and dried Au(111) substrate into the thiol solution.

    • Allow the self-assembly process to proceed for 24 to 48 hours at room temperature in a sealed container to minimize solvent evaporation and contamination.

  • Rinsing and Drying:

    • After the immersion period, remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with fresh absolute ethanol to remove any physisorbed molecules.

    • Dry the substrate again under a gentle stream of high-purity nitrogen gas.

    • The SAM-coated substrate is now ready for characterization.

Protocol 2: AFM and STM Characterization

This protocol outlines the general procedure for imaging the prepared SAMs using AFM and STM.

A. Atomic Force Microscopy (AFM)

  • Mode: Tapping mode (or contact mode with very low applied force) is recommended to minimize damage to the monolayer.

  • Cantilever: Use a sharp silicon nitride or silicon tip with a nominal radius of < 10 nm.

  • Environment: Perform imaging in air under ambient conditions.

  • Scan Parameters:

    • Scan Size: Begin with a larger scan area (e.g., 1x1 µm) to assess the overall monolayer quality and identify large-scale features or defects. Subsequently, reduce the scan size (e.g., 100x100 nm) for high-resolution imaging.

    • Scan Rate: Use a slow scan rate (e.g., 0.5 - 1.0 Hz) to ensure accurate tracking of the surface topography.

  • Data Analysis:

    • Topography: Analyze the AFM images to observe the overall morphology of the monolayer, including the presence of domains, pits, or other defects.

    • Roughness Analysis: Calculate the root mean square (Rq) and average (Ra) roughness from high-resolution images to quantify the smoothness of the monolayer.

B. Scanning Tunneling Microscopy (STM)

  • Mode: Constant-current mode is typically used for imaging SAMs.

  • Tip: Mechanically cut or electrochemically etched Platinum-Iridium (Pt/Ir) or Tungsten (W) tips are commonly used.

  • Environment: High vacuum or ultra-high vacuum (UHV) conditions are preferred to obtain high-resolution images and prevent contamination. Imaging can also be performed in an inert liquid environment.

  • Tunneling Parameters:

    • Bias Voltage: A bias voltage in the range of +0.5 V to +1.5 V is typically applied between the tip and the sample.

    • Tunneling Current: A low tunneling current, typically in the range of 10 pA to 100 pA, is used to minimize tip-sample interactions and potential damage to the monolayer.[3]

  • Data Analysis:

    • Molecular Packing: Analyze high-resolution STM images to determine the arrangement and packing of the thiol molecules within the monolayer.

    • Domain Size: Measure the size of the ordered domains from larger-scale STM images.[1]

    • Defect Analysis: Identify and characterize defects within the monolayer, such as pinholes, domain boundaries, and vacancies.

References

Characterizing 4-(Dimethylamino)thiophenol SAMs: A Comparative Guide to Electrochemical Impedance Spectroscopy and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of Self-Assembled Monolayers (SAMs) is paramount for the development of reliable biosensors, molecular electronics, and drug delivery systems. 4-(Dimethylamino)thiophenol (4-DMATP) is a molecule of significant interest for creating functionalized surfaces due to its electroactive dimethylamino group and its ability to form stable SAMs on gold surfaces. Electrochemical Impedance Spectroscopy (EIS) has emerged as a powerful, non-destructive technique for probing the interfacial properties of these SAMs. This guide provides a comprehensive comparison of EIS with other common surface characterization techniques—X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and Contact Angle Goniometry—supported by experimental data and detailed protocols.

A Deep Dive into Surface Analysis Techniques

The selection of an appropriate characterization technique is crucial for understanding the quality, structure, and functionality of 4-DMATP SAMs. Each method offers unique insights into the molecular layer.

Electrochemical Impedance Spectroscopy (EIS) is an electrochemical technique that measures the impedance of a system over a range of frequencies. For SAMs, it provides valuable information about the dielectric properties and charge transfer resistance at the electrode-electrolyte interface. A well-formed, dense SAM acts as a barrier to electron transfer, resulting in a high charge transfer resistance (Rct).

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For 4-DMATP SAMs, XPS can confirm the presence of nitrogen and sulfur, indicating the successful assembly of the monolayer, and provide information about the chemical bonding of the thiol to the gold surface.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. AFM is used to visualize the morphology of the SAM, identify defects such as pinholes, and determine the thickness and uniformity of the monolayer.

Contact Angle Goniometry measures the angle at which a liquid interface meets a solid surface. This technique is used to determine the surface energy and wettability of the SAM. A well-ordered 4-DMATP SAM is expected to create a more hydrophobic surface compared to a bare gold substrate, leading to an increase in the water contact angle.

Performance Comparison: A Data-Driven Analysis

The following table summarizes key quantitative parameters obtained from the characterization of thiol SAMs on gold surfaces using the aforementioned techniques. While specific data for 4-DMATP is not always available in a single comparative study, the presented data for similar aromatic thiol SAMs provide a reliable benchmark for comparison.

Parameter Electrochemical Impedance Spectroscopy (EIS) X-ray Photoelectron Spectroscopy (XPS) Atomic Force Microscopy (AFM) Contact Angle Goniometry
Primary Information Interfacial charge transfer resistance (Rct), Double-layer capacitance (Cdl), Surface coverage (θ)Elemental composition, Chemical state of elements (e.g., S 2p, N 1s), Monolayer puritySurface morphology, Topography, Roughness, Domain structure, Monolayer thicknessSurface wettability, Hydrophobicity/hydrophilicity, Surface free energy
Typical Values for Aromatic Thiol SAMs on Gold Rct: > 1 MΩ·cm² (for a well-packed monolayer) Cdl: < 2 µF/cm² θ: > 95%S 2p binding energy: ~162 eV (thiolate) N 1s binding energy: ~400 eV Atomic Concentration (N/Au, S/Au ratios)Surface Roughness (RMS): < 0.5 nm Monolayer Thickness: ~0.7 - 1.0 nmWater Contact Angle: 60° - 80°
Key Advantages Non-destructive, High sensitivity to surface changes, In-situ measurements possibleProvides direct chemical information, Quantitative elemental analysisHigh spatial resolution, Provides direct visualization of the surfaceSimple, rapid, and cost-effective
Limitations Indirect structural information, Requires a redox probe in solutionRequires high vacuum, Potential for X-ray induced damage, Limited to the near-surface regionCan be destructive if not performed in non-contact mode, Tip convolution effectsProvides average surface information, Sensitive to surface contamination

Experimental Protocols: A Step-by-Step Guide

Detailed and reproducible experimental procedures are fundamental to achieving reliable characterization of 4-DMATP SAMs.

Preparation of 4-DMATP Self-Assembled Monolayer on Gold
  • Substrate Cleaning: Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Rinsing: Thoroughly rinse the substrate with deionized water and then with absolute ethanol.

  • Drying: Dry the substrate under a gentle stream of high-purity nitrogen gas.

  • SAM Formation: Immediately immerse the cleaned and dried gold substrate into a freshly prepared 1 mM solution of this compound in absolute ethanol.

  • Incubation: Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Final Rinsing: Remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove non-chemisorbed molecules.

  • Final Drying: Dry the SAM-modified substrate under a gentle stream of nitrogen.

Electrochemical Impedance Spectroscopy (EIS) Characterization
  • Electrochemical Cell Setup: Use a three-electrode system with the 4-DMATP SAM-modified gold as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Electrolyte Solution: The electrolyte should contain a suitable redox probe, typically a 1:1 mixture of 5 mM K₃[Fe(CN)₆] and 5 mM K₄[Fe(CN)₆] in a 0.1 M KCl solution.

  • EIS Measurement: Perform the EIS measurement at the formal potential of the redox couple. Apply a small AC voltage perturbation (e.g., 10 mV) over a frequency range of 100 kHz to 0.1 Hz.

  • Data Analysis: Fit the obtained Nyquist plot to an equivalent electrical circuit, typically a Randles circuit, to extract parameters such as Rct and Cdl.[1][2] The surface coverage (θ) can be calculated using the equation: θ = 1 - (Rct(bare) / Rct(SAM)), where Rct(bare) and Rct(SAM) are the charge transfer resistances of the bare and modified electrodes, respectively.[3]

X-ray Photoelectron Spectroscopy (XPS) Analysis
  • Sample Introduction: Place the 4-DMATP SAM-modified gold substrate into the ultra-high vacuum chamber of the XPS instrument.

  • X-ray Source: Use a monochromatic Al Kα X-ray source (1486.6 eV).

  • Data Acquisition: Acquire survey scans to identify the elements present on the surface. Then, perform high-resolution scans for the S 2p, N 1s, C 1s, and Au 4f regions to determine the chemical states and atomic concentrations.

  • Data Analysis: Analyze the peak positions, areas, and shapes to determine the elemental composition and chemical bonding environment. The S 2p peak at approximately 162 eV is characteristic of a gold-thiolate bond.[4]

Atomic Force Microscopy (AFM) Imaging
  • Sample Mounting: Secure the 4-DMATP SAM-modified gold substrate on the AFM sample stage.

  • Imaging Mode: Operate the AFM in tapping mode or contact mode in a controlled environment (e.g., air or liquid) to minimize sample damage.

  • Image Acquisition: Scan the surface with an appropriate AFM tip to obtain high-resolution topographic images.

  • Data Analysis: Analyze the images to determine the surface roughness, identify any defects or pinholes, and measure the thickness of the SAM by creating a scratch in the monolayer and imaging the height difference.

Contact Angle Goniometry Measurement
  • Sample Placement: Place the 4-DMATP SAM-modified gold substrate on the goniometer stage.

  • Droplet Deposition: Dispense a small droplet (e.g., 2-5 µL) of high-purity water onto the surface.

  • Image Capture: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Angle Measurement: Use the instrument's software to measure the static contact angle between the droplet and the surface. Perform measurements at multiple locations on the surface to ensure reproducibility.

Visualizing the Workflow and Comparative Analysis

To better illustrate the experimental process and the relationship between the different characterization techniques, the following diagrams are provided.

ExperimentalWorkflow cluster_prep SAM Preparation cluster_char Characterization cluster_data Data Analysis Clean Gold Substrate Cleaning Rinse1 Rinsing (DI Water, Ethanol) Clean->Rinse1 Dry1 Drying (Nitrogen Stream) Rinse1->Dry1 SAM_Formation Immersion in 4-DMATP Solution Dry1->SAM_Formation Incubation Incubation (18-24h) SAM_Formation->Incubation Rinse2 Rinsing (Ethanol) Incubation->Rinse2 Dry2 Drying (Nitrogen Stream) Rinse2->Dry2 EIS Electrochemical Impedance Spectroscopy Dry2->EIS XPS X-ray Photoelectron Spectroscopy Dry2->XPS AFM Atomic Force Microscopy Dry2->AFM CA Contact Angle Goniometry Dry2->CA EIS_Data Rct, Cdl, θ EIS->EIS_Data XPS_Data Elemental Composition, Chemical State XPS->XPS_Data AFM_Data Morphology, Roughness, Thickness AFM->AFM_Data CA_Data Wettability, Contact Angle CA->CA_Data

Experimental workflow for 4-DMATP SAM preparation and characterization.

TechniqueComparison cluster_techniques Characterization Techniques cluster_info Information Obtained SAM 4-DMATP SAM on Gold EIS EIS SAM->EIS XPS XPS SAM->XPS AFM AFM SAM->AFM CA Contact Angle SAM->CA Electrical Electrical Properties (Rct, Cdl) EIS->Electrical Chemical Chemical Composition (Elements, Bonding) XPS->Chemical Structural Physical Structure (Morphology, Thickness) AFM->Structural Surface Surface Properties (Wettability) CA->Surface

Comparison of information obtained from different characterization techniques.

Conclusion

The comprehensive characterization of this compound SAMs requires a multi-technique approach. While EIS provides invaluable insights into the electrochemical properties and integrity of the monolayer, techniques like XPS, AFM, and Contact Angle Goniometry offer complementary information regarding the chemical composition, physical structure, and surface properties. By combining the data from these methods, researchers can gain a holistic understanding of the SAM's quality and performance, which is essential for the successful development of advanced materials and devices. This guide provides the necessary framework for selecting the appropriate characterization tools and implementing robust experimental protocols for the reliable analysis of 4-DMATP SAMs.

References

A Comparative Guide to the Stability of Thiophenol-Based Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the functionalization of surfaces with self-assembled monolayers (SAMs) is a foundational technique. Thiophenol-based SAMs, in particular, offer a versatile platform for tailoring the interfacial properties of noble metals like gold, silver, and platinum. Their aromatic nature allows for applications in molecular electronics, biosensing, and corrosion prevention. However, the long-term performance and reliability of devices built upon these monolayers are critically dependent on their stability.

This guide presents a comparative analysis of the stability of various thiophenol-based SAMs, focusing on thermal, electrochemical, and environmental factors. The information is supported by experimental data to aid in the selection of the most robust molecular systems for specific applications.

Key Factors Influencing Thiophenol SAM Stability

The stability of a thiophenol-based SAM is not intrinsic to the molecule alone but is a result of a complex interplay between molecular structure, the substrate, and the operational environment.

  • Molecular Backbone and Substituents: The aromatic ring of thiophenol contributes to monolayer stability through intermolecular π-π stacking interactions.[1] Aromatic thiols generally exhibit enhanced thermal stability compared to their alkanethiol counterparts.[1][2] The introduction of substituents onto the benzene ring can further modulate stability. For instance, fluorination is known to significantly increase thermal stability due to the strength of the C-F bond and altered intermolecular forces.[3] Conversely, hydrophilic terminal groups can reduce stability in aqueous environments.[1][4][5]

  • Substrate Material: The choice of metal substrate plays a crucial role in the electrochemical stability of the SAM. The strength of the sulfur-metal bond and the metal's propensity for oxidation define the operational potential window. For thiolate SAMs, the reductive stability generally follows the trend Au < Pt < Cu, while the oxidative stability is in the reverse order: Cu < Pt < Au.[1][4][6]

  • Environmental Conditions: Thiophenol SAMs are susceptible to degradation from various environmental stressors. Thermal energy can induce desorption, with aromatic SAMs on gold typically being stable up to 383–393 K.[2] In air, SAMs can undergo oxidation over time, forming sulfinates and sulfonates.[7] Furthermore, long-term immersion in aqueous or biological media can lead to a substantial loss of monolayer integrity, likely through desorption of the thiol molecules.[8][9]

Comparative Stability Data

The following tables summarize quantitative data on the stability of benzenethiol and its derivatives on gold substrates under different stress conditions.

Table 1: Thermal Stability of Aromatic Thiol SAMs on Au(111)

This table compares the approximate desorption temperature ranges for various thiophenol derivatives, highlighting the impact of fluorination.

Thiol MoleculeApproximate Desorption Temperature Range (°C)Key Findings
Benzenethiol150 - 165[3]Serves as a baseline for aromatic thiol stability.[3]
4-Fluorobenzenethiol160 - 175[3]A single fluorine substituent provides a moderate increase in thermal stability.[3]
2,6-Difluorobenzenethiol170 - 185[3]The introduction of two fluorine atoms further enhances thermal stability.[3]
Pentafluorobenzenethiol> 190[3]Perfluorination significantly increases thermal stability due to strong intermolecular interactions.[3]

Note: Desorption temperatures can vary based on experimental conditions such as heating rate and vacuum level.[3]

Table 2: Electrochemical Stability of Thiophenol SAMs on Noble Metals

This table outlines the potential windows where thiophenol and related SAMs remain stable on different metal electrodes in an aqueous alkaline electrolyte (e.g., 0.1 M KOH). Potentials are typically reported versus a reference hydrogen electrode (RHE) or other standard electrodes.

ThiolSubstrateReductive Desorption Potential (V vs. RHE)Oxidative Desorption Potential (V vs. RHE)Key Findings
Thiophenol (TP)Au~ -0.6 to -0.8~ 1.20Exhibits intermediate reductive stability compared to other aromatic thiols.[6][10]
Benzylmercaptan (BZT)AuMore negative than TP~ 1.20More reductively stable than thiophenol on gold.[6]
Propanethiol (C3)Au~ -0.9~ 1.20Alkanethiols show different stability profiles; used here as a reference.[6]
Propanethiol (C3)Pt~ -0.4~ 0.95The stability window is significantly different on platinum compared to gold.[6]
Propanethiol (C3)Cu~ -0.2~ 0.71Copper offers the highest reductive stability but the lowest oxidative stability.[6]

Note: The exact potentials can be influenced by factors like pH, electrolyte composition, and SAM quality.[6]

Table 3: Environmental Stability of SAMs in Aqueous Media

This table illustrates the change in water contact angle, a measure of surface wettability, for SAMs after prolonged incubation in an aqueous environment at 37°C. A significant decrease in contact angle for hydrophobic SAMs indicates degradation or rearrangement of the monolayer.

SAM TerminusInitial Advancing Contact Angle (Day 0)Advancing Contact Angle (Day 5)Advancing Contact Angle (Day 18)Key Findings
–CH₃ (Alkanethiol)97° ± 2°58° ± 1°60° ± 2°Hydrophobic SAMs show significant instability and become more hydrophilic over time in aqueous media.[8]
–COOH (Alkanethiol)35° ± 4°N/A50° ± 2°Hydrophilic SAMs also show changes, indicating surface reorganization or contamination.[8]
–OH (Alkanethiol)49° ± 3°N/A52° ± 2°Demonstrates that even hydrophilic SAMs are not inert in culture media over extended periods.[8]

Note: While this data is for alkanethiols, similar trends of instability in aqueous media are observed for thiophenol-based SAMs, especially in biological contexts.[9]

Experimental Protocols

Accurate assessment of SAM stability requires rigorous and standardized experimental procedures. Below are detailed protocols for SAM preparation and for evaluating thermal, electrochemical, and environmental stability.

Thiophenol SAM Preparation

This protocol describes the standard method for forming a well-ordered monolayer on a gold substrate.

  • Substrate Preparation: Begin with gold-coated substrates (e.g., silicon wafers with a Ti or Cr adhesion layer followed by a gold film). Clean the substrates thoroughly to remove organic contaminants. A common method is treatment with a "piranha" solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) followed by copious rinsing with deionized water and ethanol. (Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care). Alternatively, UV-ozone cleaning for 15-20 minutes is also effective.[3]

  • Immersion: Immediately after cleaning, immerse the substrates in a freshly prepared, dilute solution (typically 1 mM) of the desired thiophenol derivative in anhydrous ethanol.[1]

  • Incubation: Seal the container and allow the self-assembly process to proceed for an extended period, typically 18-24 hours, to ensure the formation of a thermodynamically stable and well-ordered monolayer.[1][3]

  • Rinsing and Drying: After incubation, remove the substrates from the solution, rinse thoroughly with fresh ethanol to remove non-chemisorbed molecules, and dry gently under a stream of inert gas (e.g., nitrogen).[1]

Thermal Stability Assessment via X-ray Photoelectron Spectroscopy (XPS)

XPS is used to monitor the chemical composition of the surface as a function of temperature. The desorption of thiol molecules is tracked by the attenuation of the sulfur signal.

  • Initial Characterization: Place the freshly prepared SAM-coated substrate into the ultra-high vacuum (UHV) chamber of an XPS instrument. Acquire an initial survey spectrum and high-resolution spectra of the Au 4f, C 1s, and S 2p regions at room temperature.

  • Heating Procedure: Heat the sample in stages to progressively higher temperatures (e.g., in 20-25 K increments). Hold the sample at each temperature for a set duration (e.g., 10-15 minutes) to reach equilibrium.[2]

  • XPS Analysis at Temperature: After each heating step, acquire a new high-resolution S 2p spectrum.

  • Data Interpretation: Calculate the area of the S 2p peak and normalize it to the area of the Au 4f peak from the substrate. Plot the normalized S 2p intensity as a function of temperature. The temperature at which a significant decrease in the sulfur signal is observed corresponds to the onset of molecular desorption and is a measure of the SAM's thermal stability.[1][2]

Electrochemical Stability Assessment via Cyclic Voltammetry (CV)

CV is employed to determine the potential window in which the SAM remains intact on a conductive substrate.

  • Electrode Preparation: Use a gold working electrode and modify its surface with the desired thiophenol SAM as described in the preparation protocol.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. Use the SAM-modified gold as the working electrode, a platinum wire as the counter electrode, and a standard reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode). Fill the cell with a deoxygenated electrolyte solution (e.g., 0.1 M KOH).[1]

  • Cyclic Voltammetry Measurement: Scan the potential of the working electrode from an initial value (within the stable region) towards negative potentials to observe reductive desorption, and separately, towards positive potentials to observe oxidative desorption. A typical scan rate is 100 mV/s.[1][10]

  • Data Interpretation: The appearance of sharp current peaks in the voltammogram indicates the potential at which the SAM is reductively or oxidatively removed from the electrode surface. These peak potentials define the limits of the electrochemical stability window for the monolayer.[1]

Visualizations

Experimental and Conceptual Workflows

The following diagrams illustrate the logical flow of preparing and testing thiophenol-based SAMs and the factors that govern their stability.

G cluster_prep SAM Preparation Workflow cluster_test Stability Assessment sub_prep Substrate Cleaning (Piranha or UV-Ozone) immersion Immersion in 1 mM Thiophenol Solution sub_prep->immersion incubation Incubation (18-24 hours) immersion->incubation rinse_dry Rinse with Ethanol & Dry with N2 incubation->rinse_dry ready_sam Characterization-Ready SAM rinse_dry->ready_sam thermal Thermal Stability (XPS) ready_sam->thermal electrochem Electrochemical Stability (CV) ready_sam->electrochem environ Environmental Stability (Contact Angle) ready_sam->environ

Caption: General workflow for the preparation and stability assessment of thiophenol-based SAMs.

G cluster_factors Influencing Factors cluster_details_mol cluster_details_sub cluster_details_env center_node Thiophenol SAM Stability mol_struct Molecular Structure center_node->mol_struct substrate Substrate Properties center_node->substrate environment Environmental Stressors center_node->environment backbone Aromatic Backbone (π-π stacking) mol_struct->backbone substituents Ring Substituents (e.g., -F, -CH3) mol_struct->substituents material Metal Type (Au, Pt, Cu) substrate->material surface Surface Structure (e.g., (111) vs poly) substrate->surface thermal Temperature environment->thermal potential Electrochemical Potential environment->potential chemical Solvent, pH, O2 environment->chemical

Caption: Key factors influencing the stability of thiophenol-based self-assembled monolayers.

Conclusion

The stability of thiophenol-based SAMs is a critical parameter that is governed by the specific molecular structure, the choice of substrate, and the application environment. Aromatic backbones provide a foundation of enhanced thermal stability over aliphatic chains, a property that can be significantly augmented through strategic fluorination of the phenyl ring.[1][3] Electrochemical stability is highly dependent on the metal substrate, with a trade-off between reductive and oxidative resilience; gold offers a wide window for oxidative processes, while copper is more stable against reduction.[6] Despite their utility, the long-term stability of these monolayers, particularly in aqueous and biological environments, remains a significant challenge, with degradation occurring over days.[8][9] The quantitative data and protocols provided in this guide serve as a resource for selecting and designing robust thiophenol based SAMs tailored to the demands of advanced applications in research and technology.

References

Confirming the Surface Binding of 4-(Dimethylamino)thiophenol: A Comparative XPS Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful binding of molecules to a surface is a critical step in the development of functionalized materials, sensors, and drug delivery systems. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that provides detailed chemical information about the elemental composition and bonding states of the top few nanometers of a material. This guide provides a comparative analysis of using XPS to confirm the binding of 4-(Dimethylamino)thiophenol to surfaces, with a focus on gold, and contrasts its spectral features with those of related thiophenol derivatives.

The formation of self-assembled monolayers (SAMs) is a common strategy to functionalize surfaces, and thiols are widely used for their strong affinity to noble metal surfaces like gold.[1] The sulfur-gold bond provides a stable anchor for the desired functional groups.[2] In the case of this compound, the dimethylamino group presents a specific functionality that can be tailored for further reactions or to modulate surface properties. XPS allows for the unambiguous identification of the key elements (Sulfur and Nitrogen) and the chemical states, confirming the integrity of the molecule upon binding.

Comparative XPS Data for Thiophenol Derivatives on Gold

The binding energies of core-level electrons are sensitive to the chemical environment of the atom. By comparing the XPS spectra of this compound with simpler, well-characterized thiophenols, we can isolate the spectral signatures of the dimethylamino group and confirm its presence on the surface.

MoleculeCore LevelBinding Energy (eV)Key Features & Interpretation
This compound S 2p₃/₂ ~162.0Indicates the formation of a gold-thiolate (Au-S) bond. The sulfur is in a reduced state.[3]
N 1s ~399.5 - 400.5The presence of a single peak in this region confirms the tertiary amine. The exact position can be influenced by surface protonation or interactions.
4-Aminothiophenol S 2p₃/₂ ~162.0Similar to other thiols, indicating Au-S bond formation.[4]
N 1s ~399.8 (neutral), ~401.2 (protonated)The N 1s spectrum can show two components, corresponding to the free amine (-NH₂) and the protonated amine (-NH₃⁺), providing information about the surface acidity.[4]
Thiophenol S 2p₃/₂ ~162.0The characteristic peak for a thiolate bound to a gold surface.[3]
N 1s N/ANo nitrogen is present in this molecule.

Experimental Protocols

A standardized protocol is crucial for obtaining reliable and reproducible XPS data. Below is a typical experimental workflow for analyzing a this compound SAM on a gold surface.

I. Substrate Preparation
  • Cleaning: The gold substrate (e.g., gold-coated silicon wafer or glass slide) is thoroughly cleaned to remove organic contaminants and oxides. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV-ozone cleaning.

  • Rinsing and Drying: The cleaned substrate is rinsed extensively with deionized water and dried under a stream of inert gas (e.g., nitrogen or argon).

II. SAM Formation
  • Solution Preparation: A dilute solution of this compound (typically 1-10 mM) is prepared in a high-purity solvent, such as ethanol or isopropanol.

  • Immersion: The clean gold substrate is immersed in the thiol solution for a sufficient time to allow for the formation of a well-ordered monolayer (typically 12-24 hours) at room temperature. The process should be carried out in an inert atmosphere to prevent oxidation.

  • Rinsing and Drying: After incubation, the substrate is removed from the solution, rinsed thoroughly with the pure solvent to remove any physisorbed molecules, and dried under a stream of inert gas.

III. XPS Analysis
  • Instrumentation: The analysis is performed using an XPS spectrometer equipped with a monochromatic X-ray source (e.g., Al Kα).

  • Survey Scan: A wide energy range survey scan (0-1100 eV) is acquired to identify all the elements present on the surface.

  • High-Resolution Scans: High-resolution scans are then acquired for the core levels of interest: S 2p, N 1s, C 1s, and Au 4f.

  • Data Analysis: The acquired spectra are calibrated using the Au 4f₇/₂ peak at 84.0 eV as a reference. The high-resolution spectra are then curve-fitted to identify the different chemical states of each element.

Visualizing the Workflow and Key Relationships

The following diagrams illustrate the experimental workflow and the logical relationships in XPS analysis for confirming the binding of this compound.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_xps XPS Analysis Clean Clean Au Substrate RinseDry1 Rinse & Dry Clean->RinseDry1 Immerse Immerse Substrate RinseDry1->Immerse ThiolSol Prepare Thiol Solution ThiolSol->Immerse RinseDry2 Rinse & Dry Survey Survey Scan RinseDry2->Survey HighRes High-Resolution Scans Survey->HighRes DataAnalysis Data Analysis HighRes->DataAnalysis Confirmation Binding Confirmed DataAnalysis->Confirmation

Caption: Experimental workflow for XPS analysis.

logical_relationship cluster_evidence XPS Spectral Evidence cluster_interpretation Chemical Interpretation S2p S 2p peak at ~162 eV AuS_bond Formation of Au-S Bond S2p->AuS_bond N1s N 1s peak at ~400 eV N_presence Presence of Dimethylamino Group N1s->N_presence Confirmation Successful Binding of This compound AuS_bond->Confirmation N_presence->Confirmation

Caption: Logical flow for XPS data interpretation.

References

A Comparative Guide to 4-(Dimethylamino)thiophenol-Based Sensors for Ascorbic Acid and Dopamine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of a 4-(Dimethylamino)thiophenol-based electrochemical sensor, specifically a poly(4-aminothiophenol) and gold nanoparticle modified glassy carbon electrode (p(4-ATP)-AuNP/GCE), for the simultaneous detection of Ascorbic Acid (AA) and Dopamine (DA). The performance of this sensor is critically compared against other established electrochemical methods and the gold-standard High-Performance Liquid Chromatography (HPLC) technique. This analysis is supported by a review of experimental data and detailed methodologies to assist researchers in selecting the most suitable analytical approach for their specific needs.

Performance Comparison of Analytical Methods

The performance of the p(4-ATP)-AuNP/GCE sensor for the detection of Ascorbic Acid and Dopamine is benchmarked against other common electrochemical and chromatographic techniques. The following tables summarize the key analytical parameters, offering a clear comparison of their capabilities.

Table 1: Performance Comparison for Ascorbic Acid (AA) Detection

MethodSensor/ColumnLinear Range (µM)Limit of Detection (LOD) (µM)SensitivityReference
p(4-ATP)-AuNP/GCE Poly(4-aminothiophenol)-AuNP modified Glassy Carbon Electrode100 - 1500Not explicitly stated for AA aloneHigh catalytic activity towards AA oxidation[1]
Graphene Oxide Paste Electrode (Mn(II) complex modified)Graphene Oxide Paste with Manganese(II) complex0.0222 - 8.97 x 10⁻⁴0.00730.0550 µA/µg L⁻¹[2]
ZnO-Reduced Graphene Oxide/GCEZnO-decorated Reduced Graphene Oxide on Glassy Carbon Electrode1 - 50000.010.178 µA/µM·cm⁻²
HPLC-UVC18 reverse-phase column5 - 80010.2 (as ng)High specificity[3]

Table 2: Performance Comparison for Dopamine (DA) Detection

MethodSensor/ColumnLinear Range (µM)Limit of Detection (LOD) (µM)SensitivityReference
p(4-ATP)-AuNP/GCE Poly(4-aminothiophenol)-AuNP modified Glassy Carbon Electrode1 - 1000.5High selectivity in the presence of AA[1]
Graphene Polyaniline Modified ElectrodeGraphene Polyaniline conductive ink on screen-printed electrode0.1 - 1000.043High[4]
Graphene Oxide Quantum Dots/GCEGraphene Oxide Quantum Dots on Glassy Carbon Electrode0.1 - 300.5060.0616 µA/µM[5]
Mercaptophenylacetic Acid/GCE4-Mercaptophenylacetic acid modified Glassy Carbon Electrode1 - 10Not explicitly statedHigh[6]

Signaling Pathways and Detection Mechanisms

The underlying principles of detection vary significantly between the electrochemical sensors and HPLC. The following diagrams illustrate the conceptual signaling pathways for the p(4-ATP)-AuNP/GCE sensor and a typical experimental workflow for HPLC analysis.

Signaling_Pathway cluster_electrode p(4-ATP)-AuNP/GCE Surface cluster_solution Solution Phase GCE Glassy Carbon Electrode pATP Poly(4-aminothiophenol) Film GCE->pATP Electropolymerization Measurement Measurement GCE->Measurement Current Signal AuNP Gold Nanoparticles pATP->AuNP Electrodeposition AuNP->GCE Electron Transfer Analyte Ascorbic Acid (AA) Dopamine (DA) Analyte->AuNP Adsorption & Electrocatalytic Oxidation

Caption: Electrochemical detection mechanism of the p(4-ATP)-AuNP/GCE sensor.

HPLC_Workflow Sample Sample Preparation (e.g., Extraction, Filtration) Injection Injection into HPLC System Sample->Injection Column Separation on C18 Reverse-Phase Column Injection->Column Detection UV-Vis Detection Column->Detection Analysis Data Analysis (Chromatogram) Detection->Analysis

Caption: General experimental workflow for HPLC-UV analysis of ascorbic acid.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the fabrication of the p(4-ATP)-AuNP/GCE sensor and a standard HPLC-UV method for ascorbic acid determination.

Fabrication of poly(4-aminothiophenol)-Gold Nanoparticle Modified Glassy Carbon Electrode (p(4-ATP)-AuNP/GCE)

Materials:

  • Glassy Carbon Electrode (GCE)

  • 4-aminothiophenol (4-ATP)

  • HAuCl₄ solution

  • Phosphate buffer solution (PBS)

  • Alumina slurry for polishing

  • Ethanol and deionized water

Procedure:

  • GCE Pre-treatment:

    • Polish the bare GCE with alumina slurry on a polishing cloth.

    • Sonciate the polished electrode in ethanol and deionized water for 5 minutes each to remove any adsorbed particles.

    • Allow the electrode to dry at room temperature.

  • Electropolymerization of 4-aminothiophenol:

    • Prepare a solution of 4-aminothiophenol in a suitable electrolyte solution (e.g., 0.1 M H₂SO₄).

    • Immerse the pre-treated GCE into the 4-ATP solution.

    • Perform cyclic voltammetry (CV) within a potential window of -0.2 V to 1.0 V for a set number of cycles to electropolymerize 4-ATP onto the GCE surface, forming the p(4-ATP)/GCE.

  • Electrodeposition of Gold Nanoparticles:

    • Rinse the p(4-ATP)/GCE with deionized water.

    • Immerse the modified electrode in a solution containing HAuCl₄ (e.g., 1 mM in 0.5 M H₂SO₄).

    • Apply a constant potential (e.g., -0.2 V) for a specified duration to electrodeposit gold nanoparticles onto the polymer film.

  • Final Preparation:

    • Rinse the resulting p(4-ATP)-AuNP/GCE with deionized water and dry it before use.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Ascorbic Acid

Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: A mixture of a buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). A common mobile phase is 0.1% metaphosphoric acid in water.

  • Ascorbic acid standard solutions

  • Sample for analysis (e.g., fruit juice, pharmaceutical tablet)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Solid samples (e.g., tablets): Weigh and crush the tablet, then dissolve it in a known volume of the mobile phase or a suitable acidic solution to stabilize the ascorbic acid.

    • Liquid samples (e.g., fruit juice): Centrifuge the sample to remove solid particles.

    • Filter all sample solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength of 254 nm.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Calibration:

    • Prepare a series of standard solutions of ascorbic acid of known concentrations.

    • Inject a fixed volume (e.g., 20 µL) of each standard solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the ascorbic acid standards.

  • Sample Analysis:

    • Inject the same fixed volume of the prepared sample solution into the HPLC system.

    • Identify the ascorbic acid peak based on the retention time obtained from the standard solutions.

    • Quantify the amount of ascorbic acid in the sample by comparing its peak area to the calibration curve.

This guide provides a foundational comparison of a this compound-based sensor with other analytical techniques. For specific applications, researchers are encouraged to consult the primary literature for further details on optimization and validation.

References

Head-to-head comparison of different synthesis routes for 4-(Dimethylamino)thiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(Dimethylamino)thiophenol is a valuable building block in the synthesis of various pharmaceuticals and functional materials. This guide provides a head-to-head comparison of several common synthetic routes to this compound, offering an objective analysis of their performance based on experimental data. Detailed experimental protocols are provided to support the findings.

Comparison of Synthetic Routes

The following table summarizes the key performance indicators for different synthesis routes to this compound, allowing for a rapid and effective comparison.

Synthesis RouteStarting MaterialKey ReagentsReaction Time (approx.)Yield (%)Purity/Notes
Route 1: Reduction of Sulfonyl Chloride 4-(Dimethylamino)benzenesulfonyl chlorideZinc dust, Sulfuric acid8-10 hours~90%High purity achievable after distillation.[1]
Route 2: Newman-Kwart Rearrangement 4-Hydroxy-N,N-dimethylanilineN,N-Dimethylthiocarbamoyl chloride, KOH2-3 days65-75%Multi-step process with high-temperature rearrangement.[2][3]
Route 3: Reduction of Disulfide N,N-DimethylanilineSulfur monochloride, Sodium borohydride6-8 hoursHighTwo-step process; disulfide intermediate.
Route 4: N,N-Dimethylation of Aminothiophenol 4-AminothiophenolFormaldehyde, Formic acid (Eschweiler-Clarke)18-24 hours>80%Potential for side reactions involving the thiol group.[4][5][6]
Route 5: Copper-Catalyzed C-S Coupling 4-Iodo-N,N-dimethylanilineThiourea, Copper(I) iodide, Base24-48 hoursModerateRequires catalyst and ligand.

Logical Relationship of Synthesis Routes

The following diagram illustrates the different synthetic pathways to this compound from various starting materials.

Synthesis_Routes NNDMA N,N-Dimethylaniline SulfonylChloride 4-(Dimethylamino)benzenesulfonyl chloride NNDMA->SulfonylChloride Chlorosulfonic acid Disulfide 4,4'-Dithiobis(N,N-dimethylaniline) NNDMA->Disulfide S2Cl2 H_NNDMA 4-Hydroxy-N,N-dimethylaniline Thiocarbamate O-(4-Dimethylaminophenyl) dimethylthiocarbamate H_NNDMA->Thiocarbamate 1. KOH 2. (CH3)2NCSCl I_NNDMA 4-Iodo-N,N-dimethylaniline FinalProduct This compound I_NNDMA->FinalProduct Route 5: Thiourea, CuI AminoThiophenol 4-Aminothiophenol AminoThiophenol->FinalProduct Route 4: CH2O, HCOOH SulfonylChloride->FinalProduct Route 1: Zn, H2SO4 S_Thiocarbamate S-(4-Dimethylaminophenyl) dimethylthiocarbamate Thiocarbamate->S_Thiocarbamate Route 2: Heat (Rearrangement) S_Thiocarbamate->FinalProduct Hydrolysis Disulfide->FinalProduct Route 3: NaBH4

Figure 1. Synthetic pathways to this compound.

Experimental Protocols

Route 1: Reduction of 4-(Dimethylamino)benzenesulfonyl chloride

This method involves the reduction of the corresponding sulfonyl chloride with zinc dust and sulfuric acid. It is a robust and high-yielding one-step procedure.[1]

Procedure:

  • In a large round-bottomed flask equipped with a mechanical stirrer and an ice-salt bath, carefully add 4-(dimethylamino)benzenesulfonyl chloride (1 mole) to a mixture of cracked ice (2 kg) and concentrated sulfuric acid (700 mL). Maintain the temperature below 0°C.

  • While vigorously stirring, add zinc dust (3 moles) portion-wise, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 6-8 hours.

  • The thiophenol is isolated by steam distillation. The distillate is collected, and the organic layer is separated.

  • The crude product is dried over anhydrous sodium sulfate and purified by vacuum distillation to yield this compound.

Route 2: Newman-Kwart Rearrangement

This three-step synthesis begins with a phenol and proceeds through a thiocarbamate intermediate, which then undergoes a thermal rearrangement followed by hydrolysis.[2][3]

Step 1: Synthesis of O-(4-Dimethylaminophenyl) dimethylthiocarbamate

  • To a solution of 4-hydroxy-N,N-dimethylaniline (1 mole) in a suitable solvent (e.g., acetone), add potassium carbonate (1.5 moles).

  • Cool the mixture in an ice bath and add N,N-dimethylthiocarbamoyl chloride (1.1 moles) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Filter the mixture and evaporate the solvent. The crude product can be purified by recrystallization.

Step 2: Thermal Rearrangement

  • Heat the O-(4-Dimethylaminophenyl) dimethylthiocarbamate (1 mole) under a nitrogen atmosphere at 220-250°C for 2-4 hours. The progress of the rearrangement can be monitored by TLC.

  • The resulting S-(4-Dimethylaminophenyl) dimethylthiocarbamate is typically used in the next step without further purification.

Step 3: Hydrolysis

  • To the crude S-(4-Dimethylaminophenyl) dimethylthiocarbamate, add a solution of sodium hydroxide (2 moles) in a mixture of water and ethanol.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the thiophenol.

  • The product is collected by filtration, washed with water, and can be purified by recrystallization or distillation.

Route 3: Reduction of 4,4'-dithiobis(N,N-dimethylaniline)

This two-step route involves the synthesis of the disulfide from N,N-dimethylaniline, followed by its reduction.

Step 1: Synthesis of 4,4'-dithiobis(N,N-dimethylaniline)

  • Dissolve N,N-dimethylaniline (2 moles) in a chlorinated solvent such as dichloromethane.

  • Cool the solution in an ice bath and slowly add sulfur monochloride (1 mole).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The resulting precipitate is filtered, washed with a small amount of cold solvent, and dried.

Step 2: Reduction to this compound

  • Suspend the 4,4'-dithiobis(N,N-dimethylaniline) (1 mole) in ethanol.

  • Add sodium borohydride (2.2 moles) portion-wise while stirring.

  • Continue stirring at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Carefully add water to quench the excess sodium borohydride, followed by acidification with a dilute acid.

  • The product can be extracted with an organic solvent and purified by distillation.

Route 4: N,N-Dimethylation of 4-Aminothiophenol (Eschweiler-Clarke Reaction)

This route utilizes the classical Eschweiler-Clarke reaction to methylate the amino group of 4-aminothiophenol.[4][5][6]

Procedure:

  • To a flask containing 4-aminothiophenol (1 mole), add an excess of formic acid (5-6 moles) and formaldehyde (37% aqueous solution, 2.5-3 moles).

  • Heat the reaction mixture to 80-100°C and maintain this temperature for 18-24 hours. The reaction progress can be monitored by TLC.

  • After cooling, make the reaction mixture basic by the addition of a sodium hydroxide solution.

  • The product is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation.

Route 5: Copper-Catalyzed C-S Coupling

This method involves the coupling of an aryl halide with a sulfur source, catalyzed by a copper salt.

Procedure:

  • In a reaction vessel, combine 4-iodo-N,N-dimethylaniline (1 mole), thiourea (1.2 moles), copper(I) iodide (0.1 moles), a suitable ligand (e.g., L-proline, 0.2 moles), and a base (e.g., potassium carbonate, 2 moles) in a solvent such as DMF.

  • Heat the mixture at 100-120°C for 24-48 hours under a nitrogen atmosphere.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and the solvent is evaporated.

  • The crude product is then subjected to hydrolysis with a strong base (e.g., NaOH) to cleave the isothiouronium salt intermediate and liberate the thiophenol.

  • After acidification, the final product is extracted and purified by column chromatography or distillation.

References

Assessing the Biocompatibility of 4-(Dimethylamino)thiophenol Versus Other Thiol Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of drug delivery and biomaterials has seen a significant interest in the use of thiol-containing compounds for their reactive properties, enabling the conjugation of molecules and the formation of self-assembled monolayers. However, the introduction of any new compound into a biological system necessitates a thorough evaluation of its biocompatibility. This guide provides a comparative assessment of the biocompatibility of 4-(Dimethylamino)thiophenol against other commonly used thiol compounds: 4-aminothiophenol, 1-dodecanethiol, and 3-mercaptopropionic acid.

This document summarizes available data on the cytotoxicity, potential to induce apoptosis, and inflammatory response associated with these compounds. Detailed experimental protocols for key biocompatibility assays are also provided to aid researchers in their own assessments.

Comparative Biocompatibility Assessment

The biocompatibility of a compound is a multifaceted issue, encompassing its effects on cell viability, programmed cell death (apoptosis), and the innate immune system. While direct comparative studies on this compound are limited, we can infer its potential biocompatibility based on the known effects of structurally related compounds and general principles of toxicology.

Cytotoxicity

Cytotoxicity assays are fundamental in determining the concentration at which a compound becomes toxic to cells. The MTT and LDH assays are two of the most common methods used for this purpose.

  • 4-Aminothiophenol: This compound is known to be harmful if swallowed and causes severe skin burns and eye damage[1][2]. Its aromatic nature and the presence of an amino group can contribute to its reactivity and potential toxicity.

  • 1-Dodecanethiol: This long-chain aliphatic thiol is irritating to the respiratory system and skin, and may cause sensitization[3][4][5]. Inhalation can lead to lethargy, and high-level exposure may result in more severe systemic effects[3].

  • 3-Mercaptopropionic Acid: This compound is a competitive inhibitor of glutamate decarboxylase and can act as a convulsant[6][7][8]. It is used in various industrial and biomedical applications[6][9].

Induction of Apoptosis

Apoptosis is a form of programmed cell death that is crucial for normal tissue homeostasis. Chemical compounds can trigger apoptosis through various cellular pathways. The Annexin V/PI assay is a standard method for detecting and quantifying apoptotic cells.

Thiol compounds can induce oxidative stress, which is a known trigger for apoptosis[10][11]. The reactivity of the thiol group can disrupt the cellular redox balance, leading to the activation of apoptotic signaling cascades. The specific apoptotic potential of each compound would need to be determined experimentally.

Inflammatory Response

The introduction of foreign compounds can trigger an inflammatory response, characterized by the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). ELISA is a widely used technique to quantify the levels of these cytokines in cell culture supernatants or biological fluids.

The potential for these thiol compounds to induce an inflammatory response is not well-documented in readily available literature and would require specific investigation.

Data Presentation

Table 1: Summary of Known Toxicological Profiles of Selected Thiol Compounds

CompoundChemical StructureKnown Toxicological Effects
This compound C₈H₁₁NSData not readily available. Structural similarity to 4-aminothiophenol suggests potential for toxicity.
4-Aminothiophenol C₆H₇NSHarmful if swallowed, causes severe skin burns and eye damage[1][2].
1-Dodecanethiol C₁₂H₂₆SIrritating to respiratory system and skin, may cause sensitization[3][4][5]. High exposure can lead to systemic effects[3].
3-Mercaptopropionic Acid C₃H₆O₂SCompetitive inhibitor of glutamate decarboxylase, acts as a convulsant[6][7][8].

Table 2: Recommended In Vitro Biocompatibility Assays and Their Purpose

AssayPurposePrinciple
MTT Assay Assesses cell viability and proliferation.[12][13][14]Reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[12]
LDH Assay Measures cytotoxicity by quantifying plasma membrane damage.[15][16][17][18]Lactate dehydrogenase (LDH), a stable cytosolic enzyme, is released into the cell culture medium upon cell lysis.[15][18]
Annexin V/PI Assay Detects and quantifies apoptosis and necrosis.[19][20][21][22]Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[19][21]
ELISA (TNF-α, IL-6) Quantifies the secretion of pro-inflammatory cytokines.[23][24][25][26][27]A specific antibody captures the cytokine of interest, which is then detected by a second, enzyme-linked antibody, leading to a colorimetric or fluorescent signal.[24][25]

Mandatory Visualization

experimental_workflow_cytotoxicity cluster_mtt MTT Assay Workflow cluster_ldh LDH Assay Workflow mtt_start Seed cells in 96-well plate mtt_treat Treat cells with thiol compounds mtt_start->mtt_treat mtt_add Add MTT reagent mtt_treat->mtt_add mtt_incubate Incubate for formazan formation mtt_add->mtt_incubate mtt_solubilize Solubilize formazan crystals mtt_incubate->mtt_solubilize mtt_read Measure absorbance at 570 nm mtt_solubilize->mtt_read ldh_start Seed cells in 96-well plate ldh_treat Treat cells with thiol compounds ldh_start->ldh_treat ldh_collect Collect cell culture supernatant ldh_treat->ldh_collect ldh_add Add LDH reaction mixture ldh_collect->ldh_add ldh_incubate Incubate at room temperature ldh_add->ldh_incubate ldh_read Measure absorbance at 490 nm ldh_incubate->ldh_read

Caption: Workflow for assessing cytotoxicity using MTT and LDH assays.

experimental_workflow_apoptosis_inflammation cluster_annexin Annexin V/PI Assay Workflow cluster_elisa ELISA Workflow (TNF-α, IL-6) annexin_start Treat cells with thiol compounds annexin_harvest Harvest and wash cells annexin_start->annexin_harvest annexin_stain Stain with Annexin V-FITC and PI annexin_harvest->annexin_stain annexin_incubate Incubate in the dark annexin_stain->annexin_incubate annexin_analyze Analyze by flow cytometry annexin_incubate->annexin_analyze elisa_start Treat cells and collect supernatant elisa_coat Coat plate with capture antibody elisa_start->elisa_coat elisa_add_sample Add cell supernatant elisa_coat->elisa_add_sample elisa_add_detection Add detection antibody elisa_add_sample->elisa_add_detection elisa_add_enzyme Add enzyme conjugate elisa_add_detection->elisa_add_enzyme elisa_add_substrate Add substrate and stop reaction elisa_add_enzyme->elisa_add_substrate elisa_read Measure absorbance elisa_add_substrate->elisa_read

Caption: Workflows for apoptosis and inflammation assessment.

apoptosis_pathway compound Thiol Compound (e.g., Oxidative Stress) ros Increased ROS compound->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Experimental Protocols

MTT Cell Viability Assay

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[13][14]

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the thiol compound. Include untreated cells as a negative control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

LDH Cytotoxicity Assay

Principle: This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that serves as a marker for cytotoxicity.[15][18]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare three types of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100).

    • Background control: Medium without cells.

  • Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16][17]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Annexin V/PI Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the surface of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.[19][21]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the thiol compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).[20]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20][22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[20]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

ELISA for TNF-α and IL-6

Principle: This sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants.[24][25]

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat them with the thiol compounds. Collect the cell culture supernatant at different time points.

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add standards and cell culture supernatants to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.[24]

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). A colored product will develop in proportion to the amount of cytokine present.[24]

  • Stop Reaction: Stop the reaction by adding a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

The biocompatibility of thiol compounds is a critical consideration for their use in biomedical applications. This guide provides a framework for assessing the biocompatibility of this compound in comparison to other thiols. While there is a lack of specific data for this compound, the provided protocols for key in vitro assays—MTT, LDH, Annexin V/PI, and ELISA—offer a robust methodology for its evaluation. Researchers are encouraged to perform these experiments to generate quantitative data and build a comprehensive biocompatibility profile for this and other novel thiol compounds. Such data is essential for making informed decisions in the development of safe and effective drug delivery systems and biomaterials.

References

Benchmarking Corrosion Inhibition: A Comparative Analysis of 4-(Dimethylamino)thiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and drug development, identifying effective corrosion inhibitors is paramount. This guide provides a comparative analysis of the corrosion inhibition efficiency of 4-(Dimethylamino)thiophenol, contextualized with the performance of other relevant thiophenol derivatives. The data presented is compiled from various studies to offer a broader understanding of its potential applications.

Comparative Performance of Thiophenol Derivatives

To establish a baseline for comparison, the following table summarizes the corrosion inhibition efficiency of various thiophenol derivatives on mild steel in acidic environments, as determined by electrochemical impedance spectroscopy (EIS) and weight loss measurements. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies, such as inhibitor concentration, acid molarity, and temperature.

InhibitorMetalCorrosive MediumMethodConcentrationInhibition Efficiency (%)Reference
ThiophenolMild Steel1M HClWeight Loss100 mM95[1]
2-AminothiophenolMild Steel0.1M HCl---[2]
4-AminothiophenolMild Steel0.1M HCl---[2]
5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone (TBCP)Steel0.5M H2SO4Weight Loss, EIS5x10⁻³ M87[3]

Data for this compound was not available in the reviewed literature under comparable conditions.

Experimental Protocols for Corrosion Inhibition Studies

The evaluation of a compound's effectiveness as a corrosion inhibitor typically involves a suite of electrochemical and gravimetric techniques. These standardized methods provide quantitative data on how well a substance protects a metal surface from corrosion in a specific environment.

Weight Loss Measurements

This gravimetric method provides a direct measure of corrosion rate.

  • Procedure:

    • Metal coupons (e.g., mild steel) are cleaned, dried, and weighed.

    • The coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without the inhibitor at a specific concentration and temperature for a defined period.

    • After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the corrosion processes occurring at the metal-electrolyte interface.

  • Procedure:

    • A three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

    • The working electrode is immersed in the corrosive solution with and without the inhibitor.

    • A small amplitude AC signal is applied over a range of frequencies, and the impedance response of the system is measured.

  • Data Analysis:

    • Nyquist plots are generated, and an equivalent circuit model is used to fit the data.

    • The charge transfer resistance (Rct) is a key parameter obtained from the model. A higher Rct value in the presence of the inhibitor indicates better corrosion protection.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where Rctᵢ is the charge transfer resistance with the inhibitor and Rct₀ is the charge transfer resistance without the inhibitor.

Potentiodynamic Polarization

This technique provides information on the kinetics of the anodic and cathodic corrosion reactions.

  • Procedure:

    • Similar to EIS, a three-electrode setup is used.

    • The potential of the working electrode is scanned in both the anodic and cathodic directions relative to the open-circuit potential.

    • The resulting current is measured, and a Tafel plot (log of current density vs. potential) is generated.

  • Data Analysis:

    • The corrosion current density (Icorr) is determined by extrapolating the Tafel slopes. A lower Icorr value in the presence of the inhibitor signifies better corrosion protection.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 Where Icorr₀ is the corrosion current density without the inhibitor and Icorrᵢ is the corrosion current density with the inhibitor.

Experimental Workflow for Corrosion Inhibitor Evaluation

The following diagram illustrates a typical workflow for assessing the corrosion inhibition efficiency of a compound.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_conclusion Conclusion prep_metal Metal Coupon Preparation weight_loss Weight Loss Measurements prep_metal->weight_loss eis Electrochemical Impedance Spectroscopy prep_metal->eis pdp Potentiodynamic Polarization prep_metal->pdp prep_solution Corrosive Solution Preparation prep_solution->weight_loss prep_solution->eis prep_solution->pdp prep_inhibitor Inhibitor Solution Preparation prep_inhibitor->weight_loss prep_inhibitor->eis prep_inhibitor->pdp calc_ie Calculate Inhibition Efficiency weight_loss->calc_ie surface_analysis Surface Characterization (SEM, AFM) weight_loss->surface_analysis eis->calc_ie mechanism Adsorption Isotherm & Mechanism eis->mechanism pdp->calc_ie pdp->mechanism conclusion Comparative Benchmarking calc_ie->conclusion surface_analysis->conclusion mechanism->conclusion

Caption: Experimental workflow for evaluating corrosion inhibitors.

Conclusion

The available data on thiophenol derivatives suggests that these compounds can be effective corrosion inhibitors for steel in acidic media. Thiophenol itself has demonstrated high inhibition efficiency.[1] While specific experimental data for this compound is needed for a direct and quantitative comparison, its molecular structure, featuring a sulfur atom and an electron-donating dimethylamino group, suggests it has the potential to be an effective corrosion inhibitor. The lone pair of electrons on the sulfur and nitrogen atoms can facilitate adsorption onto the metal surface, forming a protective barrier against the corrosive environment. Further experimental investigation is required to quantify its performance and establish its standing relative to other inhibitors.

References

Safety Operating Guide

Proper Disposal Procedures for 4-(Dimethylamino)thiophenol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-(Dimethylamino)thiophenol, also known as 4-(Dimethylamino)benzenethiol, is a hazardous chemical requiring meticulous disposal procedures to ensure laboratory safety and environmental protection. This guide provides detailed operational and disposal plans for researchers, scientists, and drug development professionals.

All waste containing this compound must be treated as hazardous waste and disposed of in sealed, properly labeled containers through an approved waste disposal plant.[1] For small spills and decontamination of lab equipment, in-laboratory chemical neutralization can be performed.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes serious eye irritation.[2][3][4] It is harmful if swallowed and may cause skin irritation. Therefore, strict adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.[5]Protects against splashes and vapors that can cause serious eye irritation.[4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber with a minimum thickness of >0.11 mm).[6] Always inspect gloves before use and change immediately upon contamination.[5]Prevents skin contact with the chemical, which can cause irritation.
Skin and Body Protection A flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes should be worn.[5]Protects against accidental splashes and skin exposure.[5]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[5] If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is required.[5]This compound and related compounds can be toxic if inhaled and may cause respiratory irritation.[5]
Experimental Protocol: In-Laboratory Neutralization of Small Spills and Contaminated Glassware

For small quantities of this compound, such as in the case of a minor spill or for decontaminating glassware, oxidation to a less hazardous sulfonic acid can be achieved using an excess of sodium hypochlorite (bleach) solution. This procedure should be performed in a chemical fume hood.

Materials:

  • Commercial bleach (5.25% sodium hypochlorite)

  • Water

  • Appropriate collection container for hazardous waste

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Preparation: In a designated container within a chemical fume hood, prepare a 1:1 mixture of commercial bleach and water.[6]

  • For Contaminated Glassware:

    • Immerse the contaminated glassware in the bleach solution.

    • Allow the glassware to soak for at least 14 hours to ensure complete neutralization of the thiol.[6]

    • After soaking, the neutralized solution should be collected and disposed of as hazardous waste.[6]

    • The glassware can then be washed with soap and water.

  • For Small Spills:

    • Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite).[5] Do not use combustible materials like paper towels for the initial absorption of the liquid.[6]

    • Carefully transfer the absorbent material into a container with the bleach solution.

    • Decontaminate the spill area with the bleach solution.[6]

    • Collect all cleaning materials, including the absorbent material and any used wipes, into a sealed and clearly labeled hazardous waste container.[5]

Disposal of Bulk Quantities and Neutralized Waste

All bulk quantities of this compound and any waste generated from the neutralization process must be disposed of as hazardous waste.

Procedure:

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated materials, and neutralized solutions, in a compatible and sealable container.

    • Clearly label the container as "Hazardous Waste" and include the chemical name: "this compound waste."

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.

Disposal Decision Workflow for this compound start Waste Generated (this compound) decision Small spill or contaminated equipment? start->decision in_lab_treatment In-Lab Neutralization (Oxidation with Bleach) decision->in_lab_treatment Yes bulk_disposal Bulk Waste Collection decision->bulk_disposal No (Bulk Quantity) collect_neutralized Collect Neutralized Waste in_lab_treatment->collect_neutralized final_disposal Dispose as Hazardous Waste via Approved Facility collect_neutralized->final_disposal bulk_disposal->final_disposal

Caption: Disposal decision workflow for this compound.

Overall Disposal Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_treatment Optional In-Lab Treatment (Small Spills/Decontamination) ppe Wear Appropriate PPE fume_hood Work in Fume Hood collect_waste Collect Waste in Labeled Container storage Store in Designated Secure Area collect_waste->storage ehs_contact Contact EHS for Pickup storage->ehs_contact oxidize Oxidize with Excess Bleach Solution collect_treated Collect Treated Waste oxidize->collect_treated collect_treated->collect_waste

Caption: Overall disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Dimethylamino)thiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(Dimethylamino)thiophenol

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound (also known as 4-(Dimethylamino)benzenethiol; CAS No. 4946-22-9). Adherence to these protocols is essential for mitigating risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential hazards. It can cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2] The primary concerns when working with thiophenols are their potent, unpleasant odors and potential for adverse health effects.[3][4]

A comprehensive personal protective equipment (PPE) strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment Specifications & Rationale
Primary (Essential) Eye and Face ProtectionChemical splash goggles are mandatory to protect against splashes. A full-face shield should be worn over safety glasses when there is a significant risk of splashing.[5][6]
Hand ProtectionDouble-gloving with nitrile gloves is recommended for incidental contact. For prolonged handling, heavyweight nitrile or neoprene gloves should be used. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[3][6][7]
Body ProtectionA flame-resistant lab coat, fully buttoned, is required to protect against splashes. Long pants and closed-toe shoes are mandatory.[5]
Secondary (Task-Dependent) Respiratory ProtectionAll handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3][8] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is required.[5]
Operational Plan: Step-by-Step Handling Procedure

Proper handling procedures are critical to minimize exposure and prevent the release of this malodorous compound.

Preparation:

  • Fume Hood: Ensure a certified chemical fume hood is operational before beginning any work.[3]

  • Decontamination Station: Prepare a bleach bath (a 1:1 mixture of commercial bleach and water) within the fume hood for the immediate decontamination of glassware and utensils.[3][9]

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible.[5]

  • Spill Kit: Have a spill kit containing an inert, non-combustible absorbent material (e.g., sand, vermiculite) readily available.[5]

Handling:

  • Transfer: Use a syringe or cannula for liquid transfers to minimize the release of vapors. Avoid pouring or pipetting solutions of the compound in the open lab.

  • Closed System: Whenever possible, handle the compound in a closed system to contain vapors.[9]

  • Ventilation: If the reaction or process is expected to release vapors, the exhaust should be passed through a bleach trap to neutralize the thiol vapors.

Disposal Plan: Waste Management and Decontamination

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Liquid Waste: Collect all unused or waste solutions in a designated, labeled, and sealed hazardous waste container.[8]

  • Solid Waste: Place all contaminated solid waste, including gloves, absorbent materials, and empty containers, in a clearly labeled, sealed container.[7]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[8]

Decontamination Procedure:

  • Glassware: Immediately after use, place all contaminated glassware into the prepared bleach bath and allow it to soak for at least 14 hours to neutralize the thiol.[9]

  • Surfaces: Decontaminate any surfaces that may have come into contact with the compound with the bleach solution.

  • Neutralized Solution Disposal: The neutralized bleach solution must be disposed of as hazardous waste.[3]

Emergency Procedures

Spill Response:

  • Evacuate: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation. If the spill is within a fume hood, keep it operational.[5]

  • Absorb: Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material.[5]

  • Collect: Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[5]

Exposure Response:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

prep Preparation handling Handling in Fume Hood prep->handling waste_collection Waste Collection handling->waste_collection decon Decontamination handling->decon spill Spill Response handling->spill If Spill Occurs exposure Exposure Response handling->exposure If Exposure Occurs disposal Hazardous Waste Disposal waste_collection->disposal decon->disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.